Product packaging for (3-Amino-2-fluorophenyl)methanol(Cat. No.:CAS No. 1051899-73-0)

(3-Amino-2-fluorophenyl)methanol

Cat. No.: B581227
CAS No.: 1051899-73-0
M. Wt: 141.145
InChI Key: DHBSPQXMPAFUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Amino-2-fluorophenyl)methanol is a valuable bifunctional aromatic building block designed for advanced chemical synthesis and drug discovery research. This compound features both a reactive amino group and a benzyl alcohol moiety on a fluorinated benzene ring, making it a versatile intermediate for constructing complex molecular architectures. The strategic incorporation of fluorine atoms, a common practice in medicinal chemistry, can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity. Researchers can leverage this scaffold to develop novel pharmaceutical candidates, particularly in the synthesis of targeted small molecules and biologically active compounds. The presence of two distinct functional groups allows for sequential and selective derivatization, enabling the creation of diverse compound libraries for screening and optimization. This chemical is intended for use by qualified researchers in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B581227 (3-Amino-2-fluorophenyl)methanol CAS No. 1051899-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSPQXMPAFUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692913
Record name (3-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051899-73-0
Record name (3-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-2-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Application of (3-Amino-2-fluorophenyl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Among the repertoire of fluorinated building blocks, (3-Amino-2-fluorophenyl)methanol, bearing the CAS Number 1051899-73-0 , has garnered significant attention as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realms of oncology and neurology.[1] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective and safe utilization.

PropertyValueSource
CAS Number 1051899-73-0
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance Off-white to light yellow crystalline powderCommercially available data
Storage Conditions 2-8°C, under inert atmosphere[1]

Expert Insight: The presence of both a primary amine and a primary alcohol on a fluorinated phenyl ring makes this compound a bifunctional building block. This dual reactivity allows for sequential and regioselective modifications, a crucial aspect in the construction of complex drug molecules. The fluorine atom at the 2-position ortho to the amino group sterically and electronically influences the reactivity of the amine, a factor that must be considered in reaction planning.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound commences with a commercially available precursor, 2-fluoro-3-nitrobenzaldehyde. This strategy hinges on the sequential or concurrent reduction of the nitro and aldehyde functionalities.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into two key transformations: the reduction of an aromatic nitro group to a primary amine and the reduction of an aldehyde to a primary alcohol.

G start 2-Fluoro-3-nitrobenzaldehyde step1 Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->step1 intermediate 3-Amino-2-fluorobenzaldehyde step1->intermediate step2 Aldehyde Reduction (e.g., Sodium Borohydride) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway from 2-fluoro-3-nitrobenzaldehyde.

Step-by-Step Experimental Protocol

This protocol represents a robust and scalable method for the synthesis of this compound.

Step 1: Reduction of the Nitro Group via Catalytic Hydrogenation

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often proceeding with high chemoselectivity in the presence of other reducible functional groups.[2] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

  • Procedure:

    • To a solution of 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, is added 10% Pd/C (5-10 mol%).

    • The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing 3-amino-2-fluorobenzaldehyde, is concentrated under reduced pressure.

Step 2: Reduction of the Aldehyde Group with Sodium Borohydride

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4][5][6] Its ease of handling and compatibility with alcoholic solvents make it a preferred choice for this transformation.

  • Procedure:

    • The crude 3-amino-2-fluorobenzaldehyde from the previous step is dissolved in methanol or ethanol.

    • The solution is cooled to 0 °C in an ice bath.

    • Sodium borohydride (1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • The reaction is quenched by the slow addition of water.

    • The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

    • Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data:

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns influenced by the fluorine, amino, and hydroxymethyl substituents.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.7 ppm.

  • Amino Protons (-NH₂): A broad singlet is anticipated, with its chemical shift being solvent-dependent.

  • Hydroxyl Proton (-OH): A broad singlet or triplet, also with a solvent-dependent chemical shift.

Expected ¹³C NMR (Carbon-13 NMR) Data:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[7][8]

Role in the Synthesis of Aurora Kinase B Inhibitors

Aurora kinase B is a key regulator of mitosis, and its overexpression is a hallmark of many cancers.[9] The unique substitution pattern of this compound can be exploited to synthesize potent and selective Aurora kinase B inhibitors. The amino group can serve as a handle for coupling with a core heterocyclic scaffold, while the hydroxymethyl group can be further functionalized to enhance solubility or introduce additional binding interactions.

G start This compound step1 Coupling with Heterocyclic Core start->step1 intermediate Intermediate Scaffold step1->intermediate step2 Further Functionalization of Hydroxymethyl Group intermediate->step2 product Aurora Kinase B Inhibitor step2->product

Caption: General workflow for synthesizing kinase inhibitors.

Expert Insight: The fluorine atom in the ortho position to the amino group can serve as a "conformational lock," restricting the rotation of the phenyl ring and pre-organizing the molecule for optimal binding to the kinase active site. This can lead to a significant increase in potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or in a fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups and the presence of a strategically placed fluorine atom make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy. As our understanding of the intricate signaling pathways that drive disease continues to grow, the demand for novel and sophisticated molecular scaffolds will undoubtedly increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this compound in the development of the next generation of targeted therapeutics.

References

  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/agrochem-intermediates/fluorinated-agrochemical-intermediates/fluorinated-alcohols/3-amino-2-fluorophenyl-methanol]
  • Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem. [URL: https://www.benchchem.
  • Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-hydrogenation-of-2-nitrobenzaldehyde_tbl1_349909241]
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-nabh4-for-the-reduction-of-aldehydes-and-ketones/]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/999]
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Request PDF. [URL: https://www.researchgate.net/publication/380482565_Discovery_of_N-3-fluorophenyl-2-4-7-1-methyl-1H-pyrazol-4-ylquinazolin-4-ylaminophenylacetamide_as_the_first_orally_active_selective_Aurora_Kinase_B_Inhibitor]
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951163/]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40398151/]
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [URL: https://www.youtube.
  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-borohydride.shtm]
  • Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/10049]
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35630697/]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. [URL: https://www.researchgate.net/publication/362699264_The_Latest_FDA-Approved_Pharmaceuticals_Containing_Fragments_of_Tailor-Made_Amino_Acids_and_Fluorine]
  • Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application. Google Patents. [URL: https://patents.google.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2920]
  • 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [URL: https://www.researchgate.net/figure/a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig4_330694119]
  • Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. [URL: https://www.youtube.
  • Sodium borohydride reduction. YouTube. [URL: https://www.youtube.
  • Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. [URL: https://www.organicdivision.org/organoflashware/099.htm]
  • Tables For Organic Structure Analysis. [URL: https://www.chem.wisc.
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67591f]
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents. [URL: https://patents.google.
  • (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over... ResearchGate. [URL: https://www.researchgate.
  • Synthesis of amino acid 3 from 2-fluoro-4-hydroxybenzaldehyde according to the literature. [URL: https://www.researchgate.
  • Preparation method of 2-amino-3-fluoropyridine. Google Patents. [URL: https://patents.google.
  • Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [URL: https://patents.google.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/studies-on-the-synthesis-of-3nitrobenzaldehyde.pdf]
  • Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R)-2-fluoro-L-daunosamine and (R)-2-fluoro-D-ristosamine]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2138128/]

Sources

(3-Amino-2-fluorophenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Amino-2-fluorophenyl)methanol: A Cornerstone Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its strategic importance in the synthesis of pharmacologically active agents, and provide illustrative synthetic and analytical protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique attributes of this fluorinated intermediate to advance their research and development pipelines.

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry. This is due to fluorine's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The trifluoromethyl group, for instance, is a common feature in many new chemical entities due to its impact on lipophilicity and metabolic resistance[1]. This compound, with its strategic placement of amino, fluoro, and methanol functionalities on a phenyl ring, represents a versatile and highly valuable intermediate for accessing a diverse array of complex molecular architectures. Its inherent bifunctionality allows for sequential or orthogonal chemical modifications, making it an ideal starting material for the synthesis of novel therapeutic agents, particularly in oncology and neurology[2].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₈FNO[2]
Molecular Weight 141.14 g/mol [2][3]
CAS Number 1051899-73-0[2][4]
Appearance (Typically) Off-white to light brown solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents
Storage Conditions 2-8°C, under an inert atmosphere[2]

The Role of this compound in Drug Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a wide range of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the potency and metabolic stability of the final drug product[2]. This is a well-established principle in drug design, where fluorine substitution is a common strategy to optimize lead compounds[5].

The amino and methanol groups on the phenyl ring provide convenient handles for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This versatility allows for the construction of complex molecular scaffolds with precise control over their three-dimensional structure.

One notable application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[6]. The development of selective kinase inhibitors is a major focus of modern oncology research. The unique electronic properties of the fluorinated phenyl ring in this compound can contribute to favorable binding interactions with the target kinase, while the amino and methanol groups provide attachment points for the rest of the inhibitor molecule.

Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Intermediate This compound Reaction1 Acylation of Amino Group Intermediate->Reaction1 Reaction2 Oxidation of Methanol Intermediate->Reaction2 Reaction3 Coupling Reactions Reaction1->Reaction3 Reaction2->Reaction3 Library Diverse Compound Library Reaction3->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies (In Vitro & In Vivo) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Illustrative Synthetic Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

The following is a representative, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor precursor starting from this compound. This protocol is for illustrative purposes and should be adapted and optimized based on specific target molecules and laboratory conditions.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Oxidation of the Alcohol

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding aldehyde.

Step 3: Reductive Amination

  • Dissolve the aldehyde (1.0 eq) and a primary amine of interest (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) and a few drops of acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired secondary amine.

Step 4: Deprotection of the Amino Group

  • Dissolve the Boc-protected secondary amine (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

The following diagram illustrates the logical flow of this synthetic sequence.

Synthetic_Workflow A This compound B Boc-Protected Intermediate A->B Boc₂O, Et₃N C Aldehyde Intermediate B->C Dess-Martin Periodinane D Secondary Amine Product C->D R-NH₂, NaBH(OAc)₃ E Final Kinase Inhibitor Precursor D->E 4M HCl in Dioxane

Caption: A generalized synthetic workflow starting from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet for this compound was not found, related fluorinated aminophenols are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[7]. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water[8].

Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C[2].

Conclusion

This compound is a highly versatile and valuable intermediate in the field of drug discovery and development. Its unique combination of reactive functional groups and the presence of a fluorine atom make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. A thorough understanding of its properties, coupled with careful handling and strategic implementation in synthetic workflows, will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • This compound. MySkinRecipes. [Link]
  • (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem. [Link]
  • This compound (C7H8FNO). PubChemLite. [Link]
  • The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • chemical label (3-amino-5-fluorophenyl)methanol. ChemSafety PRO. [Link]
  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scientific Electronic Library Online. [Link]

Sources

(3-Amino-2-fluorophenyl)methanol: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block in Modern Drug Discovery

(3-Amino-2-fluorophenyl)methanol is a key molecular scaffold in the synthesis of complex pharmaceutical agents. Its strategic substitution pattern, featuring an aminophenyl group ortho-substituted with fluorine and a hydroxymethyl group, provides medicinal chemists with a versatile building block for creating novel therapeutics. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and overall potency[1]. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. This bifunctional molecule serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including kinase inhibitors for oncology and agents targeting neurological disorders[2].

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1051899-73-0
Molecular Formula C₇H₈FNOMySkinRecipes[2]
Molecular Weight 141.14 g/mol MySkinRecipes[2]
Appearance (Not specified, typically a solid)
Storage 2-8°CMySkinRecipes[2]

Strategic Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from methyl 2-fluoro-3-nitrobenzoate. The first step is the reduction of the ester to the corresponding benzyl alcohol, followed by the reduction of the nitro group to the amine.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Methyl 2-fluoro-3-nitrobenzoate Step1 Reduction of Ester (e.g., DIBAL-H) Start->Step1 Intermediate (2-Fluoro-3-nitrophenyl)methanol Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product Reactivity Molecule This compound -NH₂ -CH₂OH Aromatic Ring Amine_Reactions Amine Reactions - Acylation - Alkylation - Diazotization - Amide bond formation Molecule:f0->Amine_Reactions Alcohol_Reactions Alcohol Reactions - Oxidation to Aldehyde - Etherification - Esterification Molecule:f1->Alcohol_Reactions Ring_Reactions Aromatic Ring Reactions - Nucleophilic Aromatic Substitution (activated by F) - Electrophilic Aromatic Substitution (directed by -NH₂ and -OH) Molecule:f2->Ring_Reactions

Sources

(3-Amino-2-fluorophenyl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (3-Amino-2-fluorophenyl)methanol

Introduction

This compound, with CAS Number 1051899-73-0, is a fluorinated aromatic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its utility as a synthetic intermediate stems from the unique combination of a primary aromatic amine, a benzyl alcohol, and a fluorine substituent. These functional groups provide multiple reaction handles and the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable precursor for active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific compound is not extensively published, we will focus on the authoritative, validated protocols for characterizing these properties. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its analysis.

Molecular and Structural Properties

A foundational understanding begins with the compound's basic molecular characteristics. These properties are fundamental for all subsequent calculations and experimental designs.

PropertyValueSource
Chemical Formula C₇H₈FNO[1][3]
Molecular Weight 141.14 g/mol [1]
IUPAC Name This compound
InChI Key DHBSPQXMPAFUKP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)N)F)CO[3]

Thermal Analysis: Melting Point Determination

The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity.[4] Pure crystalline solids typically exhibit a sharp, well-defined melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[6] A slow heating rate (1-2°C per minute) through the expected melting range is crucial for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Self-Validating Protocol: Capillary Melting Point Determination

This protocol outlines the steps using a modern digital melting point apparatus.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grind the crystals gently with a mortar and pestle if necessary.

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[7]

  • Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. Alternatively, drop the tube down a long glass tube to achieve tight packing.[7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

  • Rapid Pre-heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough estimate.[5][7]

  • Accurate Measurement: For a new sample, set the apparatus to heat rapidly to a temperature approximately 10-15°C below the estimated melting point.

  • Slow Heating Ramp: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.[4]

Solubility Profiling

Understanding the solubility of this compound is paramount for its application in synthesis, purification, and formulation. The "like dissolves like" principle is a useful guideline; the presence of polar -NH₂ and -OH groups suggests potential solubility in polar solvents, while the fluorophenyl ring provides nonpolar character.[8] An experimental solubility profile provides definitive, actionable data.

Logic of the Experimental Workflow

A systematic approach to solubility testing not only determines suitable solvents but also provides strong clues about the compound's acid-base properties.[9] The workflow begins with water, the most polar solvent. If the compound is insoluble, its reactivity towards dilute acid and base is tested. Solubility in aqueous acid (5% HCl) indicates a basic functional group (the amine), while solubility in aqueous base (5% NaOH) indicates an acidic group.[9][10]

Caption: Workflow for systematic solubility and acid-base characterization.

Protocol for Solubility Determination

General Guideline: A compound is typically considered "soluble" if ~25 mg dissolves in 0.75 mL of solvent.[11]

  • Water Solubility:

    • Add 25 mg of the compound to a small test tube.

    • Add 0.75 mL of deionized water in three portions (0.25 mL each), shaking vigorously after each addition.[11]

    • Observe if the solid dissolves completely. If soluble, test the solution with litmus or pH paper to determine if it's acidic or basic.[10]

  • 5% HCl Solubility (if water-insoluble):

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl solution in portions, shaking well.

    • Solubility indicates the presence of a basic functional group (amine), as the protonated ammonium salt is formed, which is water-soluble.[9]

  • 5% NaOH Solubility (if water-insoluble):

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking well.

    • While the benzyl alcohol is very weakly acidic, solubility in a strong base might be observed, though it is less likely than in acid.

  • Organic Solvent Solubility:

    • Test the solubility in common organic solvents like methanol, ethanol, dichloromethane, and diethyl ether using the same procedure as in step 1. This information is crucial for selecting solvents for reactions and chromatography.

Spectroscopic Profile

Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene (-CH₂-), amine (-NH₂), and hydroxyl (-OH) protons. The amine and hydroxyl protons are exchangeable with D₂O, meaning their signals will disappear upon adding a few drops of D₂O to the NMR sample, a key diagnostic test.[13] Based on similar structures like 2-aminobenzyl alcohol, the aromatic protons would appear in the 6.5-7.5 ppm range, the benzylic CH₂ protons around 4.5 ppm, and the NH₂/OH protons as broad singlets.[14]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. Carbons attached to electronegative atoms (F, O, N) will be deshielded and appear further downfield.[15] Aromatic carbons typically appear in the 110-160 ppm range, while the benzylic -CH₂- carbon would be expected around 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Caption: Key functional groups and their expected FT-IR absorption regions.

Interpretation Insights:

  • O-H vs. N-H: The alcohol O-H stretch will appear as a very broad band due to hydrogen bonding.[16][17] In contrast, the primary amine N-H group will show two distinct, sharper peaks in the same region, corresponding to its symmetric and asymmetric stretching modes.[16][18] This distinction is critical for unambiguous identification.

  • Aromatic C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and appears at a higher wavenumber (1250-1335 cm⁻¹) compared to aliphatic amines.[18]

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its physical properties. While comprehensive published data is sparse, its characteristics can be reliably determined through the standardized, self-validating protocols detailed in this guide. Accurate determination of its melting point, solubility profile, and spectroscopic signature is essential for ensuring purity, guiding reaction and purification strategies, and confirming structural integrity. The methodologies presented here provide a robust framework for researchers to fully characterize this and other novel chemical entities in a drug discovery and development pipeline.

References

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
  • Melting point determination. (n.d.). University of Calgary. [Link]
  • Melting point determin
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). College of Science, University of Diyala. [Link]
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
  • Experiment 1 - Melting Points. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Charles Community College. [Link]
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). University of Technology, Iraq. [Link]
  • Infrared Spectroscopy. (2015).
  • (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. (n.d.). PubChem, NIH. [Link]
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]
  • Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol and... (n.d.).
  • 4-Aminobenzyl alcohol. (n.d.). PubChem, NIH. [Link]
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
  • How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com. [Link]
  • This compound (C7H8FNO). (n.d.). PubChemLite. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

Sources

(3-Amino-2-fluorophenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Amino-2-fluorophenyl)methanol for Advanced Chemical Synthesis

Introduction

This compound, identified by CAS Number 1051899-73-0, is a strategically important bifunctional organic building block. Its structure, which incorporates a fluorinated phenyl ring substituted with both a primary amine and a hydroxymethyl group, makes it a highly valuable intermediate in the fields of medicinal chemistry and drug development.[1] The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers and scientists in drug discovery and process development.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics.

Chemical Structure

dot graph "chemical_structure" { graph [rankdir="LR", size="4,2", maxdist=1.0]; node [shape=plaintext, fontsize=12, fontname="sans-serif"];

} केंद Structure of this compound

Physicochemical Data

The properties of this molecule are summarized below. Due to the limited availability of experimental data, some values are predicted based on structurally analogous compounds, such as 2-aminobenzyl alcohol.

PropertyValueSource / Basis
CAS Number 1051899-73-0[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
IUPAC Name This compound
Purity Typically ≥97%[1]
Appearance White to pale yellow solid (Predicted)Based on similar compounds
Melting Point 80-85 °C (Predicted)Based on 2-aminobenzyl alcohol (81-83 °C)
Solubility Partially soluble in water; soluble in methanol, ethanol, and polar organic solvents.[2]
Storage 2-8°C, protected from light and air[1]
InChI Key DHBSPQXMPAFUKP-UHFFFAOYSA-N[3]

Synthesis Protocol

The most direct and industrially scalable synthesis of this compound involves the reduction of a corresponding carbonyl precursor, typically an ester or carboxylic acid.[4] The following protocol describes a robust method starting from the commercially available 3-Amino-2-fluorobenzoic acid.

Causality Statement: The synthesis proceeds in two stages: esterification followed by reduction. Direct reduction of the carboxylic acid with lithium aluminum hydride (LiAlH₄) can be complicated by the acidic proton, which consumes the reagent. Converting the acid to its methyl ester provides a neutral, highly reactive substrate for hydride reduction, leading to cleaner reactions and higher yields.

Synthesis_Workflow

Step-by-Step Methodology: Reduction of Methyl 3-amino-2-fluorobenzoate

Materials:

  • Methyl 3-amino-2-fluorobenzoate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C. Rationale: This controlled addition prevents an exothermic runaway and minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This "Fieser workup" method is critical for safety and results in a granular, easily filterable aluminum salt precipitate.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc. Combine the organic filtrates.

  • Workup: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent. The amino group acts as a potent nucleophile or a directing group, while the benzylic alcohol can be oxidized or used in substitution and condensation reactions.

Key Reactions
  • N-Functionalization: The primary amine can readily undergo acylation, alkylation, sulfonylation, or participate in reductive amination to build more complex molecular scaffolds.

  • O-Functionalization: The primary alcohol can be converted to ethers, esters, or halides.

  • Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding 2-fluoro-3-aminobenzaldehyde, a valuable intermediate itself, using mild oxidizing agents like manganese dioxide (MnO₂).

  • Cyclization Reactions: The ortho-relationship of the amino and hydroxymethyl groups (after N-functionalization) can be exploited in cyclization reactions to form various heterocyclic systems, such as quinolines.[5]

Reactivity_Diagram

Field-Proven Insights: Managing Competing Reactions

The bifunctional nature of this molecule presents unique challenges. A senior scientist must anticipate and mitigate potential side reactions to ensure high-yield, reproducible outcomes.

  • Oxidation: Both the amino and alcohol groups are susceptible to air oxidation, which can lead to colored impurities.[2] It is crucial to handle the material under an inert atmosphere, especially during prolonged heating.

  • Polymerization: Under acidic conditions, benzylic alcohols are prone to self-condensation and polymerization.[2] Reactions requiring acid catalysis must be carefully controlled for temperature and reaction time.

  • Protecting Group Strategy: For multi-step syntheses, selective protection of either the amine (e.g., as a Boc-carbamate) or the alcohol (e.g., as a silyl ether) is often necessary to control which group reacts.

Predicted Spectroscopic Profile

While experimental spectra are not widely published, the following profile is predicted based on the molecule's structure and standard spectroscopic principles.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.00-7.20 (m, 1H): Aromatic proton (H-5), likely a triplet of doublets.

    • δ 6.70-6.85 (m, 2H): Aromatic protons (H-4, H-6), complex multiplets.

    • δ 4.70 (s, 2H): Methylene protons (-CH₂OH).

    • δ 3.90 (br s, 2H): Amine protons (-NH₂).

    • δ 2.00 (br s, 1H): Hydroxyl proton (-OH). Note: Amine and hydroxyl proton signals are exchangeable with D₂O and their chemical shifts can vary significantly.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 150-155 (d, ¹JCF): Aromatic carbon directly attached to fluorine (C-2).

    • δ 135-145 (d, ²JCF): Aromatic carbon bearing the amino group (C-3).

    • δ 120-130 (m): Quaternary aromatic carbon (C-1).

    • δ 110-125 (m): Aromatic CH carbons (C-4, C-5, C-6).

    • δ 60-65: Methylene carbon (-CH₂OH).

  • FT-IR (KBr Pellet, cm⁻¹):

    • 3450-3250 (broad): O-H stretch from the alcohol and N-H stretches from the primary amine.

    • 3100-3000: Aromatic C-H stretch.

    • 2950-2850: Aliphatic C-H stretch (-CH₂-).

    • 1600-1620: N-H bending (scissoring) vibration.

    • 1450-1550: Aromatic C=C stretching.

    • 1250-1350: C-N stretching.

    • 1100-1200: C-F stretching.

    • 1000-1050: C-O stretching of the primary alcohol.

Safety and Handling

While a specific, comprehensive toxicology report is not available, this compound should be handled with the care afforded to all novel research chemicals.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from oxidizing agents and direct light.[1]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions.
  • MySkinRecipes. * this compound*.
  • Sigma-Aldrich. 2-Aminobenzyl alcohol 98%.
  • ChemicalBook. (2025-07-14) 3-Amino-2-fluorobenzoic acid.
  • ResearchGate. Scope of 2‐aminobenzyl alcohols. Reaction conditions. [Link]
  • ResearchGate. Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. [Link]
  • ResearchGate. Ir‐catalyzed reaction of 2‐aminobenzyl alcohols with alcohols. [Link]
  • Sigma-Aldrich. This compound.
  • PubChemLite. This compound (C7H8FNO).

Sources

Introduction: The Strategic Importance of (3-Amino-2-fluorophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Amino-2-fluorophenyl)methanol for Researchers and Drug Development Professionals

This compound is a critical building block in modern drug discovery and development. Its strategic value lies in the unique combination of its functional groups arranged on a phenyl ring. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The primary amine and benzyl alcohol moieties provide versatile handles for further chemical elaboration, enabling the construction of complex molecular architectures.[1] This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the viable synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind key procedural choices.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify plausible precursors. The primary functional groups—the aminomethyl (-CH₂OH) and the amino (-NH₂) groups—are the key points for disconnection. Two primary strategies emerge:

  • Pathway A: Carboxylic Acid Reduction. The benzyl alcohol can be formed via the reduction of a corresponding benzoic acid derivative. This places 3-Amino-2-fluorobenzoic acid as the immediate key precursor.

  • Pathway B: Nitro Group Reduction. The aniline amine can be installed by the reduction of a nitro group, a common and reliable transformation in aromatic chemistry. This strategy identifies (2-Fluoro-3-nitrophenyl)methanol as the direct precursor.

Each of these pathways offers distinct advantages and challenges related to starting material availability, reagent compatibility, and overall efficiency.

G cluster_A Pathway A: Carboxylic Acid Reduction cluster_B Pathway B: Nitro Group Reduction Target This compound Key_A 3-Amino-2-fluorobenzoic acid Target->Key_A C=O Reduction Key_B (2-Fluoro-3-nitrophenyl)methanol Target->Key_B NO₂ Reduction Start_A 2-Fluoro-3-nitrobenzoic acid Key_A->Start_A Aromatic Amination Start_B 2-Fluoro-3-nitrobenzaldehyde Key_B->Start_B Aldehyde Reduction

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Via Reduction of 3-Amino-2-fluorobenzoic Acid

This pathway is arguably the most direct, leveraging the reduction of a stable carboxylic acid precursor. The success of this route hinges on the efficient preparation of 3-Amino-2-fluorobenzoic acid and a selective, high-yielding reduction step.

Step 1: Synthesis of the Key Intermediate, 3-Amino-2-fluorobenzoic Acid

The precursor, 3-Amino-2-fluorobenzoic acid, can be synthesized from 2-Fluoro-3-nitrobenzoic acid.[4] This involves the reduction of the nitro group, which must be performed chemoselectively in the presence of the carboxylic acid.

Experimental Protocol: Reduction of 2-Fluoro-3-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. For laboratory scale, atmospheric pressure is often sufficient. The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude 3-Amino-2-fluorobenzoic acid can be purified by recrystallization to yield the pure product.[4][5]

Step 2: Reduction of 3-Amino-2-fluorobenzoic Acid to this compound

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While sodium borohydride (NaBH₄) is generally not potent enough for this transformation, more powerful hydride reagents are effective. Lithium aluminum hydride (LiAlH₄) is a classic choice, known for its high reactivity. Borane complexes, such as Borane-THF (BH₃·THF), offer a milder alternative with excellent selectivity for carboxylic acids.

Causality Behind Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): Highly effective but also highly reactive and pyrophoric. It reacts violently with water and protic solvents, necessitating strictly anhydrous conditions (e.g., dry THF, diethyl ether) and careful quenching procedures. Its high reactivity ensures a complete reduction.

  • Borane-THF (BH₃·THF): A milder and more selective reagent. It readily reduces carboxylic acids while being less reactive towards many other functional groups compared to LiAlH₄. It is generally safer to handle, though it still requires an inert atmosphere and anhydrous conditions.

Experimental Protocol: BH₃·THF Reduction

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-Amino-2-fluorobenzoic acid (1.0 eq). Dissolve or suspend it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the borane.

  • Reagent Addition: Add Borane-THF complex (BH₃·THF, typically 1.0 M solution in THF, ~3.0 eq) dropwise via a syringe or an addition funnel. The excess is to ensure complete reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl). Vigorous hydrogen evolution will be observed.

  • Extraction & Purification: Adjust the pH to basic (~8-9) with an aqueous solution of sodium hydroxide (NaOH) to ensure the product amine is in its free base form. Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

G cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Carboxylic Acid Reduction Start 2-Fluoro-3-nitrobenzoic acid Inter 3-Amino-2-fluorobenzoic acid Start->Inter H₂ / Pd/C End This compound Inter->End 1. BH₃·THF 2. Quench (MeOH, HCl)

Caption: Workflow for Pathway I.

ParameterStep 1: Nitro ReductionStep 2: Carboxylic Acid Reduction
Key Reagent H₂ / Pd/CBorane-THF (BH₃·THF)
Solvent Ethanol / MethanolAnhydrous THF
Temperature Room Temperature0 °C to Reflux
Typical Yield >90%70-85%
Key Challenge Catalyst filtrationAnhydrous conditions, careful quenching

Synthesis Pathway II: Via Reduction of (2-Fluoro-3-nitrophenyl)methanol

This alternative route introduces the alcohol functionality first, followed by the conversion of the nitro group to the amine. This sequence can be advantageous if the starting nitro-aldehyde or nitro-benzoic acid is more readily available or economical.

Step 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol

This intermediate is typically prepared by the reduction of 2-Fluoro-3-nitrobenzaldehyde. Unlike the reduction of a carboxylic acid, this aldehyde-to-alcohol transformation can be achieved with milder reducing agents.

Experimental Protocol: Aldehyde Reduction

  • Reaction Setup: Dissolve 2-Fluoro-3-nitrobenzaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise. The portion-wise addition helps to control the exothermic reaction and hydrogen evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding water or dilute HCl. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting (2-Fluoro-3-nitrophenyl)methanol is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group on (2-Fluoro-3-nitrophenyl)methanol. As in Pathway I, catalytic hydrogenation is an excellent method due to its clean nature and high yields.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve (2-Fluoro-3-nitrophenyl)methanol (1.0 eq) in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 bar) and shake or stir vigorously at room temperature.

  • Monitoring & Work-up: Once the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the final product, this compound. Recrystallization or column chromatography can be used for further purification if needed.

G cluster_step1 Step 1: Aldehyde Reduction cluster_step2 Step 2: Nitro Reduction Start 2-Fluoro-3-nitrobenzaldehyde Inter (2-Fluoro-3-nitrophenyl)methanol Start->Inter NaBH₄ / MeOH End This compound Inter->End H₂ / Pd/C

Caption: Workflow for Pathway II.

ParameterStep 1: Aldehyde ReductionStep 2: Nitro Reduction
Key Reagent Sodium Borohydride (NaBH₄)H₂ / Pd/C
Solvent Methanol / EthanolEthanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >95%>90%
Key Challenge Controlling initial exothermProper handling of H₂ gas and catalyst

Conclusion and Pathway Comparison

Both pathways presented are robust and reliable methods for the synthesis of this compound. The choice between them often comes down to practical and economic considerations.

  • Pathway I (Carboxylic Acid Reduction): This route requires a stronger reducing agent for the final step, which demands more stringent anhydrous conditions. However, the starting materials may be more accessible.

  • Pathway II (Nitro Group Reduction): This route uses milder and often safer reagents for the initial reduction. The final hydrogenation step is typically very clean and high-yielding. The overall efficiency may be higher if the starting nitro-aldehyde is readily available.

For drug development professionals, understanding both routes provides flexibility in process development, allowing for optimization based on cost of goods, scalability, and safety profiles. The strategic incorporation of this fluorinated amino alcohol continues to be a powerful tactic in the design of next-generation therapeutics.

References

  • MySkinRecipes. This compound.
  • PubMed Central (PMC), NIH. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine.
  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • PubChem, NIH. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • ResearchGate. Scheme 2. Synthesis of (S) α-substituted 2-nitrobenzyl alcohol...
  • PubChem, NIH. 3-Amino-2-fluorobenzoic acid.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.
  • Lead Sciences. (2-Amino-3-fluorophenyl)methanol.
  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.

Sources

An In-depth Technical Guide to the Synthesis of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-Amino-2-fluorophenyl)methanol in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique trifunctional nature, possessing an amine, a fluorine atom, and a benzyl alcohol moiety, makes it a highly versatile intermediate for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound is of considerable interest to researchers and professionals in drug development and medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of diseases. This guide provides a detailed, technically-grounded overview of a reliable and efficient synthetic route to this compound, complete with experimental protocols, mechanistic insights, and practical considerations for its successful preparation in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the commercially available precursor, 2-fluoro-3-nitrotoluene. The overall strategy hinges on the sequential oxidation of the methyl group to a carboxylic acid, followed by the reduction of both the carboxylic acid and the nitro group. The order of these reduction steps is critical to the success of the synthesis, with the carboxylic acid being reduced first to the corresponding benzyl alcohol, followed by the chemoselective reduction of the nitro group to the desired amine.

Synthetic_Pathway_Overview 2-fluoro-3-nitrotoluene 2-fluoro-3-nitrotoluene 2-fluoro-3-nitrobenzoic_acid 2-fluoro-3-nitrobenzoic_acid 2-fluoro-3-nitrotoluene->2-fluoro-3-nitrobenzoic_acid Oxidation Methyl_2-fluoro-3-nitrobenzoate Methyl_2-fluoro-3-nitrobenzoate 2-fluoro-3-nitrobenzoic_acid->Methyl_2-fluoro-3-nitrobenzoate Esterification (2-Fluoro-3-nitrophenyl)methanol (2-Fluoro-3-nitrophenyl)methanol Methyl_2-fluoro-3-nitrobenzoate->(2-Fluoro-3-nitrophenyl)methanol Reduction This compound This compound (2-Fluoro-3-nitrophenyl)methanol->this compound Selective Reduction

Figure 1: Overall synthetic route to this compound.

Part I: Synthesis of the Key Intermediate: 2-Fluoro-3-nitrobenzoic acid

The initial step in the synthetic sequence is the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid. This transformation can be efficiently achieved using a strong oxidizing agent such as sodium dichromate in an aqueous isopropanol solution.[2]

Experimental Protocol: Oxidation of 2-fluoro-3-nitrotoluene
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • To this solution, add sodium dichromate (150.0 g, 0.57 mol).

  • Stir the reaction mixture vigorously at 25 °C for 3 hours.

  • After the reaction is complete, filter the mixture to remove chromium salts.

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • To the remaining aqueous residue, add water, and heat with stirring to dissolve the product.

  • Cool the solution to 0 °C to induce recrystallization.

  • Collect the precipitated product by filtration and dry under vacuum to yield 2-fluoro-3-nitrobenzoic acid.

ParameterValueReference
Starting Material2-fluoro-3-nitrotoluene[2]
ReagentsSodium dichromate, Isopropanol, Water[2]
Temperature25 °C[2]
Reaction Time3 hours[2]
Yield96%[2]

Table 1: Summary of the synthesis of 2-fluoro-3-nitrobenzoic acid.

Part II: Preparation of (2-Fluoro-3-nitrophenyl)methanol

With the key intermediate, 2-fluoro-3-nitrobenzoic acid, in hand, the next stage involves the reduction of the carboxylic acid to a benzyl alcohol. A direct reduction can be challenging; therefore, a more controlled two-step approach is employed. First, the carboxylic acid is converted to its methyl ester, which is then reduced to the desired alcohol.

Step 1: Esterification of 2-Fluoro-3-nitrobenzoic acid

The esterification can be carried out using standard methods, such as reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.

Step 2: Reduction of Methyl 2-fluoro-3-nitrobenzoate

The reduction of the methyl ester to (2-fluoro-3-nitrophenyl)methanol is effectively accomplished using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a suitable choice for this transformation, offering high yields.[3]

Experimental Protocol: Reduction of Methyl 2-fluoro-3-nitrobenzoate
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in anhydrous toluene (92 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in toluene (115.7 mL, 115.7 mmol) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and continue stirring for an additional 30 minutes.

  • Cool the reaction mixture back down to -78 °C and quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain (2-fluoro-3-nitrophenyl)methanol as a brown oil.

ParameterValueReference
Starting MaterialMethyl 2-fluoro-3-nitrobenzoate[3]
ReagentDiisobutylaluminium hydride (DIBAL-H)[3]
SolventToluene[3]
Temperature-78 °C to 0 °C[3]
Reaction Time1 hour[3]
Yield95%[3]

Table 2: Summary of the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Part III: Final Step - Selective Reduction to this compound

The final transformation in this synthetic sequence is the selective reduction of the nitro group in (2-fluoro-3-nitrophenyl)methanol to an amine, yielding the target compound. It is crucial to employ a reducing agent that will not affect the benzyl alcohol functionality. Catalytic hydrogenation is an excellent method for this purpose, offering high chemoselectivity and clean reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of (2-Fluoro-3-nitrophenyl)methanol
  • In a hydrogenation vessel, dissolve (2-fluoro-3-nitrophenyl)methanol (e.g., 1.0 g, 5.8 mmol) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography.

ParameterValue
Starting Material(2-Fluoro-3-nitrophenyl)methanol
ReagentHydrogen gas, 10% Palladium on Carbon (Pd/C)
SolventEthanol or Ethyl Acetate
Pressure1-4 atm
TemperatureRoom Temperature
Expected YieldHigh

Table 3: Summary of the synthesis of this compound.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Ester Reduction with DIBAL-H

The reduction of the ester to the alcohol with DIBAL-H proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

DIBAL-H_Reduction Ester Ester Tetrahedral_Intermediate Tetrahedral_Intermediate Ester->Tetrahedral_Intermediate Nucleophilic attack by H⁻ Aldehyde Aldehyde Tetrahedral_Intermediate->Aldehyde Elimination of methoxide Alkoxide Alkoxide Aldehyde->Alkoxide Nucleophilic attack by H⁻ Alcohol Alcohol Alkoxide->Alcohol Protonation (workup)

Figure 2: Simplified mechanism of ester reduction by DIBAL-H.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group over a palladium catalyst is a complex process involving the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner.

Catalytic_Hydrogenation Nitro_Compound Nitro_Compound Nitroso_Compound Nitroso_Compound Nitro_Compound->Nitroso_Compound + H₂ Hydroxylamine Hydroxylamine Nitroso_Compound->Hydroxylamine + H₂ Amine Amine Hydroxylamine->Amine + H₂

Figure 3: Simplified pathway for the catalytic hydrogenation of a nitro group.

Purification and Characterization

The final product, this compound, can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the amino protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling constant, as well as the benzylic carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (141.14 g/mol ).[1]

Conclusion

This technical guide has outlined a robust and high-yielding synthetic route for the preparation of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology offers a practical and efficient pathway to a key intermediate in the synthesis of novel fluorinated pharmaceutical agents.

References

  • This compound (C7H8FNO). PubChemLite. [Link]
  • This compound. MySkinRecipes. [Link]
  • Synthesis of 3-amino-2-methylbenzyl alcohol. PrepChem.com. [Link]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • This compound. MySkinRecipes. [Link]
  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Preparation method of 2-fluoro-3-nitrobenzoic acid - P
  • 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3). PubChemLite. [Link]

Sources

(3-Amino-2-fluorophenyl)methanol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for (3-Amino-2-fluorophenyl)methanol

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a critical building block in modern medicinal chemistry and drug development. Its unique trifunctional structure—a primary amine, a fluorine atom, and a hydroxymethyl group on a phenyl ring—makes it a highly valuable intermediate for synthesizing complex pharmaceutical compounds.[1] The fluorinated aromatic system is particularly significant, as the incorporation of fluorine can enhance drug potency, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth analysis of the common starting materials and synthetic strategies to access this key intermediate, offering field-proven insights to guide researchers and drug development professionals in making strategic synthetic choices. The selection of a starting material is a pivotal decision that dictates the efficiency, scalability, cost-effectiveness, and overall elegance of the synthetic route.

Retrosynthetic Analysis: Core Strategies for Synthesis

A retrosynthetic analysis of this compound reveals that the most logical disconnections involve the functional group interconversion of the benzylic alcohol. This leads to two primary precursor classes: substituted benzoic acids or substituted benzaldehydes. The choice between these pathways depends on the availability of starting materials, the desired reaction conditions, and the robustness of the required reduction step.

G cluster_0 Retrosynthetic Pathways target This compound pathA Strategy A: Carboxylic Acid Reduction target->pathA pathB Strategy B: Aldehyde Reduction target->pathB acid 3-Amino-2-fluorobenzoic Acid or 2-Fluoro-3-nitrobenzoic Acid pathA->acid aldehyde 3-Amino-2-fluorobenzaldehyde or 2-Fluoro-3-nitrobenzaldehyde pathB->aldehyde G start 2-Fluoro-3-nitrobenzoic Acid intermediate 3-Amino-2-fluorobenzoic Acid start->intermediate Nitro Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) target This compound intermediate->target Carboxylic Acid Reduction (e.g., LiAlH₄ or BH₃·THF)

Caption: Synthetic pathway from 2-Fluoro-3-nitrobenzoic Acid.

A2. Starting Material: 2-Amino-3-fluorobenzoic Acid

Rationale: Utilizing 2-amino-3-fluorobenzoic acid streamlines the synthesis to a single, albeit challenging, reduction step. [3]This starting material is commercially available from numerous suppliers, making it an attractive option for rapid synthesis. [4][5][6][7]The primary challenge lies in the selective reduction of the carboxylic acid in the presence of the amine. Strong, non-selective hydrides are required.

G start 2-Amino-3-fluorobenzoic Acid target This compound start->target Direct Carboxylic Acid Reduction (e.g., LiAlH₄ or BH₃·SMe₂)

Caption: Synthetic pathway from 2-Amino-3-fluorobenzoic Acid.

Pathway B: Synthesis via Benzaldehyde Derivatives

This strategy leverages the reduction of a benzaldehyde, which is significantly milder and often higher yielding than the reduction of a carboxylic acid. This pathway is often preferred for its operational simplicity and cleaner reaction profiles.

B1. Starting Material: 2-Amino-3-fluorobenzaldehyde

Rationale: This is arguably the most direct and efficient route. 2-Amino-3-fluorobenzaldehyde is a commercially available intermediate that requires a simple and selective reduction of the aldehyde to furnish the target molecule. [2][8][9]The reduction can be accomplished with mild and selective reducing agents like sodium borohydride, avoiding the need for the more hazardous and reactive agents required for acid reduction.

G start 2-Amino-3-fluorobenzaldehyde target This compound start->target Aldehyde Reduction (e.g., NaBH₄, MeOH)

Caption: Synthetic pathway from 2-Amino-3-fluorobenzaldehyde.

B2. Starting Material: 2-Fluoro-3-nitrobenzaldehyde

Rationale: Similar to its benzoic acid analogue, 2-fluoro-3-nitrobenzaldehyde requires the reduction of both the nitro and aldehyde functionalities. This route offers flexibility, as the reductions can be performed sequentially or concurrently. A sequential approach—nitro reduction followed by aldehyde reduction—allows for milder conditions and better control. For instance, catalytic hydrogenation can reduce the nitro group, followed by a simple NaBH₄ reduction of the aldehyde. [10]

G start 2-Fluoro-3-nitrobenzaldehyde intermediate 2-Amino-3-fluorobenzaldehyde start->intermediate Nitro Reduction (e.g., Fe, NH₄Cl) target This compound intermediate->target Aldehyde Reduction (e.g., NaBH₄, MeOH)

Caption: Synthetic pathway from 2-Fluoro-3-nitrobenzaldehyde.

Data Presentation: Comparative Analysis of Starting Materials

Starting MaterialCAS NumberKey Synthetic Step(s)Typical Reducing Agent(s)AdvantagesDisadvantages/Challenges
2-Fluoro-3-nitrobenzoic acid 317-46-41. Nitro reduction2. Carboxylic acid reduction1. H₂/Pd-C, SnCl₂2. LiAlH₄, BH₃·THFReadily available raw material. [11][12]Two-step reduction; requires harsh reagents for the acid reduction.
2-Amino-3-fluorobenzoic acid 825-22-9Carboxylic acid reductionLiAlH₄, BH₃·SMe₂Single-step synthesis; direct precursor. [13]Reduction requires strong, hazardous reagents; potential for side reactions.
2-Amino-3-fluorobenzaldehyde 854538-94-6Aldehyde reductionNaBH₄Most direct route; mild, selective, high-yielding reduction. [2][10]May be a more expensive starting material compared to benzoic acids.
2-Fluoro-3-nitrobenzaldehyde N/A1. Nitro reduction2. Aldehyde reduction1. Fe/NH₄Cl, H₂/Pd-C2. NaBH₄Milder overall conditions compared to the benzoic acid route.Two-step process; requires sourcing of the starting aldehyde.

Experimental Protocols: Field-Proven Methodologies

The following protocols are provided as trusted, self-validating systems for the synthesis of this compound from key starting materials.

Protocol 1: Reduction of 2-Amino-3-fluorobenzoic Acid with LiAlH₄

This protocol is based on standard procedures for the reduction of amino-benzoic acids. [14]

  • Setup: To a dry 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.5 equiv.) and suspend it in anhydrous tetrahydrofuran (THF) (200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-amino-3-fluorobenzoic acid (1.0 equiv.) in 150 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Work-up: Stir the resulting greyish-white suspension vigorously for 1 hour. Filter the solids through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Reduction of 2-Amino-3-fluorobenzaldehyde with NaBH₄

This protocol is a standard, highly reliable method for aldehyde reduction. [10]

  • Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluorobenzaldehyde (1.0 equiv.) in methanol (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and adjust the pH to ~7.

  • Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (150 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound, which is often of sufficient purity for subsequent steps.

References

  • Title: 2-amino-3-fluorobenzoic acid suppliers USA Source: worldofchemicals.com URL:[Link]
  • Title: 2-Amino-3-fluorobenzoic acid (CAS No. 825-22-9) Suppliers Source: ChemicalRegister.com URL:[Link]
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: 2-Amino-3-fluorobenzoic acid Source: HANGZHOU HONGQIN PHARMTECH CO.,LTD URL:[Link]
  • Title: 2-Amino-3-fluorobenzoic acid Source: Oakwood Chemical URL:[Link]
  • Title: CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid Source: Google Patents URL
  • Title: CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material Source: WIPO P
  • Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent Source: Google Patents URL
  • Title: 2-Amino-3-fluorobenzaldehyde Source: MySkinRecipes URL:[Link]
  • Title: 3-Amino-2-fluorobenzaldehyde | C7H6FNO | CID 55282197 Source: PubChem URL:[Link]
  • Title: Acid to Alcohol - Common Conditions Source: organic-chemistry.org URL:[Link]
  • Title: 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)

Sources

(3-Amino-2-fluorophenyl)methanol: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, (3-Amino-2-fluorophenyl)methanol has garnered significant attention as a versatile intermediate in the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

This compound, with the CAS Number 1051899-73-0, is a substituted benzyl alcohol derivative. Its molecular structure, featuring an amino group and a hydroxymethyl group ortho and meta to a fluorine atom on a benzene ring, provides multiple reactive sites for further chemical transformations.

PropertyValueSource
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 1051899-73-0[2]
Appearance Off-white to light yellow crystalline powder (typical)Supplier Data
Storage 2-8°C[1]
Spectroscopic Characterization

Mass Spectrometry (MS): Predicted mass spectral data from computational sources suggest the following for electrospray ionization (ESI):

  • [M+H]⁺: 142.0665 m/z

  • [M+Na]⁺: 164.0484 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on the analysis of related fluorinated benzyl alcohol derivatives, the following characteristic shifts in ¹H and ¹³C NMR spectra are anticipated.[3] The presence of the fluorine atom will induce characteristic splitting patterns (J-coupling) in adjacent ¹H and ¹³C signals.

  • ¹H NMR: Protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm, with coupling to the fluorine atom. The benzylic protons (-CH₂OH) would likely resonate around δ 4.5-5.0 ppm, and the amino protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Aromatic carbons will appear in the δ 110-160 ppm region, with their chemical shifts and coupling constants influenced by the fluorine and other substituents. The benzylic carbon is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • N-H stretch: Two sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹

  • C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹

  • C-O stretch: An absorption in the region of 1000-1260 cm⁻¹

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis of this compound: A Proposed Synthetic Pathway

A robust and scalable synthesis of this compound is crucial for its application in drug development. While specific, detailed experimental protocols for this exact molecule are not widely published in peer-reviewed literature, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry transformations. The synthesis can be envisioned to start from the commercially available 2-fluoro-3-nitrobenzoic acid.

The proposed multi-step synthesis involves the reduction of both the carboxylic acid and the nitro group.

Synthesis_Workflow cluster_reduction Reduction Steps Start 2-Fluoro-3-nitrobenzoic Acid Intermediate1 2-Fluoro-3-nitrobenzyl alcohol Start->Intermediate1 Selective Reduction (e.g., BH₃·THF) Product This compound Intermediate1->Product Nitro Group Reduction (e.g., H₂, Pd/C)

A proposed synthetic workflow for this compound.

Experimental Protocol (General Method)

Step 1: Reduction of the Carboxylic Acid

  • Reaction Setup: To a solution of 2-fluoro-3-nitrobenzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent is added. Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reagent for the selective reduction of carboxylic acids in the presence of nitro groups.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol or water). The product, 2-fluoro-3-nitrobenzyl alcohol, is then isolated through standard extractive work-up procedures and purified by techniques like column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: The purified 2-fluoro-3-nitrobenzyl alcohol from the previous step is dissolved in a suitable solvent, such as ethanol or methanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus at a set pressure. The reaction is usually conducted at room temperature.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography to achieve the desired purity for subsequent applications.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of the commercially available material is typically high, often exceeding 97%.

SupplierPurityAvailability
Sigma-Aldrich≥95%Inquire
MySkinRecipes97%50mg, 250mg
BLD PharmInquireInquire
Synthonix CorporationInquireInquire

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable synthon for the construction of a wide range of molecular architectures. The presence of the fluorine atom imparts desirable properties to the final drug candidates.

Rationale for Fluorine Incorporation

The introduction of a fluorine atom at the 2-position of the aminobenzyl alcohol scaffold can lead to several advantageous effects:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH and potentially affecting its binding to target proteins.

  • Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions, which can be crucial for optimal binding to a biological target.

Exemplary Synthetic Applications

This compound can be utilized in various synthetic transformations, including:

  • Acylation and Sulfonylation of the Amino Group: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Alkylation of the Amino Group: The amino group can undergo N-alkylation to introduce further diversity.

  • Conversion of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions.

  • Participation in Ring-Forming Reactions: The amino and hydroxyl groups can participate in cyclization reactions to form heterocyclic systems, which are common motifs in many drug molecules.

Applications cluster_applications Synthetic Utility in Drug Discovery Start This compound App1 Bioactive Heterocycles Start->App1 Cyclization App2 Substituted Anilines Start->App2 N-Functionalization App3 Fluorinated Benzaldehydes/ Benzoic Acids Start->App3 Oxidation of -CH₂OH

Sources

(3-Amino-2-fluorophenyl)methanol suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Amino-2-fluorophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a crucial building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an aminophenyl ring substituted with both a fluorine atom and a hydroxymethyl group, makes it a highly versatile intermediate for the synthesis of complex pharmaceutical compounds. The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule, while the amino and hydroxyl groups provide reactive handles for a wide array of chemical transformations. This guide offers a comprehensive overview of this compound, covering its properties, suppliers, applications, and essential protocols for its handling and use in a research setting.

Physicochemical Properties and Supplier Information

Sourcing high-quality starting materials is a critical first step in any synthetic workflow. This compound is available from several reputable chemical suppliers. Researchers should always request and scrutinize the Certificate of Analysis (CoA) to ensure the purity and identity of the compound meet the requirements of their intended application.

PropertyValueSource
CAS Number 1051899-73-0[1]
Molecular Formula C₇H₈FNO[2][3]
Molecular Weight 141.14 g/mol [2][3]
Typical Purity ≥97%[2]
Storage Conditions 2-8°C, Inert atmosphere[2][4]

Table 1: Physicochemical Properties of this compound.

Prominent Suppliers:

  • Sigma-Aldrich (Merck)[1]

  • Synthonix Corporation

  • MySkinRecipes[2]

Core Applications in Medicinal Chemistry

The utility of this compound stems from its role as a precursor to more complex molecules, particularly active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[5]

Key applications include:

  • Synthesis of Fluorinated APIs: The compound serves as a key starting material for APIs that require a fluorinated aromatic core. This modification can enhance drug potency and metabolic stability.[2]

  • Development of Neurological and Oncological Drugs: It is frequently employed in the synthesis of compounds targeting neurological disorders and various forms of cancer.[2]

  • Scaffold for Kinase Inhibitors: The phenyl)methanol structure is a common scaffold in the design of kinase inhibitors, a major class of cancer therapeutics. The amino group can be functionalized to interact with the hinge region of the kinase, while other parts of the molecule can be modified to achieve selectivity and potency.[6]

Workflow for Sourcing, Qualification, and Implementation

A robust workflow is essential to ensure the quality and consistency of starting materials, which directly impacts experimental reproducibility. The following diagram outlines a typical process from sourcing to experimental use.

G cluster_sourcing Sourcing & Procurement cluster_qc Quality Control & Verification cluster_use Experimental Use s1 Identify Need for This compound s2 Research & Select Reputable Suppliers s1->s2 s3 Request Quotes & Lead Times s2->s3 s4 Procure Compound s3->s4 q1 Receive Compound & Log s4->q1 Shipment q2 Review Supplier CoA & SDS q1->q2 q3 Perform In-House QC (e.g., ¹H NMR, LC-MS) q2->q3 q4 Approve Batch for Use q3->q4 u1 Aliquot & Store Under Recommended Conditions q4->u1 Release to Lab u2 Utilize in Synthetic Protocol u1->u2

Figure 1: Sourcing and quality control workflow.

Protocol for In-House Quality Control

Objective: To verify the identity and purity of a newly acquired batch of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for LC-MS)

Methodology:

  • ¹H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. b. Transfer the solution to an NMR tube. c. Acquire a ¹H NMR spectrum. d. Verification: The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amine protons. The integration values should correspond to the number of protons in each environment. The chemical shifts and coupling patterns should be consistent with the structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. Inject the sample onto an appropriate HPLC column (e.g., C18). c. Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid). d. Verification: The chromatogram should show a single major peak, indicating high purity. The mass spectrum corresponding to this peak should display the expected molecular ion, [M+H]⁺, at m/z 142.0663.[3]

Handling, Storage, and Safety Protocols

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is between 2-8°C.[2]

  • For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid Contact: Avoid inhalation and contact with skin and eyes.[7]

  • Hazard Statements: This compound, and structurally similar ones, may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

First Aid Measures: [7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Conceptual Synthetic Application: Pathway to a Kinase Inhibitor

This compound is an ideal starting material for the synthesis of targeted therapies like kinase inhibitors. The following diagram illustrates a hypothetical synthetic route to a generic kinase inhibitor.

G start This compound Starting Material step1 Step 1: Protection Protect -NH₂ and -OH groups start->step1 e.g., Boc₂O, TBDMSCl step2 Step 2: Oxidation Oxidize to Aldehyde step1->step2 e.g., PCC, DMP step3 Step 3: Coupling Reaction e.g., Suzuki or Buchwald-Hartwig Couple with heterocyclic boronic acid or amine step2->step3 Pd catalyst step4 Step 4: Deprotection Remove protecting groups step3->step4 e.g., TFA, TBAF step5 Step 5: Amide Coupling Couple with a carboxylic acid to form final inhibitor step4->step5 e.g., HATU, EDCI end Final Kinase Inhibitor API step5->end

Figure 2: Conceptual synthesis of a kinase inhibitor.

This conceptual workflow highlights the versatility of the starting material. The amino group can be acylated or used in coupling reactions, while the methanol can be oxidized to an aldehyde for further elaboration, providing multiple avenues for building molecular complexity and achieving desired biological activity.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its trifunctional nature provides a flexible platform for synthetic chemists to design and create novel drug candidates with potentially enhanced properties. By adhering to rigorous sourcing, quality control, and safety protocols, researchers can effectively leverage this building block to advance the frontiers of medicinal chemistry and contribute to the discovery of new therapeutics.

References

  • This compound. MySkinRecipes. [Link]
  • This compound (C7H8FNO). PubChemLite. [Link]
  • The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • chemical label (3-amino-5-fluorophenyl)methanol. ECHA. [Link]
  • (2-Amino-3-fluorophenyl)methanol. Lead Sciences. [Link]
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol (C007B-266994). Cenmed Enterprises. [Link]
  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
  • Safety D
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

A Methodological and Predictive Guide to the Spectroscopic Characterization of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: (3-Amino-2-fluorophenyl)methanol is a key fluorinated aromatic building block utilized in medicinal chemistry and drug development for creating complex pharmaceutical compounds.[1] Its unique substitution pattern, featuring adjacent amino, fluoro, and hydroxymethyl groups, necessitates a robust and multi-faceted analytical approach for unambiguous structural verification and quality control. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. It moves beyond a simple data repository to offer a predictive analysis grounded in fundamental spectroscopic principles. We detail field-proven, step-by-step protocols for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present predicted spectral data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, to serve as a benchmark for researchers. The causality behind experimental choices and expected spectral features is explained, ensuring a deep understanding of the molecule's behavior under analytical investigation. This document is intended to be an essential resource for researchers, analytical chemists, and drug development professionals engaged in the synthesis and application of fluorinated intermediates.

Molecular Structure and Analytical Overview

The first principle of any analytical characterization is a thorough understanding of the molecule's structure. This compound (C₇H₈FNO, Molar Mass: 141.14 g/mol ) possesses a unique arrangement of functional groups on a benzene ring that dictates its spectroscopic signature.[1] The electron-donating effects of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, combined with the strong electron-withdrawing and coupling-active nature of the fluorine (-F) atom, create a distinct electronic environment.

A multi-technique approach is non-negotiable for full confidence in structural elucidation.

  • NMR Spectroscopy will provide detailed information on the carbon-hydrogen framework and the precise connectivity of atoms, with particular attention to ¹H-¹H and ¹H-¹⁹F coupling.

  • IR Spectroscopy will confirm the presence of key functional groups (O-H, N-H, C-F).

  • Mass Spectrometry will verify the molecular weight and offer insights into fragmentation patterns, further corroborating the proposed structure.

Below is the chemical structure with standardized numbering for consistent reference throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data, with the added diagnostic layer of fluorine coupling.

Causality Behind Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, it is non-acidic and its hygroscopic nature allows for the reliable observation of exchangeable protons from the -OH and -NH₂ groups as distinct, albeit sometimes broad, signals.[2] The solvent signals (δ ~2.50 ppm for residual ¹H, δ ~39.5 ppm for ¹³C) provide a convenient internal reference.[2]

  • Field Strength: A mid-to-high field instrument (400 MHz or higher) is recommended to achieve better signal dispersion, especially for the closely spaced aromatic protons, simplifying the interpretation of complex splitting patterns.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Tuning: Lock the spectrometer on the deuterium signal of the solvent. Tune and match the ¹H, ¹³C, and ¹⁹F channels to ensure optimal sensitivity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum over a spectral width of at least 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to ~220 ppm.

    • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

Predicted ¹H NMR Spectrum

The aromatic region will be complex due to the interplay of ortho, meta, and para H-H couplings, as well as H-F couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s) Predicted δ (ppm) Multiplicity Key Coupling(s) (J, Hz) Justification
-CH₂OH ~4.5 - 4.7 Doublet (d) ³J(H,H) ≈ 5-7 Benzylic protons, coupled to the hydroxyl proton. May appear as a singlet if exchange is fast or after D₂O shake.
-OH ~5.0 - 5.5 Triplet (t) ³J(H,H) ≈ 5-7 Exchangeable proton coupled to the adjacent methylene protons. Signal will be broad and disappear upon D₂O exchange.
-NH₂ ~4.8 - 5.2 Broad Singlet (br s) N/A Exchangeable protons. Typically broad due to quadrupolar relaxation and exchange. Disappears upon D₂O exchange.
H-4 ~6.6 - 6.8 Triplet of doublets (td) or Multiplet (m) ³J(H4,H5) ≈ 7-9, ⁴J(H4,F) ≈ 5-7 Upfield due to ortho -NH₂. Coupled to H5 (ortho) and the fluorine atom (meta).
H-5 ~6.9 - 7.1 Triplet (t) or Multiplet (m) ³J(H5,H4) ≈ 7-9, ³J(H5,H6) ≈ 7-9 "Normal" aromatic proton coupled to two adjacent protons.

| H-6 | ~6.7 - 6.9 | Doublet of doublets (dd) | ³J(H6,H5) ≈ 7-9, ⁴J(H6,H-C7) ≈ <1 | Upfield due to para -NH₂. Coupled to H5 (ortho) and potentially a small long-range coupling to the benzylic protons. |

Caption: Predicted ¹H-¹H and ¹H-¹⁹F NMR coupling network.

Predicted ¹³C NMR Spectrum

Carbon chemical shifts are highly sensitive to the electronic environment. The C-F coupling is a definitive diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) C-F Coupling (J, Hz) Justification
-CH₂OH (C7) ~60 - 65 ~2-5 (³JCF) Typical for a benzylic alcohol.
C1 ~125 - 130 ~3-6 (³JCF) Aromatic carbon attached to the -CH₂OH group.
C2 ~150 - 155 ~240-250 (¹JCF) Directly attached to fluorine, resulting in a very large coupling constant and significant downfield shift.
C3 ~140 - 145 ~10-15 (²JCF) Attached to the amino group, shifted downfield. Exhibits a two-bond coupling to fluorine.
C4 ~115 - 120 ~3-5 (³JCF) Shielded by the ortho amino group.
C5 ~128 - 132 < 2 (⁴JCF) "Normal" aromatic carbon.

| C6 | ~118 - 122 | ~20-25 (²JCF) | Shielded by the para amino group, but shows a significant two-bond coupling to fluorine. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's characteristic functional groups.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient atmospheric spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by strong absorptions from the O-H and N-H groups.[3]

Table 3: Predicted Characteristic IR Frequencies

Functional Group Predicted Frequency (cm⁻¹) Appearance Vibrational Mode
Alcohol O-H 3200 - 3500 Broad, Strong Stretching
Amine N-H 3300 - 3400 Two sharp peaks, Medium Symmetric & Asymmetric Stretching
Aromatic C-H 3000 - 3100 Sharp, Medium Stretching
Aliphatic C-H 2850 - 2960 Sharp, Medium Stretching
Aromatic C=C 1580 - 1620 & 1450 - 1500 Sharp, Variable Ring Stretching
Amine N-H 1590 - 1650 Medium Bending (Scissoring)
C-F 1100 - 1300 Strong Stretching

| C-O | 1000 - 1250 | Strong | Stretching |

Mass Spectrometry (MS)

MS provides the definitive molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.

Causality Behind Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar molecules of this size, minimizing in-source fragmentation and yielding a clear molecular ion.[4] It can be run in both positive and negative ion modes.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal. It provides highly accurate mass measurements, allowing for the confident determination of the elemental formula from the exact mass.

Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Positive Ion Mode Scan: Acquire a full scan mass spectrum in positive ion mode (e.g., m/z 50-500). Key source parameters to optimize include capillary voltage (~3500 V), drying gas temperature (~300 °C), and nebulizer pressure.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (predicted m/z 142.0663) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation and record the resulting product ion spectrum.[4]

Predicted Mass Spectrum Data

Based on its elemental formula C₇H₈FNO, the predicted masses are as follows.

Table 4: Predicted High-Resolution Mass Spectrometry Ions

Ion Calculated m/z
Monoisotopic Mass 141.05899
[M+H]⁺ 142.06627
[M+Na]⁺ 164.04821
[M-H]⁻ 140.05171

Data sourced from PubChem CID 53249229.[5]

The MS/MS spectrum of the [M+H]⁺ ion is expected to show characteristic losses related to its functional groups.

parent [M+H]⁺ m/z = 142.07 frag1 [M+H - H₂O]⁺ m/z = 124.06 parent->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z = 112.05 parent->frag2 - CH₂O

Caption: Predicted primary fragmentation pathways for the [M+H]⁺ ion.

Integrated Analytical Workflow

A robust characterization relies not on a single piece of data, but on the convergence of evidence from multiple orthogonal techniques. The following workflow ensures a comprehensive and self-validating analysis.

cluster_0 Data Acquisition cluster_1 Data Analysis & Verification cluster_2 Structural Confirmation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS HRMS & MS/MS Sample->MS NMR_Data Connectivity & Stereochemistry (J-Couplings, δ Shifts) NMR->NMR_Data IR_Data Functional Group ID (O-H, N-H, C-F) IR->IR_Data MS_Data Molecular Formula & Fragmentation (Exact Mass) MS->MS_Data Conclusion Unambiguous Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. While each technique provides valuable information, their combined power allows for an unequivocal confirmation of the molecule's identity and purity. The predicted ¹H and ¹³C NMR spectra are distinguished by complex splitting patterns arising from H-F and C-F couplings, which serve as powerful diagnostic tools. IR spectroscopy provides rapid confirmation of essential hydroxyl, amino, and fluoro functionalities. Finally, high-resolution mass spectrometry anchors the analysis by providing an exact molecular formula and corroborating structural features through predictable fragmentation. This guide provides the theoretical basis and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this important chemical intermediate.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • MySkinRecipes. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C7H8FNO).
  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • National Center for Biotechnology Information. (n.d.). (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways.
  • YouTube. (2021). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • NIST. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Amino-2-fluorophenyl)methanol. As a valuable building block in medicinal chemistry, understanding its structural features through NMR is paramount for its application in the synthesis of novel pharmaceutical compounds.[1] This document will delve into the predicted spectral data, the rationale behind the chemical shifts and coupling patterns, and a standardized protocol for acquiring such a spectrum.

Introduction

This compound is a substituted aromatic compound with a unique arrangement of functional groups that influence its electronic environment and, consequently, its ¹H NMR spectrum. The presence of an amino (-NH₂), a fluoro (-F), and a hydroxymethyl (-CH₂OH) group on the benzene ring leads to a complex and informative spectrum. The fluorine atom, in particular, introduces characteristic ¹H-¹⁹F coupling patterns that are invaluable for structural elucidation.[2][3]

Predicted ¹H NMR Spectrum Analysis

While an experimental spectrum for this compound is not publicly available, a detailed prediction can be made by analyzing the substituent effects on the chemical shifts and the expected coupling constants based on analogous compounds.[4][5][6][7]

The structure and numbering of the protons are as follows:

Substituent Effects on Chemical Shifts:

  • -NH₂ (Amino) group: A strong activating and ortho-, para-directing group. It is a strong π-donor, increasing electron density at the ortho and para positions, thus shielding these protons and shifting their signals upfield (to lower ppm values).

  • -F (Fluoro) group: An electronegative atom that withdraws electron density through the σ-bond (inductive effect), deshielding nearby protons. However, it is also a weak π-donor, which can slightly shield the ortho and para positions. The inductive effect is generally dominant for fluorine.

  • -CH₂OH (Hydroxymethyl) group: A weakly deactivating group. The oxygen atom is electronegative and will have a modest deshielding effect on the aromatic ring.

  • Combined Effects: The interplay of these substituents determines the final chemical shifts of the aromatic protons (H-b, H-c, and H-d). The amino group's strong shielding effect will counteract the deshielding effects of the fluorine and hydroxymethyl groups to varying degrees depending on the proton's position.

Predicted Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-b ~6.8 - 7.0ddd³J(H-b,H-c) ≈ 8.0⁴J(H-b,F) ≈ 5.0⁴J(H-b,H-d) ≈ 2.0Located para to the strongly donating amino group, it will be shielded. It will be a doublet of doublets of doublets due to coupling with H-c (ortho), F (meta), and H-d (meta).
H-c ~6.6 - 6.8t³J(H-c,H-b) ≈ 8.0³J(H-c,H-d) ≈ 8.0Positioned ortho to the amino group and meta to the hydroxymethyl group, it will be significantly shielded. It will appear as a triplet due to coupling with two adjacent protons, H-b and H-d.
H-d ~6.9 - 7.1ddd³J(H-d,H-c) ≈ 8.0³J(H-d,F) ≈ 9.0⁴J(H-d,H-b) ≈ 2.0Situated ortho to the fluorine and meta to the amino group, its chemical shift will be a balance of shielding and deshielding effects. It will be a doublet of doublets of doublets due to coupling with H-c (ortho), F (ortho), and H-b (meta).
-NH₂ ~3.5 - 4.5br s-The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-CH₂(e) ~4.5 - 4.7d⁴J(H-e,F) ≈ 2.0The benzylic protons are deshielded by the adjacent aromatic ring and the oxygen atom. They will likely appear as a doublet due to coupling with the nearby fluorine atom.
-OH Variablebr s-The chemical shift of the hydroxyl proton is highly variable and dependent on experimental conditions. It can be identified by its broadness and its disappearance upon D₂O exchange.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the -NH₂ and -OH protons.[8][9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[10]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-45 degrees for quantitative measurements.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.

    • Spectral Width: A standard range of -2 to 12 ppm is generally adequate for ¹H NMR of organic molecules.[11]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Key NMR Interactions

The following diagram illustrates the through-bond (J-coupling) and potential through-space (Nuclear Overhauser Effect - NOE) relationships within the this compound molecule, which are critical for spectral assignment.

Caption: J-coupling (dashed) and potential NOE (dotted) interactions.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex yet highly informative due to the distinct electronic effects and coupling interactions of its substituents. A thorough understanding of these spectral features is essential for confirming the structure and purity of this important synthetic intermediate. The provided protocol offers a reliable framework for obtaining a high-quality spectrum, which is a critical step in any research or development workflow involving this molecule. For unambiguous assignment, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be highly beneficial.[12][13]

References

  • ChemicalBook. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum.
  • ChemicalBook. 3-Aminobenzylalcohol(1877-77-6) 1H NMR spectrum.
  • ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment.
  • iChemical. 4-Aminobenzyl alcohol, CAS No. 623-04-1.
  • Alfa Chemistry. 19F Coupling Constants Table.
  • MDPI. Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • ChemicalBook. Fluorobenzene(462-06-6) 1H NMR spectrum.
  • MySkinRecipes. This compound.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • EPFL.
  • John Wiley & Sons, Ltd. Proton NMR chemical shifts and coupling constants for brain metabolites.

Sources

Introduction: The Role of 13C NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Spectrum of (3-Amino-2-fluorophenyl)methanol

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed exploration of spectral prediction, experimental methodology, and definitive structural verification. We will delve into the causal relationships behind substituent effects and coupling constants, presenting a self-validating framework for spectral interpretation.

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[1][2] Unlike 1H NMR, where signal overlap can complicate interpretation, the larger chemical shift range of 13C NMR (typically 0-220 ppm) usually ensures that each unique carbon atom in a molecule produces a distinct signal.[3] For this compound, a compound with multiple functional groups on an aromatic ring, 13C NMR is not just confirmatory; it is essential for unambiguously verifying the specific isomeric substitution pattern. The presence of fluorine provides an additional layer of analytical depth through predictable carbon-fluorine (13C-19F) spin-spin coupling, which acts as an internal validation of the structure.[4]

Structural Analysis and Spectral Prediction

The first step in analyzing any spectrum is to understand the molecule's structure and predict the expected signals. This compound possesses a trisubstituted benzene ring and a hydroxymethyl group. Due to the substitution pattern (positions 1, 2, and 3), there is no plane of symmetry bisecting the molecule. Consequently, all seven carbon atoms are in chemically non-equivalent environments and should produce seven distinct signals in the 13C NMR spectrum.[5][6]

Figure 1: Structure of this compound with Carbon Numbering Chemical structure of this compound with carbons numbered C1 through C6 for the aromatic ring and C7 for the methylene group.

Predicting Chemical Shifts (δ)

The chemical shift of each aromatic carbon is influenced by the electronic effects of the three substituents: the amino (-NH2), fluoro (-F), and hydroxymethyl (-CH2OH) groups. We can estimate the chemical shifts by starting with the baseline value for benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) effects.

  • Amino (-NH2) Group: As a strong electron-donating group, it significantly shields the ortho (C-2, C-4) and para (C-6) positions, causing upfield shifts (lower δ values).[7][8]

  • Fluoro (-F) Group: Fluorine is highly electronegative, leading to a strong deshielding effect on the ipso-carbon (C-2), shifting it significantly downfield. However, it causes a shielding effect on the ortho and para carbons.[9]

  • Hydroxymethyl (-CH2OH) Group: This group has a milder effect, slightly deshielding the ipso-carbon (C-1) and causing minor shifts at other positions. The methylene carbon (C-7) itself is expected in the 60-65 ppm range, typical for a carbon singly bonded to an oxygen atom.[10][11]

Predicting 13C-19F Coupling Constants (JCF)

The true power of NMR in analyzing this molecule comes from the highly predictable through-bond coupling between the 19F nucleus (spin I=1/2, 100% natural abundance) and the carbon skeleton. The magnitude of the J-coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[12][13]

  • One-Bond Coupling (1JCF): The direct coupling to the fluorine-bearing carbon (C-2) is very large, typically in the range of -240 to -250 Hz. This will split the C-2 signal into a distinct doublet.

  • Two-Bond Coupling (2JCF): The carbons adjacent to the C-F bond (C-1 and C-3) will exhibit a two-bond coupling, splitting their signals into doublets with a J-value of approximately 20-25 Hz.

  • Three-Bond Coupling (3JCF): Carbons three bonds away (C-4 and C-6) will show smaller doublet splittings, typically around 5-10 Hz.

  • Four-Bond Coupling (4JCF): The carbon furthest away (C-5) will have the smallest coupling, often less than 3 Hz, which may appear as simple peak broadening or a small, resolved doublet.

Summary of Predicted Spectral Data

The combined analysis of substituent effects and coupling constants allows for a robust prediction of the entire 13C NMR spectrum.

Carbon AtomPredicted δ (ppm) RangeMultiplicity (due to 19F)Predicted JCF (Hz)Rationale
C-1 125 - 135Doublet²J ≈ 20-25Ipso to -CH₂OH, ortho to -F. Deshielded by substituent, large two-bond coupling to F.
C-2 150 - 160Doublet¹J ≈ 240-250Ipso to -F. Strongly deshielded by F electronegativity, very large one-bond coupling.
C-3 140 - 150Doublet²J ≈ 20-25Ipso to -NH₂, ortho to -F. Shielded by -NH₂ but deshielded by proximity to F. Large two-bond coupling.
C-4 115 - 125Doublet³J ≈ 5-10Ortho to -NH₂, meta to -F. Shielded by -NH₂, smaller three-bond coupling.
C-5 128 - 135Doublet (or broad s)⁴J ≈ 1-3Meta to both -NH₂ and -F. Least affected by substituents, smallest coupling.
C-6 112 - 120Doublet³J ≈ 5-10Para to -NH₂, meta to -F. Strongly shielded by -NH₂, three-bond coupling.
C-7 (-CH₂OH) 60 - 65SingletNoneAliphatic carbon attached to oxygen. No coupling to F.

Experimental Protocol for Data Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C make it ~6000 times less sensitive than 1H, necessitating specific experimental choices.[14]

Sample Preparation
  • Solvent Selection: Test the solubility of this compound (approx. 20-50 mg) in a small vial using common deuterated NMR solvents.[15] DMSO-d6 or CDCl3 are excellent starting points. The chosen solvent must completely dissolve the sample.

  • Concentration: For 13C NMR, a higher concentration is preferable to minimize acquisition time. Aim for a concentration of 50-200 mM.[16]

  • Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of any solid particles. Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[17]

  • Labeling: Label the NMR tube cap clearly with a permanent marker. Do not use paper labels or tape on the body of the tube that will be inserted into the spectrometer.[14][18]

Spectrometer Setup and Acquisition

The following parameters are typical for a 400 MHz (100 MHz for 13C) spectrometer.

  • Lock and Shim: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program: Select a standard one-dimensional 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). This removes 1H-13C coupling, ensuring each carbon signal is a singlet (or a doublet due to 19F coupling).[3]

  • Key Acquisition Parameters:

    • Spectral Width (SW): Set to a wide range, typically 240-250 ppm, to ensure all signals from 0 to ~220 ppm are captured.[19]

    • Number of Scans (NS): Due to the low sensitivity of 13C, a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[20] Halving the sample concentration requires quadrupling the number of scans for the same signal quality.[17]

    • Relaxation Delay (d1): Set a delay of 2-5 seconds between pulses. This allows the carbon nuclei to return to equilibrium, which is crucial for obtaining accurate signal integrals, although routine 13C spectra are typically not used for quantification.[19][20]

    • Acquisition Time (at): A typical value of 1-2 seconds is usually sufficient, as 13C signals are well-dispersed, and extremely high resolution is not typically required.[21]

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing solubility 1. Test Solubility (20-50 mg sample) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent solubility->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter label_tube 4. Cap & Label filter->label_tube insert 5. Insert Sample, Lock & Shim label_tube->insert setup 6. Load 13C Decoupled Experiment insert->setup params 7. Set Parameters (ns=1024+, d1=2s) setup->params acquire 8. Acquire Data (zg) params->acquire process 9. Fourier Transform, Phase & Baseline Correct acquire->process reference 10. Reference Spectrum (Solvent or TMS) process->reference analyze 11. Peak Picking & Integration reference->analyze

Caption: Workflow for 13C NMR data acquisition.

A Self-Validating Approach to Spectral Interpretation

The definitive assignment of the 13C NMR spectrum of this compound relies on a logical, self-validating process where chemical shifts and coupling constants are used in concert.

  • Identify Key Anchors: Begin by locating the most unambiguous signals. The C-2 signal will be the only peak with a very large coupling constant (¹J ≈ 240-250 Hz). The C-7 (-CH2OH) signal will be the only singlet in the aliphatic region (δ ≈ 60-65 ppm).

  • Assign Ortho Carbons: Identify the two doublets with the next largest coupling constants (²J ≈ 20-25 Hz). These correspond to C-1 and C-3. Differentiating between them can be done by considering their chemical shifts; C-3, being ipso to the strongly shielding -NH2 group, is expected to be at a slightly higher field (lower δ) than C-1.

  • Assign Meta and Para Carbons: The remaining three aromatic signals (C-4, C-5, C-6) will all have smaller doublet splittings. C-6, being para to the electron-donating -NH2 group, should be the most shielded (lowest δ value) of the three. C-4 (ortho to -NH2) will also be strongly shielded. C-5, being meta to all substituents, will likely have a chemical shift closer to that of unsubstituted benzene and the smallest JCF.

  • Confirm with 2D NMR (Optional but Recommended): For absolute certainty, an HSQC (Heteronuclear Single Quantum Coherence) experiment can be run. This correlates each carbon atom with its directly attached protons. This would definitively identify the signals for C-4, C-5, C-6 (which have one proton each) and C-7 (which has two protons), while C-1, C-2, and C-3 (quaternary carbons) would be absent from the HSQC spectrum.

Logic Diagram for Spectral Assignment

G Start Analyze Spectrum LargeJ Find Doublet ¹J ≈ 250 Hz Start->LargeJ AliphaticS Find Singlet δ ≈ 60-65 ppm Start->AliphaticS MediumJ Find 2 Doublets ²J ≈ 20-25 Hz Start->MediumJ SmallJ Find 3 Doublets J < 10 Hz Start->SmallJ AssignC2 Assign C-2 LargeJ->AssignC2 AssignC7 Assign C-7 AliphaticS->AssignC7 AssignC1C3 Assign C-1 & C-3 (via Chemical Shift) MediumJ->AssignC1C3 AssignC456 Assign C-4, C-5, C-6 (via Shielding & J) SmallJ->AssignC456

Caption: Logical flow for assigning the 13C NMR spectrum.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Sample Preparation. University College London (UCL)
  • NMR Sample Requirements and Preparation. University of Maryland, Department of Chemistry and Biochemistry. [Link]
  • NMR Sample Preparation. University of Cambridge, Department of Chemistry. [Link]
  • NMR sample prepar
  • How to Prepare Samples for NMR.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
  • Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds.
  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]
  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]
  • 4-Aminobenzyl alcohol. PubChem. [Link]
  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
  • compared using 13C nmr spectroscopy. SQA. [Link]
  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing. [Link]
  • 13 C-NMR spectral data: Significance and symbolism. Sci-Hub. [https://sci-hub.se/https://www.regional.com.ua/article/10.31649/2311-2 क्षेत्रीय-2020-1(21)-33-39]([Link] क्षेत्रीय-2020-1(21)-33-39)
  • 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis. [Link]
  • 13C NMR. EPFL. [Link]
  • interpreting C-13 NMR spectra. Chemguide. [Link]
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • Running 13C spectra. University of California, Santa Cruz. [Link]
  • State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. Journal of Cerebral Blood Flow & Metabolism. [Link]
  • 3-Aminobenzyl alcohol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

mass spectrum of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrum of (3-Amino-2-fluorophenyl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.[1] Its unique structure, featuring an amino group, a fluorine atom, and a hydroxymethyl group on an aromatic ring, makes it a valuable building block in medicinal chemistry. The fluorine substitution can enhance drug potency and metabolic stability.[1] A thorough understanding of the mass spectral behavior of this molecule is paramount for its identification, purity assessment, and for tracking its fate in chemical reactions and biological systems. This guide provides a comprehensive analysis of the predicted , detailing the underlying principles of fragmentation and the experimental methodologies for its characterization.

I. Foundational Principles of Mass Spectrometry for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Chemical Ionization (CI).

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

  • Chemical Ionization (CI): This is a soft ionization technique that uses a reagent gas to produce reagent ions which then ionize the analyte molecule through chemical reactions, typically proton transfer.[3][4] This results in a quasi-molecular ion (e.g., [M+H]⁺) with significantly less fragmentation, which is useful for confirming the molecular weight.[3]

The choice of ionization technique is critical and depends on the analytical goal. For detailed structural elucidation, EI-MS is preferred, while CI-MS is ideal for molecular weight determination.

II. Experimental Protocol for Mass Spectrum Acquisition

A robust and reproducible method for acquiring the is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

B. Gas Chromatography (GC) Method

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or Time-of-Flight).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of aromatic compounds.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Inlet Temperature: 250-280 °C to ensure efficient volatilization without thermal degradation.[5]

  • Injection Mode: Split injection (e.g., 20:1 split ratio) to prevent column overloading.[5]

  • Injection Volume: 1 µL.[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[5]

C. Mass Spectrometer (MS) Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230 °C.[5]

  • Quadrupole Temperature: 150 °C.[5]

  • Scan Range: m/z 40-450 to encompass the molecular ion and all significant fragments.[5]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sp1 Dissolve this compound in Methanol (1 mg/mL) sp2 Dilute to 10-100 µg/mL sp1->sp2 gc1 Inject 1 µL into GC Inlet (250-280°C) sp2->gc1 Transfer gc2 Separation on DB-5ms Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 Elution ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data_analysis Data Analysis ms3->data_analysis Data Acquisition

Caption: Workflow for GC-MS analysis.

III. Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₇H₈FNO, with a monoisotopic mass of 141.05899 Da.[6]

A. Molecular Ion Peak

Under EI conditions, the molecular ion (M⁺˙) peak is expected at m/z 141 . Due to the presence of an odd number of nitrogen atoms, this peak will have an odd nominal mass, consistent with the Nitrogen Rule.

B. Key Fragmentation Pathways

The fragmentation of this compound will be influenced by the functional groups present: the aromatic ring, the amino group, the fluorine atom, and the benzylic alcohol moiety. The fragmentation can be predicted by considering the known behavior of related compounds like benzyl alcohol and aminobenzyl alcohols.[7][8]

  • Loss of a Hydrogen Radical (M-1): The molecular ion can lose a hydrogen radical from the hydroxymethyl group to form a stable oxonium ion at m/z 140 .

  • Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 124 . This is a common fragmentation pathway for benzyl alcohols.[9]

  • Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a fragment ion at m/z 111 .

  • Formation of the Tropylium Ion Analogue: Benzylic compounds often undergo rearrangement to form a stable tropylium ion. In this case, the initial loss of the hydroxyl group (m/z 124) can be followed by further fragmentation.

  • Cleavage of the C-C bond: The bond between the aromatic ring and the hydroxymethyl group can cleave, leading to the loss of •CH₂OH (mass 31), resulting in a fragment at m/z 110 .

C. Predicted Mass Spectrum Data

m/z Proposed Fragment Formula Notes
141Molecular Ion [M]⁺˙[C₇H₈FNO]⁺˙Expected to be of moderate intensity.
140[M-H]⁺[C₇H₇FNO]⁺Loss of H• from the CH₂OH group.
124[M-OH]⁺[C₇H₇FN]⁺Loss of •OH radical.
111[M-CH₂O]⁺[C₆H₆FN]⁺Loss of neutral formaldehyde.
110[M-CH₂OH]⁺[C₆H₅FN]⁺Cleavage of the C-C bond.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway M m/z 141 [C₇H₈FNO]⁺˙ M_minus_H m/z 140 [C₇H₇FNO]⁺ M->M_minus_H - H• M_minus_OH m/z 124 [C₇H₇FN]⁺ M->M_minus_OH - •OH M_minus_CH2O m/z 111 [C₆H₆FN]⁺ M->M_minus_CH2O - CH₂O M_minus_CH2OH m/z 110 [C₆H₅FN]⁺ M->M_minus_CH2OH - •CH₂OH

Caption: Fragmentation of this compound.

The , when acquired under the recommended GC-MS conditions with electron ionization, is predicted to exhibit a characteristic fragmentation pattern. The molecular ion at m/z 141 and key fragment ions at m/z 140, 124, 111, and 110 will provide a confident identification of this important pharmaceutical intermediate. This guide serves as a foundational resource for researchers and scientists, enabling them to develop and validate analytical methods for the characterization of this compound and related compounds. The principles and methodologies outlined herein ensure scientific integrity and provide a framework for the reliable interpretation of mass spectral data in drug development and quality control.

V. References

  • A Comparative Analysis of Impurities in Commercial 4-Aminobenzyl Alcohol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5hUA4a6YVwtWmzuhJlA1UaHgn_J7jZDgG4hExUHhofZCxHETUy3HGClkvUj6DNDodNMrWlNPE7YeH7VY0_XvwqcGvrdUVcz8s5HwiQEuveFfD98tIKiaaYd3PSdpuYnhUiuBcEO88Ovl0s9X-N3WyenCvKoYN-cfsyxkHbY_5_0PLBdlTsw7rFN7JIjz2vlV9evcrx8_oykXTjHsHj4l87Mb-Yg==]

  • 2-Aminobenzyl alcohol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5344901&Type=Mass]

  • The mass spectra of benzyl alcohol (IS; underivatized) obtained upon... ResearchGate. [URL: https://www.researchgate.net/figure/The-mass-spectra-of-benzyl-alcohol-IS-underivatized-obtained-upon-the-PT-GC-EIMS-EIC_fig3_279203924]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns]

  • Chapter 13: Mass Spectroscopy. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms.html]

  • This compound (C7H8FNO). PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/53249229]

  • This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/3-amino-2-fluorophenyl-methanol]

  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17994622/]

  • Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li. Purdue College of Engineering. [URL: https://www.chem.purdue.edu/flc/Tsinghua-short-course-part-1.pdf]

  • Quickly Understand Chemical Ionization. YouTube. [URL: https://www.youtube.com/watch?v=0X26R51k-sA]

Sources

The Strategic Role of Fluorine in Aminophenylmethanol Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminophenylmethanol Core and the Fluorine Advantage

The aminophenylmethanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent features—a chiral center, a basic amino group, and an aromatic ring—offer multiple points for modification to tune pharmacological properties. However, these same features can present challenges, including metabolic instability at the benzylic position and suboptimal physicochemical properties for drug-likeness.

The strategic incorporation of fluorine has become an indispensable tool for overcoming these hurdles.[1] As the most electronegative element, fluorine imparts unique electronic and steric properties that can profoundly influence a molecule's behavior.[2][3] When judiciously applied to the aminophenylmethanol core, fluorine can modulate acidity and lipophilicity, block metabolic pathways, alter molecular conformation, and ultimately enhance pharmacokinetic profiles and target selectivity.[1][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of effects to explain the underlying causality, providing field-proven insights into why and how fluorine can be leveraged to transform a promising aminophenylmethanol lead compound into a viable drug candidate.

Part 1: Foundational Physicochemical Modifications

The introduction of fluorine initiates a cascade of changes at the most fundamental level: the molecule's physicochemical properties. These alterations are the root cause of the downstream effects observed in pharmacokinetics and pharmacodynamics.

1.1. The Inductive Effect: Modulating Amine Basicity (pKa)

The basicity of the amino group in aminophenylmethanols is a critical parameter governing solubility, absorption, CNS penetration, and potential off-target liabilities like hERG channel inhibition.[5][6] Fluorine, with its powerful electron-withdrawing inductive effect, provides a reliable method for tuning this property.

Placing a fluorine atom on the phenyl ring or in a position beta to the amine nitrogen pulls electron density away from the nitrogen atom.[1][5][7] This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the amine's basicity and lowering its pKa.[5][8] A single fluorine atom introduced to an aliphatic amine can decrease the pKa by approximately 1.7 units.[5] This modulation can be the key to improving oral bioavailability or reducing unwanted ion channel interactions.[9]

pKa_Modulation A Fluorine Substitution B Strong Inductive (-I) Effect A->B C Reduced Electron Density on Amino Nitrogen B->C D Decreased Basicity (Lower pKa) C->D E Altered Physicochemical Properties D->E F Improved Solubility Profile E->F Impacts G Enhanced Membrane Permeability E->G Impacts H Reduced Off-Target Activity (e.g., hERG) E->H Impacts

Caption: Logical flow of how fluorine's inductive effect lowers amine pKa.

1.2. The Lipophilicity Paradox

Fluorine's effect on lipophilicity (logP/logD) is highly context-dependent. While the high electronegativity of fluorine might suggest an increase in polarity, the C-F bond is poorly polarizable and can increase a molecule's overall lipophilicity.[1] This modification is crucial for tuning membrane permeability and target engagement within hydrophobic pockets.[4][10] As a general trend, fluorination increases lipophilicity, which can enhance the absorption of drug candidates.[9][11]

The table below illustrates the typical impact of fluorine substitution on the calculated lipophilicity (cLogP) of a hypothetical parent aminophenylmethanol compound.

CompoundStructure (R group on Phenyl Ring)Approximate cLogPChange from Parent
Parent Compound-H2.50N/A
Monofluoro Analog4-F2.85+0.35
Difluoro Analog3,4-diF3.20+0.70
Trifluoromethyl Analog4-CF33.40+0.90

Note: cLogP values are illustrative and can vary based on the calculation algorithm and the specific molecular scaffold.

1.3. Conformational Control and Bioactive Presentation

Beyond simple electronic effects, fluorine can enforce a specific three-dimensional shape on a molecule through stereoelectronic interactions like the gauche effect.[1] This can "lock" the aminophenylmethanol scaffold into a conformation that is pre-organized for optimal binding to its biological target.[12] By reducing the entropic penalty of binding, this conformational biasing can lead to significant improvements in potency and selectivity.[1]

Part 2: Engineering Superior Pharmacokinetic Profiles

Perhaps the most celebrated application of fluorine in drug design is its ability to enhance metabolic stability.[13][14] For aminophenylmethanol compounds, the benzylic carbon—the one bearing the hydroxyl group—is often a metabolic "soft spot," susceptible to oxidation by cytochrome P450 (CYP450) enzymes.

2.1. Metabolic Blocking: The C-F Shield

Replacing a metabolically labile C-H bond at this benzylic position with a C-F bond is a powerful strategy to thwart enzymatic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is much more resistant to cleavage by metabolic enzymes.[13] This "metabolic blocking" effectively shields the molecule from oxidation, leading to a longer biological half-life, increased systemic exposure, and improved bioavailability.[1][15]

Metabolic_Blocking cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound A Aminophenylmethanol (Benzylic C-H) B CYP450 Enzyme A->B C Oxidative Metabolism (Hydroxylation) B->C D Rapid Clearance Short Half-Life C->D E Fluorinated Aminophenylmethanol (Benzylic C-F) F CYP450 Enzyme E->F G Metabolism Blocked F->G C-F bond resists cleavage H Improved Stability Longer Half-Life G->H

Caption: Comparison of metabolic pathways for fluorinated vs. non-fluorinated compounds.

The following table presents comparative data from a typical in vitro liver microsome stability assay, demonstrating the dramatic effect of fluorination.

CompoundMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Compound1546.2High Clearance, Low Stability
Fluorinated Analog> 120< 5.8Low Clearance, High Stability

Data is representative of typical results seen in such assays.[13]

2.2. Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a self-validating system to quantitatively assess the impact of fluorination on metabolic stability.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated aminophenylmethanol compound compared to its non-fluorinated parent.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs), 10 mM in DMSO.

  • Pooled liver microsomes (e.g., human, rat), 20 mg/mL stock.

  • 0.1 M Phosphate buffer, pH 7.4.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Positive control compound with known metabolic fate (e.g., Verapamil).

  • Acetonitrile with internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and thermal shaker.

Methodology:

  • Preparation: Thaw all reagents on ice. Prepare a working solution of the NADPH regenerating system in phosphate buffer.

  • Microsome Suspension: In a 96-well plate, dilute the liver microsomes with phosphate buffer to a final protein concentration of 0.5 mg/mL.[13]

  • Compound Addition: Add the test compounds and positive control to the microsome suspension to achieve a final concentration of 1 µM. Include a parallel incubation without the NADPH system as a negative control to check for non-enzymatic degradation.[13]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.[13]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Microsomal_Assay_Workflow A Prepare Microsome & Compound Mix B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ & CLint G->H

Caption: Generalized workflow for an in vitro microsomal stability assay.[13]

Part 3: Fine-Tuning Pharmacodynamics and Target Engagement

The influence of fluorine extends directly to the interaction between the aminophenylmethanol compound and its biological target.

  • Enhanced Binding Affinity: Fluorine's unique electronic properties can lead to favorable, non-covalent interactions within a protein's binding pocket that are not possible with hydrogen. These can include dipole-dipole, C-F···C=O, and other electrostatic interactions that increase binding affinity and, consequently, potency.[4][16]

  • Improved Selectivity: By altering the conformation and electronic distribution of the molecule, fluorine can favor binding to the intended target over off-targets, leading to a more selective and safer drug profile.[1]

  • Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of the phenyl ring, strengthening hydrophobic interactions between the drug and the receptor, which is often a key driver of binding.[11]

Part 4: Synthetic Considerations

The successful application of fluorine requires robust and stereocontrolled synthetic methods. For chiral aminophenylmethanols, controlling the stereochemistry is paramount, as different enantiomers often have vastly different biological activities.

Recent advances in synthetic chemistry have provided reliable strategies for the stereoselective synthesis of fluorinated chiral amines and alcohols.[7] Methods involving the asymmetric addition of fluorinated reagents to N-tert-butylsulfinyl imines or the stereoselective reduction of fluorinated ketones are commonly employed to access specific stereoisomers with high enantiomeric purity.[7][17]

Synthesis_Scheme A Fluorinated N-sulfinyl imine C Stereoselective Addition A->C B Organometallic Reagent (R-MgBr) B->C D Chiral Fluorinated Sulfinamide C->D E Acidic Deprotection D->E F Enantiopure Fluorinated Primary Amine E->F

Caption: General strategy for stereoselective synthesis of fluorinated amines.

Conclusion

Fluorine is far more than a simple hydrogen bioisostere in the design of aminophenylmethanol-based drug candidates. It is a strategic tool that, when applied with a deep understanding of its mechanistic principles, can systematically resolve common liabilities in drug discovery. By modulating pKa, enhancing metabolic stability, controlling conformation, and fine-tuning receptor interactions, fluorine empowers the medicinal chemist to rationally design molecules with superior pharmacokinetic and pharmacodynamic properties. The continued development of novel fluorination methods will only expand the possibilities for leveraging this unique element to create the next generation of therapeutics.[3][18]

References
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2):154-160.
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guides.
  • Lin, T., & Tirella, A. A. (Year Not Specified).
  • Lau, S. et al. (Year Not Specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Author Not Specified. (Date Not Specified). Bioisosteres of Common Functional Groups. Source Not Specified.
  • Gupta, M. et al. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Wang, F., & Xu, X. (Year Not Specified). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci., 7(2):154-160.
  • Tomaszewski, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Source Not Specified.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 1-25.
  • Maienfisch, P., & Hall, R. G. (Year Not Specified). The Importance of Fluorine in the Life Science Industry. CHIMIA.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Lau, S. et al. (Year Not Specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
  • Zhou, P., & Tian, F. (Year Not Specified).
  • Prakash, G. (Year Not Specified). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Author Not Specified. (Year Not Specified).
  • Singh, R. P., & Singh, R. K. (2022).

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

(3-Amino-2-fluorophenyl)methanol, with a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol , is a bifunctional aromatic compound of significant interest to researchers in drug discovery and organic synthesis.[1][2] Its structure is deceptively simple, featuring a primary aromatic amine and a benzylic alcohol positioned ortho to each other, with a fluorine atom adjacent to the amine. This specific arrangement of functional groups provides a rich and versatile platform for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds prevalent in pharmaceuticals.

The presence of fluorine is a critical feature, as the incorporation of fluorinated aromatic systems into drug candidates is a widely used strategy to enhance potency, metabolic stability, and pharmacokinetic profiles.[1][3][4] The fluorine atom's high electronegativity and small size can modulate the pKa of the nearby amino group, influence molecular conformation, and improve binding affinity to biological targets.[4][5]

This guide provides an in-depth exploration of the reactivity of this compound. It moves beyond simple reaction lists to explain the underlying chemical principles and offers detailed, field-proven protocols for its key transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable intermediate in their synthetic campaigns.[1]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its amino and hydroxymethyl groups. The ability to selectively address one group while leaving the other intact—or to engage both in a concerted fashion—is the cornerstone of its application.

The Nucleophilic Amino Group: A Gateway to Diverse Functionality

The primary aromatic amine is a potent nucleophile and a versatile synthetic handle. Its reactivity is central to building molecular complexity.

  • N-Acylation and N-Alkylation: The amine readily undergoes acylation with reagents like acetyl chloride or acetic anhydride to form amides, or with sulfonyl chlorides to yield sulfonamides.[6][7] This transformation is not only a method for introducing new substituents but is also a common and effective strategy for protecting the amino group.[8] Protecting the amine as a carbamate (e.g., Boc or Cbz) or a simple amide allows for subsequent selective reactions at the hydroxyl position.[8][9] Similarly, N-alkylation can be achieved, though it can be challenging to perform selectively under mild conditions.[10]

  • Diazotization and Sandmeyer-Type Reactions: As a primary aromatic amine, the -NH₂ group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[11] This diazonium group is an excellent leaving group (N₂) and can be displaced by a wide array of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[12][13][14] This powerful transformation allows for the introduction of halides (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring, dramatically expanding the synthetic possibilities.[11][12]

The Benzylic Alcohol: A Center for Derivatization and Oxidation

The primary hydroxymethyl group (-CH₂OH) offers a complementary set of reaction pathways.

  • O-Alkylation and O-Acylation: The alcohol can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in Williamson ether synthesis to form ethers (O-alkylation).[15] It can also be acylated to form esters. These reactions are often performed after the amino group has been protected to prevent competing N-alkylation or N-acylation.

  • Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to a carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent). This introduces a carbonyl or carboxyl group, which can then participate in a vast range of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Synergistic Reactivity: The Power of Intramolecular Cyclization

The ortho positioning of the amino and hydroxymethyl groups is the molecule's most powerful feature, enabling intramolecular cyclization to form valuable heterocyclic systems. By reacting with bifunctional reagents, the two groups can be bridged to create fused ring systems. For example, reaction with phosgene or its equivalents can lead to the formation of benzoxazinones, a scaffold found in numerous biologically active compounds. This strategic advantage allows for the rapid construction of complex, rigid frameworks from a simple starting material.[16]

Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing detailed steps and explaining the rationale behind key procedural choices.

Protocol 1: Selective N-Acetylation (Amine Protection)

This protocol details the protection of the primary amine as an acetamide. This is a crucial first step in many synthetic sequences to deactivate the amine's nucleophilicity and allow for selective chemistry at the hydroxyl group.

Objective: To synthesize N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide.

Materials:

  • This compound: 1.0 g

  • Acetic Anhydride: 1.1 equivalents

  • Triethylamine (TEA): 1.2 equivalents

  • Dichloromethane (DCM): 20 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the acylation.

  • Reagent Addition: Slowly add triethylamine to the stirred solution. Following this, add acetic anhydride dropwise over 5 minutes. Causality: TEA acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be used without further purification or can be recrystallized from ethyl acetate/hexanes.

Parameter Value
ReactantThis compound
ReagentAcetic Anhydride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temp.
Typical Yield>95%
Protocol 2: Sandmeyer Reaction (Amino Group Transformation)

This protocol demonstrates the conversion of the amino group to a chloro group via a diazonium salt intermediate, yielding (3-Chloro-2-fluorophenyl)methanol. This highlights the profound synthetic utility of the Sandmeyer reaction.[12][13]

Objective: To synthesize (3-Chloro-2-fluorophenyl)methanol.

Materials:

  • This compound: 1.0 g

  • Concentrated Hydrochloric Acid (HCl): 4 mL

  • Sodium Nitrite (NaNO₂): 1.1 equivalents

  • Copper(I) Chloride (CuCl): 1.2 equivalents

  • Water

  • Diethyl Ether

Step-by-Step Methodology:

  • Diazotization: In a flask, suspend this compound in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring. Prepare a solution of NaNO₂ in a small amount of cold water and add it dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely.[11] Stir for 30 minutes at this temperature.

  • Catalyst Preparation: In a separate beaker, dissolve CuCl in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous bubbling (N₂ gas evolution) will be observed. Causality: The Cu(I) salt catalyzes the radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the chloride.[12]

  • Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. The crude product should be purified by column chromatography on silica gel.

Parameter Value
ReactantThis compound
Diazotizing AgentNaNO₂ / HCl
CatalystCuCl
Temperature0-5 °C, then 50-60 °C
Key IntermediateAryl Diazonium Salt
Typical Yield60-75%
Protocol 3: Intramolecular Cyclization (Heterocycle Formation)

This protocol provides a general framework for a cyclization reaction to form a benzoxazine derivative, a common heterocyclic core.

Objective: To synthesize a 2H-1,3-benzoxazine derivative.

Materials:

  • This compound: 1.0 g

  • An Aldehyde (e.g., formaldehyde or benzaldehyde): 1.1 equivalents

  • Solvent (e.g., Toluene or Ethanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA), if necessary

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound and the aldehyde in the chosen solvent in a round-bottom flask fitted with a Dean-Stark apparatus (if using toluene) or a condenser.

  • Reaction: Heat the mixture to reflux. The reaction involves the initial formation of a Schiff base between the amine and the aldehyde, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring. Causality: Heating and, if applicable, removal of water via the Dean-Stark trap drives the equilibrium towards the cyclized product.

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

Diagrams are essential tools for conceptualizing synthetic strategies. The following Graphviz diagrams illustrate key transformations and workflows.

G cluster_0 Core Reactant cluster_1 Selective N-Acylation cluster_2 Selective O-Alkylation cluster_3 Sandmeyer Reaction cluster_4 Intramolecular Cyclization A This compound B N-Protected Intermediate A->B Acetic Anhydride, TEA, DCM D (3-Halogeno-2-fluorophenyl)methanol A->D 1. NaNO2, H+ 2. CuX E Fused Heterocycle (e.g., Benzoxazine) A->E Aldehyde or Carbonyl equivalent C N-Protected, O-Alkylated Product B->C 1. NaH, THF 2. R-X

Caption: Key synthetic pathways from this compound.

G start Start: This compound step1 Step 1: N-Protection (Protocol 1) Reagents: Acetic Anhydride, TEA start->step1 intermediate1 Intermediate: N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide step1->intermediate1 step2 Step 2: O-Alkylation Reagents: NaH, Benzyl Bromide intermediate1->step2 intermediate2 Intermediate: N-(3-((benzyloxy)methyl)-2-fluorophenyl)acetamide step2->intermediate2 step3 Step 3: N-Deprotection Reagents: Aqueous HCl, Heat intermediate2->step3 end Final Product: (3-((Benzyloxy)methyl)-2-fluorophenyl)amine step3->end

Caption: A multi-step synthetic workflow utilizing orthogonal protection.

G cluster_mechanism Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, H⁺ ArRadical Ar• Diazonium->ArRadical + Cu(I)Cl - e⁻ N2 N₂ Diazonium->N2 Loss of N₂ ArCl Ar-Cl ArRadical->ArCl + Cu(II)Cl₂ (Cl• transfer) CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl2->CuCl - Cl•

Sources

Application Notes & Protocols: The Strategic Use of (3-Amino-2-fluorophenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecule candidates is a cornerstone of molecular design.[1][2] Fluorine, the most electronegative element, imparts a unique set of properties when introduced into organic scaffolds, often leading to profound improvements in metabolic stability, binding affinity, lipophilicity, and pKa modulation.[3][4] Among the vast arsenal of fluorinated building blocks, (3-Amino-2-fluorophenyl)methanol stands out as a particularly versatile and powerful intermediate. Its structure, featuring a primary amine ortho to a fluorine atom and a benzylic alcohol, offers a trifecta of functionalities that medicinal chemists can exploit to fine-tune drug candidates for enhanced potency and superior pharmacokinetic profiles.[5]

This guide provides an in-depth exploration of this compound, detailing its synthesis, the rationale behind its use, and practical protocols for its application in the synthesis of advanced pharmaceutical intermediates, with a focus on kinase inhibitors.

The Strategic Advantage of the 2-Fluoro-3-amino Motif

The specific arrangement of substituents in this compound is not coincidental; it is a carefully orchestrated design that offers distinct advantages in drug development.

  • Modulation of Amine Reactivity and Basicity: The potent electron-withdrawing effect of the ortho-fluorine atom significantly lowers the pKa of the aniline nitrogen. This reduced basicity can be critical for mitigating off-target toxicities associated with overly basic centers, such as hERG channel inhibition. It also influences the nucleophilicity of the amine, which can be tuned for selective reactions.

  • Enhanced Binding Interactions: The fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with protein targets that are unavailable to its non-fluorinated analog. This can lead to a substantial increase in binding affinity and target selectivity.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can effectively block degradation pathways, thereby increasing the drug's half-life and oral bioavailability.[4]

  • Synthetic Versatility: The molecule possesses two key reactive handles. The primary amine is a perfect nucleophile for reactions such as amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution, or used in etherification reactions, providing numerous avenues for molecular elaboration.[5]

The utility of this building block is summarized in the workflow below, illustrating its central role in generating molecular diversity for drug discovery programs.

G cluster_0 Building Block cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Drug Discovery Pipeline A This compound B Amine Functionalization (e.g., Buchwald-Hartwig, Amidation) A->B C Alcohol Functionalization (e.g., Oxidation, Etherification) A->C D Heterocyclic Cores (e.g., Quinazolines, Pyrimidines) B->D Coupling E Compound Library Synthesis D->E F Screening & SAR Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using this compound.

Synthesis Protocol for this compound

The most common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 2-fluoro-3-nitrobenzoic acid. This two-step process first reduces the carboxylic acid and then the nitro group.

G S1 2-Fluoro-3-nitrobenzoic acid P1 (2-Fluoro-3-nitrophenyl)methanol S1->P1 1. SOCl₂, cat. DMF 2. NaBH₄, THF, 0 °C to rt P2 This compound P1->P2 H₂, 10% Pd/C, EtOH or Fe/NH₄Cl, EtOH/H₂O

Caption: Synthetic pathway to this compound.

Protocol 1: Two-Step Synthesis from 2-Fluoro-3-nitrobenzoic Acid

Trustworthiness: This protocol employs standard, high-yielding reduction methods common in organic synthesis. The workup procedures are designed to ensure the isolation of a pure product.

Step A: Reduction of the Carboxylic Acid

  • Activation: To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Formation: Add thionyl chloride (1.2 eq) dropwise over 15 minutes. After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess thionyl chloride and DCM. The resulting crude acid chloride is used directly in the next step.

  • Reduction: Dissolve the crude 2-fluoro-3-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/g) and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: Stir at room temperature for 3 hours. Upon completion (monitored by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL/g). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (2-fluoro-3-nitrophenyl)methanol.

Step B: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the (2-fluoro-3-nitrophenyl)methanol (1.0 eq) from the previous step in ethanol (20 mL/g). Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) at room temperature.

  • Monitoring: Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by TLC until the starting material disappears.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield this compound as a solid. The purity is often sufficient for subsequent steps, but it can be recrystallized from an ethanol/water mixture if necessary.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics.[6][7][8] The aniline moiety is a privileged structure for engaging with the hinge region of the ATP-binding pocket of many kinases. The unique properties of the 2-fluoroaniline motif make this compound an excellent building block for synthesizing potent and selective kinase inhibitors.[9]

The following protocol describes a general method for coupling this compound to a generic 4-chloroquinazoline core, a common scaffold in kinase inhibitors like Gefitinib and Erlotinib.

Protocol 2: Buchwald-Hartwig Amination for Kinase Scaffold Synthesis

Causality: The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. It is chosen here for its high functional group tolerance, allowing the free hydroxyl group on our building block to remain unprotected. The choice of a bulky phosphine ligand (e.g., XPhos) and a non-nucleophilic base (e.g., Cs₂CO₃) is critical for promoting the reductive elimination step and preventing side reactions.

Materials & Reagents:

ReagentM.W.Eq.Amount (for 1 mmol scale)
4-Chloroquinazoline164.591.0165 mg
This compound141.141.1155 mg
Pd₂(dba)₃915.720.0218 mg
XPhos476.650.0838 mg
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg
Anhydrous 1,4-Dioxane--5 mL

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-18 hours. Monitor progress by LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography (silica gel, typically eluting with a DCM/methanol gradient) to yield the desired N-(2-fluoro-3-(hydroxymethyl)phenyl)quinazolin-4-amine product. This product can then be further elaborated using the free hydroxyl group.

Conclusion

This compound is a high-value building block that provides medicinal chemists with a pre-packaged solution for introducing key pharmacologically relevant features into drug candidates. Its unique combination of a sterically accessible, electronically modulated amine and a versatile alcohol handle makes it an indispensable tool for developing next-generation therapeutics, particularly in the fields of oncology and neurology.[5] The protocols provided herein offer reliable and scalable methods for both the synthesis of the building block and its strategic incorporation into complex molecular architectures.

References

  • MySkinRecipes. This compound.
  • Pharmaoffer. The Role of 2-Fluoroaniline (CAS 348-54-9) in Pharmaceutical Synthesis.
  • Pharmaoffer. Why Buy 2-Fluoroaniline? Benefits for R&D and Manufacturing.
  • Sparrow Chemical.
  • LinkedIn. 2-Fluoroaniline Market - Global Forecast 2025-2030.
  • PubChem. 2-Fluoroaniline.
  • PubChemLite. This compound (C7H8FNO).
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubChem. [(3-Fluorophenyl)methyl-methylamino]methanol.
  • BLD Pharm. (3-Amino-4-fluorophenyl)methanol.
  • Sigma-Aldrich. This compound.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • PubChem. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol.
  • Santa Cruz Biotechnology. 12-Crown-4.
  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia.
  • PubMed.
  • MDPI.
  • Lead Sciences. (2-Amino-3-fluorophenyl)methanol.

Sources

The Strategic Utility of (3-Amino-2-fluorophenyl)methanol in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, (3-Amino-2-fluorophenyl)methanol has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors for oncology.[1] Its unique trifunctional nature—a primary aromatic amine, a benzylic alcohol, and a strategically placed fluorine atom—offers a rich platform for molecular elaboration and the generation of diverse chemical libraries.

The ortho-fluoroamine motif provides a key structural element that can modulate the pKa of the amine and engage in specific hydrogen bonding interactions within a biological target. The benzylic alcohol serves as a versatile handle for further functionalization, enabling the introduction of solubilizing groups or moieties that can probe additional binding pockets. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in drug development.

Core Synthesis of the Building Block: A Reliable Pathway

A robust and scalable synthesis of this compound is paramount for its widespread application. A common and effective strategy involves the reduction of the corresponding nitro precursor, 2-fluoro-3-nitrobenzyl alcohol. This two-step conceptual approach, starting from 2-fluoro-3-nitrobenzoic acid, is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Reduction of Nitro Group 2-fluoro-3-nitrobenzoic_acid 2-Fluoro-3-nitrobenzoic acid reagents_1 1. SOCl₂ 2. NaBH₄, THF/MeOH 2-fluoro-3-nitrobenzoic_acid->reagents_1 2-fluoro-3-nitrobenzyl_alcohol 2-Fluoro-3-nitrobenzyl alcohol reagents_1->2-fluoro-3-nitrobenzyl_alcohol nitro_precursor 2-Fluoro-3-nitrobenzyl alcohol reagents_2 H₂, Pd/C, Ethanol nitro_precursor->reagents_2 final_product This compound reagents_2->final_product

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound via Nitro Reduction

This protocol details the catalytic hydrogenation of 2-fluoro-3-nitrobenzyl alcohol.

Materials:

  • 2-Fluoro-3-nitrobenzyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • In a suitable round-bottom flask, dissolve 2-fluoro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be purified further by column chromatography on silica gel if necessary.

Expert Insights: The choice of a palladium catalyst is crucial for efficient nitro group reduction without affecting the benzyl alcohol or the fluorine substituent. The reaction is typically clean and high-yielding.

Application in Kinase Inhibitor Synthesis: A Case Study

A prominent application of this compound is in the synthesis of quinazoline-based kinase inhibitors. The 4-aminoquinazoline scaffold is a privileged structure in many FDA-approved kinase inhibitors, such as Gefitinib and Lapatinib. The amino group of our building block can be used to displace a leaving group at the C4 position of a quinazoline ring system.

Synthetic Strategy: Building a Kinase Inhibitor Analogue

The following workflow illustrates the synthesis of a novel kinase inhibitor analogue, N-(2-fluoro-3-(hydroxymethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine, a conceptual analogue of Gefitinib.

G start_A This compound reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: Isopropanol Base: DIPEA (optional) start_A->reaction start_B 4-Chloro-6,7-dimethoxyquinazoline start_B->reaction product N-(2-fluoro-3-(hydroxymethyl)phenyl)- 6,7-dimethoxyquinazolin-4-amine reaction->product

Caption: Synthesis of a quinazoline kinase inhibitor analogue.

Protocol 2: Synthesis of a Quinazoline-Based Kinase Inhibitor Analogue

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloro-6,7-dimethoxyquinazoline.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0-1.2 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add isopropanol to the flask to form a stirrable suspension.

  • Optionally, add DIPEA (1.0-1.5 eq) to act as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the amino group of this compound. The reaction is often facilitated by heating, and the use of a non-nucleophilic base can improve yields by preventing the protonation of the starting amine.

Quantitative Data Summary
Compound Starting Material Reaction Typical Yield Purity (by HPLC)
This compound2-Fluoro-3-nitrobenzyl alcoholCatalytic Hydrogenation>90%>95%
N-(2-fluoro-3-(hydroxymethyl)phenyl)-6,7-dimethoxyquinazolin-4-amineThis compoundSNAr60-80%>98%

Further Derivatization: Expanding Molecular Diversity

The benzylic alcohol of the synthesized kinase inhibitor analogue provides a handle for further chemical modifications to optimize its pharmacological properties.

  • Esterification/Etherification: The alcohol can be converted to esters or ethers to introduce various functional groups. This can be used to improve solubility or to probe for additional interactions with the target protein.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively, to append larger and more complex side chains.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a strategically valuable building block in the synthesis of complex, biologically active molecules. Its unique combination of reactive functional groups, coupled with the beneficial effects of the fluorine substituent, makes it a powerful tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery programs, ultimately contributing to the development of novel and improved therapeutics.

References

  • MySkinRecipes. This compound.
  • MySkinRecipes. This compound.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27).

Sources

Application Notes & Protocols: (3-Amino-2-fluorophenyl)methanol as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Amino-2-fluorophenyl)methanol in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Within this landscape, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and versatile starting material, uniquely positioned at the intersection of these two critical areas of drug discovery.[2]

This bifunctional reagent, featuring a nucleophilic aminophenyl core and a reactive benzylic alcohol, is primed for a variety of intramolecular cyclization reactions.[3][4] The presence of the ortho-fluorine substituent not only offers a site for potential bioisosteric replacement but also subtly influences the electronic nature of the aromatic ring, which can be harnessed to direct the course of cyclization and subsequent functionalization. Its structure makes it an ideal precursor for the synthesis of fluorinated quinolines, indoles, and other related heterocyclic systems that are of significant interest in the development of novel therapeutics.[2][5]

This document provides detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds from this compound, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis of 8-Fluoroquinolines via In Situ Oxidation and Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the construction of quinoline rings, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] By starting with this compound, a preliminary oxidation step is required to generate the key aldehyde intermediate in situ. This approach avoids the isolation of the potentially unstable 3-amino-2-fluorobenzaldehyde and allows for a streamlined, one-pot or sequential process.

Causality of Experimental Design:
  • Oxidant Choice: Manganese dioxide (MnO₂) is selected as the oxidant. It is a mild, heterogeneous reagent highly specific for the oxidation of allylic and benzylic alcohols. This selectivity is crucial to prevent the over-oxidation of the alcohol to a carboxylic acid or the oxidation of the aniline nitrogen, thereby preserving the necessary functionalities for the subsequent cyclization.

  • Reaction Partner: Ethyl acetoacetate is used as the classic methylene-activated component. Its ketone and ester functionalities provide the necessary carbon backbone to form the second ring of the quinoline system.

  • Catalysis: A base-catalyzed pathway is outlined. The base (e.g., NaOH or KOH) promotes the deprotonation of the α-methylene group of ethyl acetoacetate, generating the enolate nucleophile required for the initial condensation with the aldehyde. It also facilitates the subsequent intramolecular cyclization and dehydration cascade.

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up & Purification A This compound B 3-Amino-2-fluorobenzaldehyde (in situ) A->B MnO₂ Toluene, Reflux D Ethyl 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate B->D NaOH or KOH Ethanol, Reflux C Ethyl Acetoacetate C->D E Crude Product D->E Acidification (e.g., Acetic Acid) Filtration F Pure Product E->F Recrystallization (e.g., Ethanol/Water)

Caption: Workflow for the synthesis of a functionalized 8-fluoroquinoline.

Detailed Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate
  • Oxidation to Aldehyde:

    • To a stirred suspension of activated manganese dioxide (MnO₂, 5.0 eq.) in dry toluene (15 mL/mmol of starting material), add this compound (1.0 eq.).

    • Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting alcohol.

    • Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad with additional toluene.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-fluorobenzaldehyde as an oil. Proceed directly to the next step without further purification.

  • Friedländer Annulation:

    • Dissolve the crude aldehyde from the previous step in ethanol (10 mL/mmol).

    • Add ethyl acetoacetate (1.2 eq.) to the solution.

    • Slowly add a solution of potassium hydroxide (KOH, 1.5 eq.) in ethanol while stirring.

    • Heat the resulting mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture in an ice bath. Carefully acidify the solution with glacial acetic acid until a precipitate forms (typically pH 6-7).

    • Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • The crude solid can be purified by recrystallization from an ethanol/water mixture to afford the title compound as a crystalline solid.

Quantitative Data Summary
ReagentMolar Eq.Purpose
This compound1.0Starting Material
Manganese Dioxide (MnO₂)5.0Oxidizing Agent
Ethyl Acetoacetate1.2C3-C4 & 2-Methyl Source for Quinolone
Potassium Hydroxide (KOH)1.5Base Catalyst for Condensation/Cyclization
Toluene-Solvent for Oxidation (allows water removal)
Ethanol-Solvent for Annulation
Glacial Acetic Acid-Neutralization/Product Precipitation
Expected Product -Ethyl 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate
Typical Yield -60-75% (over two steps)

Part 2: Synthesis of 7-Fluoro-3-hydroxyoxindoles via Electrophilic Cyclization

Oxindoles are another privileged heterocyclic scaffold found in numerous bioactive natural products and pharmaceuticals. The synthesis of a 3-hydroxyoxindole from this compound requires a strategic transformation that leverages the existing functionalities. A plausible and innovative approach involves an initial N-acylation followed by an acid-mediated intramolecular cyclization, where the benzylic alcohol acts as the nucleophile.

Causality of Experimental Design:
  • N-Acylation: The reaction with chloroacetyl chloride serves two purposes: it protects the nucleophilic amino group and installs an electrophilic center (the α-chloro carbonyl) required for the subsequent cyclization. Triethylamine is used as a mild base to scavenge the HCl generated during the acylation.

  • Cyclization Catalyst: A strong Lewis acid such as Aluminum Chloride (AlCl₃) is employed to catalyze the intramolecular Friedel-Crafts-type alkylation. The Lewis acid coordinates to the carbonyl oxygen of the amide, enhancing the electrophilicity of the α-carbon and facilitating the nucleophilic attack by the electron-rich aromatic ring. The para position relative to the activating amino group is the most likely site of attack.

  • Hydroxylation: The final product is a 3-hydroxyoxindole. This structure arises from the cyclization onto the aromatic ring followed by tautomerization and hydrolysis of the intermediate. While direct synthesis of 3-fluorooxindoles from non-indole precursors is complex, this pathway to a related, valuable scaffold is highly feasible. The synthesis of 3-fluorooxindoles often involves direct fluorination of an existing oxindole or indole precursor.[7][8][9]

Logical Pathway Diagram

G Start This compound C₇H₈FNO Intermediate 2-Chloro-N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide C₉H₉ClFNO₂ Start->Intermediate Chloroacetyl Chloride, Triethylamine, DCM, 0°C Product 7-Fluoro-3-hydroxyindolin-2-one C₈H₆FNO₂ Intermediate->Product AlCl₃ (Lewis Acid), DCE, 80°C

Caption: Logical progression from starting material to the 7-fluoro-3-hydroxyoxindole core.

Detailed Protocol: Synthesis of 7-Fluoro-3-hydroxyindolin-2-one
  • N-Acylation:

    • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 20 mL/mmol) in a flask equipped with a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate. This is often used in the next step without extensive purification.

  • Intramolecular Cyclization:

    • To a suspension of aluminum chloride (AlCl₃, 2.5 eq.) in 1,2-dichloroethane (DCE, 20 mL/mmol) at room temperature, add a solution of the crude intermediate from the previous step in DCE.

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench it by slowly pouring it onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-fluoro-3-hydroxyindolin-2-one.

Quantitative Data Summary
ReagentMolar Eq.Purpose
This compound1.0Starting Material
Chloroacetyl Chloride1.1Acylating Agent for Cyclization Precursor
Triethylamine1.2HCl Scavenger
Aluminum Chloride (AlCl₃)2.5Lewis Acid Catalyst for Cyclization
Dichloromethane (DCM)-Solvent for Acylation
1,2-Dichloroethane (DCE)-Solvent for Cyclization
Expected Product -7-Fluoro-3-hydroxyindolin-2-one
Typical Yield -45-60% (over two steps)

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
  • Ngai, M.-Y., & Wu, P. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107). [Link]
  • Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Ngai, M.-Y., & Wu, P. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
  • ResearchGate. (n.d.). Synthesis of 3‐phenylquinoline (71) (2‐aminophenyl)methanol (69) alongside 2‐phenylethan‐1‐ol (70) and cobalt catalyst.
  • Google Patents. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]
  • ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]
  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]
  • National Center for Biotechnology Information. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. [Link]
  • Al-Dies, A. M., & El-Emam, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352–19375. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Yadav, A., Saini, S., Singh, M., Sharma, D., Mattoo, S., Kashyap, A., Pore, S. K., Prasad, C. P., Rajput, C. S., & Kumar, V. (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 7(36), 32179–32191. [Link]
  • Sharma, P., & Sharma, R. (2020). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 17(4), 256-277. [Link]
  • Wikipedia. (n.d.). Intramolecular reaction. Wikipedia. [Link]
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
  • Natural Volatiles & Essential Oils. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229. [Link]
  • Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A novel and efficient synthesis of 3-fluorooxindoles from indoles mediated by selectfluor. Organic Letters, 2(5), 639–642. [Link]
  • Scilit. (n.d.).
  • Encyclopedia MDPI. (2023).
  • Google Patents. (n.d.). Synthesis method of m-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PubMed Central. [Link]
  • ResearchGate. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.

Sources

Application Notes & Protocols: Synthesis of Quinazoline Derivatives Using (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of fluorinated quinazoline derivatives, utilizing (3-Amino-2-fluorophenyl)methanol as a key starting material. Quinazolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of fluorine can significantly enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] This guide details a robust, metal-catalyzed, one-pot tandem reaction protocol, explains the underlying chemical principles, and offers insights into process optimization for researchers in synthetic organic chemistry and drug development.

Introduction and Scientific Context

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and function by inhibiting key cellular signaling pathways, particularly as tyrosine kinase inhibitors.[2]

The strategic introduction of a fluorine atom onto the quinazoline scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological profile.[3][7] The fluorine atom in the C8 position, derived from this compound, can influence binding affinities and improve metabolic stability due to the strength of the C-F bond.

This application note focuses on a highly efficient synthetic strategy: the copper-catalyzed tandem reaction of this compound with various aldehydes. This method involves an in-situ oxidation followed by condensation and cyclization, providing a streamlined, one-pot approach to a diverse library of 8-fluoro-quinazoline derivatives.

Reaction Principle and Mechanism

The overall transformation is a one-pot, three-component reaction involving this compound, an aldehyde, and a nitrogen source (in this case, ammonium chloride). The reaction proceeds via a cascade of sequential steps catalyzed by a copper(I) salt.

The proposed mechanism involves several key stages:

  • Oxidation: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, 2-amino-6-fluorobenzaldehyde. This step is often mediated by a catalytic system such as CuCl/TEMPO.[8][9]

  • Imine Formation: The in-situ generated aminobenzaldehyde reacts with ammonia (from ammonium chloride) to form an imine, which then condenses with the externally added aldehyde.

  • Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization followed by an oxidative aromatization step to yield the final, stable quinazoline ring system.

This tandem approach is highly atom-economical and avoids the isolation of potentially unstable aldehyde intermediates.[10][11]

ReactionMechanism A This compound B 2-Amino-6-fluorobenzaldehyde (In-situ) A->B Oxidation [CuCl/TEMPO] E Intermediate Imine/Enamine B->E Condensation C Aldehyde (R-CHO) C->E Condensation D Ammonium Chloride (NH4Cl) D->E Condensation F Cyclized Dihydroquinazoline E->F Intramolecular Cyclization G 8-Fluoro-Quinazoline Derivative F->G Oxidative Aromatization

Caption: Proposed mechanism for the one-pot synthesis of 8-fluoro-quinazolines.

Materials and Equipment
3.1 Reagents & Consumables

This table summarizes the necessary reagents. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

ReagentFormulaCAS No.SupplierNotes
This compoundC₇H₈FNO162106-53-4Sigma-AldrichStarting Material
Copper(I) ChlorideCuCl7758-89-6Sigma-AldrichCatalyst
TEMPOC₉H₁₈NO2564-83-2Sigma-AldrichCo-catalyst/Oxidant
Cerium(III) Nitrate HexahydrateCe(NO₃)₃·6H₂O10294-41-4Acros OrganicsOxidant
Ammonium ChlorideNH₄Cl12125-02-9Fisher ScientificNitrogen Source
Potassium HydroxideKOH1310-58-3VWRBase
Acetonitrile (MeCN)CH₃CN75-05-8Fisher ScientificAnhydrous, reaction solvent
Aldehyde (various)R-CHOVariesVariesSubstrate, e.g., Benzaldehyde
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWRExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)N/AIn-house prepWashing Solution
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Fisher ScientificDrying Agent
3.2 Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard laboratory glassware and consumables

Experimental Protocol: General Procedure

This protocol is a general method adapted from established literature for the copper-catalyzed synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols.[12][13]

Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup Add to flask reaction 3. Heating & Reaction setup->reaction Heat to 80°C monitor 4. TLC Monitoring reaction->monitor Sample periodically monitor->reaction Continue if incomplete workup 5. Aqueous Workup monitor->workup Proceed upon completion purify 6. Purification workup->purify Crude product char 7. Characterization purify->char Pure product

Caption: High-level experimental workflow for quinazoline synthesis.

4.1 Step-by-Step Method
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 141.1 mg).

  • Addition of Reagents: Sequentially add the desired aldehyde (1.2 mmol), copper(I) chloride (0.1 mmol, 9.9 mg), TEMPO (0.1 mmol, 15.6 mg), ammonium chloride (2.0 mmol, 107 mg), and potassium hydroxide (2.0 mmol, 112 mg).

  • Solvent and Oxidant: Add anhydrous acetonitrile (20 mL) to the flask, followed by cerium(III) nitrate hexahydrate (0.5 mmol, 217 mg).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with saturated brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 8-fluoro-quinazoline derivative.

Process Optimization and Troubleshooting
ParameterRecommended RangeRationale & Expert Insights
Temperature 60-100 °CThe reaction requires heating to overcome activation barriers for oxidation and cyclization. 80 °C is a good starting point. Lower temperatures may lead to incomplete reaction, while higher temperatures could cause solvent loss or side product formation.
Catalyst Loading 5-15 mol%10 mol% CuCl is generally sufficient. Lower loading can slow the reaction, while higher amounts offer diminishing returns and complicate purification.
Base CsOH, KOH, Cs₂CO₃A base is required to facilitate key steps in the catalytic cycle.[4] KOH is a cost-effective and efficient choice. Weaker bases may be less effective.
Solvent MeCN, Toluene, DMSOAcetonitrile is an excellent polar aprotic solvent for this transformation. Toluene can also be used, particularly in acceptorless dehydrogenative coupling variants.[10][11]
Troubleshooting Issue: Low Yield Solution: Ensure all reagents are pure and the solvent is anhydrous. Check the quality of the catalyst and oxidant. Consider increasing reaction time or temperature moderately.
Characterization

The identity and purity of the synthesized 8-fluoro-quinazoline derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The fluorine atom will cause characteristic splitting patterns in both proton and carbon spectra (C-F coupling).

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (e.g., via HRMS for exact mass).

  • Melting Point: To assess the purity of solid products.

Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Copper salts and cerium nitrate are hazardous; avoid inhalation of dust and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References
  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • ResearchGate. (n.d.). Efficient synthesis of quinazolines by the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides.
  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • OUCI. (n.d.). Efficient synthesis of quinazolines by the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides.
  • Frontiers in Chemistry. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • ACS Publications. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines.
  • National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of quinolines from o-aminobenzyl alcohols.
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents.
  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities.
  • International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • National Center for Biotechnology Information. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Frontiers. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.

Sources

Application Notes and Protocols: Suzuki Coupling for (3-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biarylmethanols

Biaryl structures are privileged motifs in medicinal chemistry and materials science, offering a rigid scaffold for the precise spatial arrangement of functional groups. Specifically, (3-Amino-2-fluorophenyl)methanol derivatives are valuable building blocks for pharmaceuticals, leveraging the unique electronic properties of the fluorine atom and the synthetic versatility of the amino and hydroxymethyl groups.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[2]

This application note provides a comprehensive guide to the Suzuki coupling protocol for derivatives of this compound, addressing the specific challenges posed by this multi-functionalized substrate. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer troubleshooting guidance to empower researchers in drug discovery and development.

Mechanistic Landscape and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

For a substrate such as a this compound derivative, several factors demand careful consideration:

  • Steric Hindrance: The ortho-fluoro substituent creates significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst and hinder the crucial oxidative addition step.[4]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide. Conversely, the electron-donating amino group can affect the electron density of the aromatic ring.

  • Functional Group Compatibility: The presence of a primary amino group and a primary alcohol (hydroxymethyl group) necessitates a strategic approach to avoid unwanted side reactions. The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] Both the amino and hydroxyl groups are nucleophilic and could potentially interfere with the reaction under certain conditions.

To address these challenges, a judicious choice of catalyst, ligand, base, and protecting groups is paramount.

Protecting Group Strategy

Given the potential for the amino and hydroxymethyl groups to interfere with the catalytic cycle, their protection is often a prudent strategy.

  • Amino Group Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling.[6]

  • Hydroxymethyl Group Protection: The hydroxymethyl group can be protected as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are generally stable to the reaction conditions and can be easily cleaved using fluoride reagents.

The use of protecting groups ensures a cleaner reaction profile and often leads to higher yields of the desired biaryl product.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Suzuki coupling of a protected this compound derivative with an arylboronic acid.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Protected Aryl Halide - Arylboronic Acid - Pd Catalyst & Ligand - Base - Degassed Solvent combine Combine Reactants: - Protected Aryl Halide - Arylboronic Acid - Base prep_reagents->combine add_catalyst Add Catalyst System: - Pd Source - Ligand combine->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Degas Reaction Mixture add_solvent->degas heat Heat to Reaction Temp. degas->heat quench Quench Reaction heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Characterize Product: - NMR - MS purify->analyze

Caption: General workflow for the Suzuki coupling of this compound derivatives.

Materials and Reagents
  • Protected this compound derivative (e.g., tert-butyl (3-(bromomethyl)-2-fluorophenyl)carbamate) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Degassed water

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the protected this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and the ligand and add them to the Schlenk flask. For challenging substrates, using a preformed palladacycle catalyst like a Buchwald precatalyst can be advantageous.[8]

  • Solvent Addition: Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[9]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl halides with substitution patterns similar to the target molecule.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O9012~11[9]
2N-Boc-2-bromoanilinePhenylboronic acidCataCXium A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF/H₂O801295[9]
32-Bromo-4-fluoroanilinePhenylboronic acidPd(dppf)Cl₂ (5)-Et₃N (4)Dioxane120 (reflux)1276[10]
41-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95[1]
52-Bromonaphthalenen-Butylboronic esterPd₂(dba)₃ (2)AntPhos (4)TMSOK (2)1,4-dioxane100<194[11]

Note: Yields are highly substrate-dependent and the conditions provided should be considered as a starting point for optimization.

Troubleshooting and Key Insights

  • Low Yield:

    • Catalyst Inactivation: The free amino group can poison the catalyst. Ensure complete protection of the amine. If using an unprotected aniline, consider ligands like CataCXium A which have shown efficacy.[9]

    • Inefficient Oxidative Addition: For sterically hindered substrates, a bulkier, electron-rich ligand such as SPhos, XPhos, or a Buchwald palladacycle precatalyst is often necessary.[8]

    • Protodeboronation: The boronic acid can be sensitive to the basic conditions. Using a milder base like K₃PO₄ or CsF might be beneficial. Running the reaction under anhydrous conditions is also an option.[12]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.

    • Hydrodehalogenation: The starting aryl halide is reduced. This can be minimized by optimizing the ligand and base combination.

Visualization of the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives, while presenting unique challenges due to steric hindrance and the presence of multiple functional groups, is a highly feasible and powerful transformation for the synthesis of novel biaryl compounds. A strategic approach involving the use of appropriate protecting groups for the amino and hydroxymethyl functionalities, coupled with a well-chosen palladium catalyst and ligand system, is key to achieving high yields and purity. The protocols and insights provided in this application note serve as a robust starting point for researchers to successfully employ this versatile reaction in their synthetic endeavors.

References

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][7]-Fused Indole Heterocycles. (2014). ACS Publications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed.
  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. (n.d.). ResearchGate.
  • Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. (2020). National Institutes of Health.
  • Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2011). ResearchGate.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health.
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2012). ResearchGate.
  • Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2018). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2021). National Institutes of Health.
  • (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). ResearchGate.
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate.
  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2021). RSC Publishing.
  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Publications.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2013). National Institutes of Health.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

Sources

Application Note: Strategic Amide Coupling of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-2-fluorophenyl)methanol is a valuable building block in medicinal chemistry, frequently incorporated into complex molecular scaffolds. However, its structure presents a distinct challenge for one of the most common transformations in drug discovery: amide bond formation. The presence of an electron-withdrawing fluorine atom ortho to the amine significantly reduces its nucleophilicity, while the primary alcohol introduces the potential for competitive side reactions. This document provides a comprehensive guide to navigating these challenges, detailing optimized protocols, the rationale behind reagent selection, and troubleshooting strategies for the successful amide coupling of this substrate.

The Synthetic Challenge: Analyzing Substrate Reactivity

The primary difficulty in acylating this compound stems from two key structural features:

  • Reduced Amine Nucleophilicity: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aniline nitrogen, rendering it a significantly weaker nucleophile compared to an unsubstituted aniline. Consequently, standard amide coupling conditions may prove sluggish or fail entirely.[1][2]

  • Competing Nucleophile: The primary benzylic alcohol (-CH₂OH) is also a nucleophile. Under many coupling conditions, particularly with highly reactive acylating agents or under forcing conditions, competitive O-acylation can occur, leading to the formation of an undesired ester byproduct and reducing the yield of the target amide.

A successful strategy must therefore enhance the rate of N-acylation while minimizing or eliminating O-acylation. This can be achieved through two primary approaches: a direct, chemoselective coupling or a protecting group strategy.

Strategic Pathways for Amide Synthesis

The choice between a direct coupling and a protection strategy depends on the specific carboxylic acid partner, scale, and downstream synthetic steps.

dot

G sub Substrate Analysis This compound + Carboxylic Acid strategy Select Coupling Strategy sub->strategy protect Protecting Group Strategy (Alcohol Protection) strategy->protect If acid is aggressive or direct fails direct Direct Chemoselective Coupling strategy->direct Preferred Route protect_step1 1. Protect -OH (e.g., TBS-Cl, Imidazole) protect->protect_step1 reagent Select Coupling Reagent (Based on Acid/Amine Reactivity) direct->reagent protect_step2 2. Amide Coupling (Standard Conditions) protect_step1->protect_step2 protect_step3 3. Deprotection (e.g., TBAF) protect_step2->protect_step3 workup Workup & Purification protect_step3->workup hatu High-Reactivity HATU / COMU reagent->hatu t3p Mild & Low Epimerization T3P® reagent->t3p edc Economical EDC / HOBt / DMAP (cat.) reagent->edc protocol Execute Protocol (Stoichiometry, Temp, Time) hatu->protocol t3p->protocol edc->protocol protocol->workup analysis Analysis (LCMS, NMR) workup->analysis

Caption: Decision workflow for amide coupling of this compound.

Direct Chemoselective Coupling

This is often the most efficient approach as it avoids additional protection and deprotection steps.[3] Success hinges on selecting coupling conditions that favor reaction with the softer amine nucleophile over the harder alcohol nucleophile and are potent enough to overcome the deactivating effect of the fluorine atom. Modern coupling reagents are highly effective for this purpose.

Protecting Group Strategy

If direct coupling proves challenging, or if the carboxylic acid is particularly sensitive or valuable, a protecting group strategy is a robust alternative. The primary alcohol can be temporarily masked, typically as a silyl ether (e.g., TBDMS) or benzyl ether.[4][5] This allows for a wider range of amide coupling conditions to be used without the risk of O-acylation. The protecting group must be stable to the coupling conditions and easily removable afterward without affecting the newly formed amide bond.[6]

Recommended Reagents and Protocols

Amide bond formation requires the activation of a carboxylic acid to generate a reactive intermediate that is susceptible to nucleophilic attack by the amine.[7] The choice of coupling reagent is critical when dealing with challenging substrates.

dot

G RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActivatedEster + Coupling Reagent + Base Amine Ar-NH₂ (this compound) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral CouplingReagent Coupling Reagent (e.g., HATU, T3P, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA, Pyridine) Base->ActivatedEster ActivatedEster->Tetrahedral + Amine Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., Tetramethylurea, HOBt) Tetrahedral->Byproducts

Caption: Generalized mechanism of amide bond formation via an activated intermediate.

Uronium/Guanidinium Reagents: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for difficult couplings involving electron-poor anilines.[8][9]

  • Mechanism of Action: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring is believed to stabilize the transition state via a neighboring group effect, accelerating the rate of aminolysis.[8][10]

  • Advantages: High reactivity, fast reaction times, and generally low rates of racemization for chiral carboxylic acids.

  • Recommended Base: A non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is essential to deprotonate the carboxylic acid and neutralize the generated acid without competing in the reaction.[8]

Phosphonic Anhydride Reagents: T3P®

T3P® (n-Propanephosphonic acid anhydride) is another excellent choice, known for its mild reaction conditions, broad functional group tolerance, and exceptionally low levels of epimerization.[11][12]

  • Mechanism of Action: The carboxylic acid reacts with T3P® to form a mixed phosphonic anhydride, which serves as the activated species for the subsequent aminolysis.[13]

  • Advantages: The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup. This simplifies purification significantly.[12]

  • Recommended Base: Pyridine or 2-methyl-THF are commonly used as both the base and solvent. Pyridine, in particular, has been shown to be highly effective for coupling with non-nucleophilic anilines.[11]

Carbodiimide Reagents: EDC with Additives

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common, economical coupling reagent. However, for a challenging substrate like this, it often requires additives to enhance its efficacy and suppress side reactions.[14][15]

  • Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be directly attacked by the amine, but for deactivated anilines, this reaction is slow. The addition of HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is crucial.[16] HOBt traps the O-acylisourea to form a more reactive HOBt-ester. A catalytic amount of DMAP can further accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[16][17]

  • Advantages: Cost-effective and the urea byproduct is water-soluble, facilitating purification.[14]

  • Disadvantages: May require higher temperatures or longer reaction times compared to HATU or T3P.

Comparative Data of Coupling Conditions

The following table summarizes typical conditions for the acylation of this compound with a generic carboxylic acid (e.g., Boc-Alanine).

EntryCoupling Reagent(s)Base (eq.)SolventTemp (°C)Time (h)Typical Yield
1HATU (1.2 eq)DIPEA (2.5 eq)DMF252-4>90%
2T3P® (1.5 eq, 50% in EtOAc)Pyridine (4.0 eq)EtOAc25-506-1285-95%
3EDC·HCl (1.5 eq), HOBt (1.5 eq)DIPEA (3.0 eq)DCM/DMF25-4012-2460-80%
4EDC·HCl (1.2 eq), DMAP (1.2 eq), HOBt (0.1 eq)DIPEA (3.0 eq)ACN2512-1875-85%

Yields are representative and can vary based on the specific carboxylic acid used.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add this compound (1.0 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq) while stirring. The mixture may become warm.

  • Stir the reaction at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or Heptanes, to afford the pure amide product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling conditions. 2. Poor quality or wet reagents/solvents. 3. Inadequate amount of base.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Gently heat the reaction (e.g., to 40-50 °C). 3. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles where possible. 4. Increase the equivalents of base.
Formation of Ester Byproduct 1. Highly reactive acylating intermediate. 2. Elevated reaction temperature.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a less aggressive coupling reagent (e.g., T3P may be more chemoselective than an acid chloride). 3. Consider a protecting group strategy for the alcohol.
Difficult Purification 1. Water-soluble byproducts from HATU or EDC remain. 2. Product has similar polarity to starting materials.1. Ensure a thorough aqueous workup is performed. Multiple washes are critical. 2. For T3P, the acidic byproducts can be removed with a mild basic wash. 3. Optimize chromatography conditions (try different solvent systems or use a different stationary phase).

References

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link][17][18][19]
  • Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 429-434. [Link][1][2][20][21]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link][12]
  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link][3]
  • Master Organic Chemistry. (2018).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. [Link][13]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - EDC + HOBt. [Link][16]
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link][14]
  • Aapptec. (n.d.). Coupling Reagents. [Link][15]
  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia. [Link][9]
  • Feng, M., Zhang, H., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. [Link][22][23]

Sources

Application Notes and Protocols for the Utilization of (3-Amino-2-fluorophenyl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Building Blocks

(3-Amino-2-fluorophenyl)methanol is a key building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the presence of three distinct functional groups on a phenyl ring: an amino group, a hydroxyl (methanol) group, and a fluorine atom. This trifecta of reactivity allows for the construction of complex molecular architectures, particularly fluorinated N-heterocycles, which are prevalent in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable starting material for the synthesis of novel therapeutics, especially in oncology and neurology.[1] This application note provides a detailed experimental protocol for the synthesis of an 8-fluoro-1,2,3,4-tetrahydroquinazolin-2-one, a privileged scaffold in drug discovery, using this compound as the key starting material. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 1051899-73-0[1]
Appearance Off-white to light yellow crystalline powderGeneric
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in methanol, ethanol, DMSO, and DMFGeneric
Storage 2-8°C, under inert atmosphere[1]

Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinazolin-2-one

This protocol details the synthesis of 8-fluoro-1,2,3,4-tetrahydroquinazolin-2-one from this compound via a cyclocondensation reaction. The choice of reagents and conditions is based on established methodologies for quinazolinone synthesis from 2-aminobenzyl alcohols.

Reaction Scheme

G cluster_0 Reaction Scheme start This compound reagent + Urea start->reagent product 8-Fluoro-1,2,3,4-tetrahydroquinazolin-2-one reagent->product Heat, Acid Catalyst

Caption: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinazolin-2-one.

Materials and Reagents
  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), urea (1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

    • Causality: Urea serves as the carbonyl source for the formation of the quinazolinone ring. A slight excess is used to drive the reaction to completion. p-TsOH acts as a catalyst to protonate the hydroxyl group of the methanol, facilitating its departure as a water molecule and promoting the initial condensation with urea.

  • Solvent Addition and Reflux: Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to this compound. Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.

    • Causality: Dioxane is a suitable high-boiling aprotic solvent that can effectively dissolve the reactants and facilitate the reaction at an elevated temperature, which is necessary to overcome the activation energy of the cyclization process.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Causality: The sodium bicarbonate solution neutralizes the acidic catalyst (p-TsOH). c. Separate the organic layer, and wash it sequentially with water and brine.
    • Causality: Washing with water removes any remaining inorganic salts, and the brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, byproducts, or impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Reaction Mechanism

The formation of 8-fluoro-1,2,3,4-tetrahydroquinazolin-2-one proceeds through a multi-step mechanism involving acid-catalyzed condensation and intramolecular cyclization.

G A Protonation of Hydroxyl Group B Nucleophilic Attack by Urea A->B this compound + H+ C Loss of Water B->C Forms Intermediate D Intramolecular Cyclization C->D Forms Iminium Ion E Deprotonation D->E Nucleophilic attack by a-amino group F Tautomerization E->F Forms protonated intermediate G Final Product F->G Rearrangement

Caption: Proposed mechanism for quinazolinone formation.

Safety and Handling Precautions

This compound and the reagents used in this protocol should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Dioxane: Is a flammable liquid and a potential carcinogen. Handle with care and avoid ignition sources.

  • p-Toluenesulfonic acid: Is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Inactive catalyst.Use fresh p-TsOH·H₂O.
Formation of multiple byproducts Side reactions due to prolonged heating.Optimize reaction time by careful TLC monitoring.
Impure starting materials.Ensure the purity of this compound and urea.
Difficulty in purification Co-elution of product with impurities.Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

This compound is a versatile and valuable building block for the synthesis of fluorinated heterocyclic compounds. The protocol provided herein for the synthesis of 8-fluoro-1,2,3,4-tetrahydroquinazolin-2-one offers a reliable and reproducible method for accessing this important chemical scaffold. By understanding the underlying principles of the reaction and adhering to proper safety precautions, researchers can effectively utilize this compound in their synthetic endeavors to explore new chemical space in drug discovery and materials science.

References

  • MySkinRecipes. This compound. [Link]
  • Mondal, S., et al. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 8, 597. [Link]
  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
  • Al-Suwidan, I. A., et al. (2019).

Sources

Application Notes and Protocols for the Biological Evaluation of Compounds Derived from (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3-Amino-2-fluorophenyl)methanol Scaffold in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery, offering a unique combination of reactive functional groups and the advantageous properties of fluorine substitution. Its structure, featuring a primary aromatic amine, a benzylic alcohol, and a strategically placed fluorine atom, makes it a versatile starting material for the synthesis of a diverse array of bioactive molecules.[1] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, derivatives of this compound are of significant interest for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

These application notes provide a comprehensive guide for researchers engaged in the synthesis and biological characterization of compounds derived from this compound. We will detail field-proven protocols for the synthesis of amide derivatives, as well as for the evaluation of their anticancer, enzyme inhibitory, and antimicrobial activities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

PART 1: Synthesis of N-(2-fluoro-3-(hydroxymethyl)phenyl)amide Derivatives

The primary amino group of this compound is a readily functionalizable handle for the introduction of diverse chemical moieties via amide bond formation. This is a common and effective strategy to explore the structure-activity relationship (SAR) of a compound series.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the coupling of this compound with a carboxylic acid using a standard carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent, Hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxyl group of the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of this compound. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) in anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow start Start: this compound + Carboxylic Acid activation Activation: EDC, HOBt in DMF at 0°C start->activation Step 1 coupling Amide Coupling: Add amine solution, stir at RT activation->coupling Step 2 workup Aqueous Workup: Quench, Extract with EtOAc coupling->workup Step 3 purification Purification: Column Chromatography workup->purification Step 4 end Product: N-(2-fluoro-3-(hydroxymethyl)phenyl)amide purification->end Step 5

Caption: General workflow for the synthesis of amide derivatives.

PART 2: Biological Activity Evaluation

This section provides detailed protocols for assessing the anticancer, kinase inhibitory, and antimicrobial activities of the synthesized compounds.

Anticancer Activity: Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 1: Example Data Presentation for Cytotoxicity Assay

CompoundConcentration (µM)% Cell Viability (MDA-MB-231)IC₅₀ (µM)
Derivative 1 195.2 ± 4.115.8
1060.1 ± 5.5
2535.7 ± 3.8
5012.3 ± 2.1
Doxorubicin 0.180.4 ± 6.21.2
145.3 ± 4.9
105.1 ± 1.5
Enzyme Inhibitory Activity: Kinase Inhibition Assay

Many anticancer drugs function by inhibiting protein kinases that are dysregulated in cancer cells. This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against a specific kinase.

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. The amount of light generated is proportional to the amount of ATP present, and therefore inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white, opaque 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the kinase enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add an equal volume of Kinase-Glo® Reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no enzyme control) / (Luminescence of untreated control - Luminescence of no enzyme control)) x 100]

  • Determine the IC₅₀ value by plotting a dose-response curve.

G cluster_kinase_assay Kinase Inhibition Assay Workflow start Start: Kinase, Substrate, ATP, Test Compound reaction Kinase Reaction: Incubate at RT for 60 min start->reaction Step 1 detection Detection: Add Kinase-Glo® Reagent reaction->detection Step 2 measurement Measurement: Read Luminescence detection->measurement Step 3 end Result: IC₅₀ Value measurement->end Step 4

Caption: Workflow for the in vitro kinase inhibition assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the test compounds in CAMHB directly in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum and a standard antibiotic, e.g., ciprofloxacin), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Table 2: Example Data Presentation for Antimicrobial Susceptibility Testing

CompoundTest MicroorganismMIC (µg/mL)
Derivative 2 S. aureus ATCC 2921316
E. coli ATCC 25922>64
Ciprofloxacin S. aureus ATCC 292130.5
E. coli ATCC 259220.015

Conclusion and Future Perspectives

The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for the investigation of novel compounds derived from this compound. The versatility of this scaffold, coupled with the strategic placement of a fluorine atom, presents a promising avenue for the discovery of new therapeutic agents with enhanced pharmacological properties. Further exploration of the structure-activity relationships of these derivatives, guided by the described assays, will be crucial in optimizing their potency and selectivity for various biological targets. The patent literature suggests potential for antiviral applications, which could be an additional area of investigation for novel derivatives.[2]

References

  • MySkinRecipes. This compound.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • National Center for Biotechnology Information. (2014). A direct fluorometric activity assay for lipid kinases and phosphatases.
  • National Center for Biotechnology Information. (2011). Fluorescent Peptide Assays For Protein Kinases.
  • Google Patents. (2018). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.).

Sources

Application Notes and Protocols for the Derivatization of (3-Amino-2-fluorophenyl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Amino-2-fluorophenyl)methanol in Drug Discovery

This compound is a versatile building block for the synthesis of novel compound libraries destined for biological screening. Its structure is endowed with three key features that make it particularly attractive for drug discovery professionals: a primary aromatic amine, a primary alcohol, and a fluorine atom positioned ortho to the amino group. This unique arrangement offers multiple points for chemical diversification, while the fluorine atom can impart favorable pharmacokinetic and physicochemical properties to the resulting derivatives.[1][2][3] The strategic incorporation of fluorine in drug candidates has been shown to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4]

The primary amine and hydroxyl groups serve as convenient handles for a variety of chemical transformations, including acylation, sulfonylation, and alkylation. By systematically modifying these functional groups, researchers can rapidly generate a library of analogs with diverse steric and electronic properties. This chemical diversity is paramount for exploring the structure-activity relationships (SAR) of a given scaffold and for increasing the probability of identifying "hit" compounds in high-throughput screening (HTS) campaigns.[5] This application note provides detailed protocols for the derivatization of this compound and outlines a general workflow for the subsequent biological screening of the synthesized compound library.

Chemical Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting the amino and hydroxyl functionalities. The following diagram illustrates the primary pathways for generating a diverse chemical library from this core scaffold.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Derivative Classes A This compound B N-Acylation A->B RCOCl or (RCO)2O C N-Sulfonylation A->C RSO2Cl D N-Alkylation A->D R-X or R-CHO, NaBH4 E O-Alkylation A->E R-X, Base (after N-protection) F Amides B->F G Sulfonamides C->G H Secondary/Tertiary Amines D->H I Ethers E->I

Caption: Derivatization strategies for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Protocol 1: N-Acylation of this compound

Objective: To synthesize a library of amide derivatives by reacting the primary amine with various acylating agents.

Rationale: Acylation is a robust and high-yielding reaction that introduces a wide range of substituents, allowing for the exploration of steric and electronic effects on biological activity. The use of acetic anhydride serves as a model system, and this can be expanded to include a variety of acid chlorides and anhydrides.[6][7]

Materials:

  • This compound

  • Acetic anhydride

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Stir bar

  • Hot plate/stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round bottom flask containing a stir bar, add this compound (1.0 g, 7.08 mmol).

  • Add 20 mL of deionized water and stir to form a suspension.

  • Slowly add acetic anhydride (0.8 mL, 8.50 mmol, 1.2 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Sulfonylation of this compound

Objective: To generate a library of sulfonamide derivatives.

Rationale: Sulfonamides are a common motif in many approved drugs and are known to engage in strong hydrogen bonding interactions with biological targets.[8][9][10] This protocol utilizes a mild, visible-light-mediated sulfonylation, which is compatible with a wide range of functional groups.[9]

Materials:

  • This compound

  • Sodium benzenesulfinate

  • [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (photocatalyst)

  • Potassium persulfate (K2S2O8)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add this compound (100 mg, 0.708 mmol), sodium benzenesulfinate (175 mg, 1.06 mmol, 1.5 equivalents), [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1-2 mol%), and potassium persulfate (383 mg, 1.42 mmol, 2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed 10:1 mixture of acetonitrile and water (7 mL) and trifluoroacetic acid (TFA) as an additive.

  • Place the reaction mixture under irradiation with a blue LED light source and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective N-Alkylation of this compound via Reductive Amination

Objective: To produce a library of N-alkylated derivatives.

Rationale: Reductive amination is a highly efficient and selective method for N-alkylation.[11] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[12][13]

Materials:

  • This compound

  • An aldehyde or ketone (e.g., benzaldehyde)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (500 mg, 3.54 mmol) in 15 mL of methanol in a round bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Purification and Characterization of the Derivative Library

Rationale: The purity and structural integrity of each compound in the library are critical for obtaining reliable biological screening data.[14][15] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure.[14][15][16]

General Workflow:

  • Purification: Each synthesized derivative is purified to >95% purity, as determined by HPLC-MS. This is typically achieved through flash column chromatography on silica gel or preparative HPLC.

  • Structure Verification: The chemical structure of each purified compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][17][18]

Data Presentation:

The following table provides a representative summary of the characterization data for a small set of hypothetical derivatives.

Compound IDDerivatization MethodR-GroupMolecular FormulaTheoretical Mass (m/z)Observed Mass (m/z) [M+H]⁺Purity (HPLC)
FN-AC-01 N-Acylation-COCH₃C₉H₁₀FNO₂183.07184.0754>98%
FN-SU-01 N-Sulfonylation-SO₂PhC₁₃H₁₂FNO₃S281.05282.0598>97%
FN-AL-01 N-Alkylation-CH₂PhC₁₄H₁₄FNO231.11232.1132>99%

Biological Screening Workflow

Objective: To identify "hit" compounds from the synthesized library that exhibit a desired biological activity.

Rationale: A systematic and multi-stage screening process is essential to identify true hits and eliminate false positives.[5][19][20] The workflow typically begins with a primary high-throughput screen, followed by dose-response studies and secondary/orthogonal assays to confirm activity and rule out assay interference.[19][20]

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation cluster_3 Hit Validation cluster_4 Lead Generation A Derivative Library Plating (e.g., 384-well plates) B High-Throughput Screen (HTS) (Single concentration) A->B Assay of choice C Dose-Response Analysis (IC50/EC50 determination) B->C Identify initial 'hits' D Orthogonal/Secondary Assays C->D Confirm potency E Structure-Activity Relationship (SAR) Studies D->E Validate mechanism & rule out artifacts

Caption: A generalized workflow for biological screening of a small molecule library.

Protocol: General High-Throughput Screening (HTS) Assay

  • Library Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then plated into 384- or 1536-well microplates at a single, fixed concentration for the primary screen.

  • Primary Assay: The library is screened in a specific biological assay. This could be a target-based assay (e.g., enzyme inhibition, receptor binding) or a phenotypic assay (e.g., cell viability, reporter gene expression).[21] Appropriate positive and negative controls are included on each plate to ensure data quality.[19]

  • Hit Identification: Compounds that elicit a response above a predefined threshold (e.g., >50% inhibition or activation) are considered primary "hits."

  • Dose-Response Analysis: The primary hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • Secondary/Orthogonal Assays: Confirmed hits are further evaluated in different, independent assays to confirm their biological activity and rule out potential assay artifacts.[20] This step is crucial for validating the mechanism of action.

Conclusion

The derivatization of this compound offers a powerful and efficient strategy for generating novel and diverse small molecule libraries for biological screening. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, characterization, and subsequent biological evaluation of these compounds. The insights gained from screening these libraries can accelerate the identification of promising lead compounds for drug discovery programs.

References

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • ACS Catalysis. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications.
  • Chandra, H., Singh, P., Kumar, V., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.
  • Johnson, T. C., Elbert, B. L., Farley, A. J. M., Gorman, T. W., Genicot, C., Lallemand, B., ... & Willis, M. C. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(11), 7463-7468.
  • ChemistryViews.org. (2017, November 17). Mild Sulfonylation of Anilines.
  • Fokin, A. A. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389429.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(11), 4383-4405.
  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst.
  • Giraud, F., N'Guyen, T., & Hannedouche, J. (2010). Characterization of small combinatorial chemistry libraries by 1H NMR. Quantitation with a convenient and novel internal standard. Journal of combinatorial chemistry, 12(4), 511-518.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives a.
  • Benchchem. (n.d.). Application Note: A Guide to the N-Alkylation of Aminophenols.
  • MySkinRecipes. (n.d.). This compound.
  • Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 599, 137-157.
  • ResearchGate. (2025). Selective alkylation of aminophenols.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • Thompson Rivers University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • NileRed. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol [Video]. YouTube.
  • PubMed. (n.d.). A Library of Chiral Imidazoline-Aminophenol Ligands: Discovery of an Efficient Reaction Sphere.
  • Google Patents. (n.d.). US3917695A - Preparation of N-acetyl-p-aminophenol.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Insilico Medicine. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications.
  • Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Sigma-Aldrich. (n.d.). (2-AMINO-3-FLUOROPHENYL)METHANOL | 906811-49-2.
  • National Institutes of Health. (n.d.). (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem.
  • PubChemLite. (n.d.). This compound (C7H8FNO).
  • ChemicalBook. (n.d.). This compound | 1051899-73-0.
  • Semantic Scholar. (2010). Selective alkylation of aminophenols.
  • ScienceDirect. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central.
  • PubMed. (2002). Design and synthesis of aminophenol-based factor Xa inhibitors.
  • SpringerLink. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central.
  • National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
  • ScienceDirect. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes.
  • PubMed. (n.d.). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials.
  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino....

Sources

Scale-Up Synthesis of (3-Amino-2-fluorophenyl)methanol Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Amino-2-fluorophenyl)methanol and its analogues represent a class of high-value intermediates crucial for the synthesis of advanced pharmaceutical agents. Their structural motifs, particularly the strategic placement of a fluorine atom, can significantly enhance the metabolic stability and bioavailability of target drug molecules. This guide provides a comprehensive framework for the scale-up synthesis of this compound, addressing the critical transition from laboratory-scale discovery to robust, large-scale production. We present a detailed, multi-step synthetic protocol, underscore key process considerations for safety and efficiency, and outline analytical checkpoints to ensure final product quality. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Strategic Imperatives for Scale-Up

The successful scale-up of any chemical process hinges on a strategic approach that balances efficiency, safety, and economic viability. For fluorinated aromatic compounds, these considerations are particularly acute.

  • Synthetic Route Selection: An ideal industrial synthesis prioritizes cost-effective, readily available starting materials and minimizes the total number of transformations. The chosen route must be robust, reproducible, and amenable to standard industrial equipment.

  • Process Hazard Analysis (PHA): A thorough PHA is non-negotiable. This involves a systematic evaluation of the reactivity and toxicity of all reagents, intermediates, and byproducts. Understanding potential thermal runaway hazards, off-gassing, and material compatibility is critical for safe process design.

  • Optimization of Critical Process Parameters (CPPs): Each unit operation must be rigorously optimized. This includes reaction parameters (temperature, pressure, catalyst loading, dosing rates) and downstream processing (work-up, crystallization, drying). Design of Experiments (DoE) is a powerful tool for efficiently mapping the process space.

  • Shift from Purification by Chromatography to Crystallization: While laboratory syntheses often rely on column chromatography for purification, this technique is generally not scalable for bulk production. Developing a robust crystallization procedure for isolating the final product and key intermediates is essential for achieving high purity at scale.

  • Implementation of Process Analytical Technology (PAT): Real-time, in-process monitoring (e.g., via spectroscopic methods) provides a deeper understanding of reaction kinetics and can be used to define reaction endpoints precisely, improving batch-to-batch consistency and preventing failed batches.

Recommended Scalable Synthetic Pathway

A logical and scalable route to this compound begins with 2-fluoro-3-nitrotoluene. This pathway involves three primary chemical transformations, allowing for the isolation and purification of intermediates to ensure the high quality of the final product.

  • Side-Chain Oxidation: Conversion of the benzylic methyl group to a carboxylic acid.

  • Aromatic Nitro Group Reduction: Selective reduction of the nitro functionality to the corresponding primary amine.

  • Carboxylic Acid Reduction: Final reduction of the benzoic acid to the target benzyl alcohol.

Synthetic_Workflow A 2-Fluoro-3-nitrotoluene B 2-Fluoro-3-nitrobenzoic Acid A->B Oxidation C 3-Amino-2-fluorobenzoic Acid B->C Nitro Reduction D This compound C->D Carboxylic Acid Reduction

Caption: Proposed scalable synthetic route to this compound.

Detailed Scale-Up Protocols

Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid via Oxidation

The oxidation of the activated methyl group is a key initial step. Potassium permanganate (KMnO₄) in an aqueous basic solution is a classic and effective method for this transformation at scale.

Protocol:

  • Vessel Preparation: Charge a suitably sized glass-lined or stainless steel reactor with deionized water and sodium hydroxide (NaOH), and stir until dissolved.

  • Reactant Charge: Add 2-fluoro-3-nitrotoluene (1.0 eq.) to the caustic solution.

  • Heating: Warm the stirred mixture to a setpoint of 75 °C.

  • Oxidant Dosing: Prepare a solution of potassium permanganate (approx. 2.0-2.5 eq.) in deionized water. Add this solution to the reactor via a dosing pump over 4-6 hours. Critical: This reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature below 90 °C.

  • Reaction Completion: After the addition is complete, maintain the batch at 85-90 °C for an additional 2-4 hours, or until in-process analysis (e.g., HPLC) shows complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Filter the batch to remove the manganese dioxide (MnO₂) byproduct. A filter press is suitable for large-scale operations.

    • Wash the MnO₂ filter cake with a dilute aqueous NaOH solution to recover any entrained product.

    • Transfer the combined filtrate to a clean reactor equipped with cooling.

  • Precipitation and Isolation:

    • Cool the filtrate to 0-5 °C.

    • Slowly and carefully add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 1.0. The product will precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours at 0-5 °C to ensure complete crystallization.

    • Isolate the product by filtration (e.g., using a centrifuge or Nutsche filter-dryer).

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum at 60-70 °C to a constant weight.

Step 2: Synthesis of 3-Amino-2-fluorobenzoic Acid via Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for nitro group reductions on an industrial scale due to its high efficiency and clean reaction profile.

Protocol:

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1.0 mol%) in the reaction solvent (e.g., methanol).

  • Reactor Charging: Charge a pressure-rated hydrogenation reactor with 2-fluoro-3-nitrobenzoic acid (1.0 eq.) and methanol.

  • Catalyst Transfer: Under an inert atmosphere (e.g., nitrogen), transfer the Pd/C slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor and perform several nitrogen/vacuum cycles to remove all oxygen.

    • Pressurize the reactor with hydrogen (H₂) to 3-5 bar.

    • Begin vigorous agitation and maintain the internal temperature at 30-40 °C.

    • The reaction progress can be monitored by the cessation of hydrogen uptake. Confirm completion with an in-process HPLC check.

  • Post-Reaction:

    • Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely and handle it while wet.

    • Rinse the reactor and filter cake with fresh methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude product, which is often of sufficient purity for the subsequent step. If required, purification can be achieved by crystallization from a suitable solvent system.

Step 3: Synthesis of this compound via Carboxylic Acid Reduction

The reduction of the carboxylic acid to the alcohol is the final transformation. Borane complexes are effective for this conversion, with borane-tetrahydrofuran (BH₃·THF) being a common choice.

Protocol:

  • Reactor Setup: Ensure a reactor is scrupulously dried and maintained under a strict inert (nitrogen or argon) atmosphere.

  • Reactant Solution: Charge the reactor with 3-amino-2-fluorobenzoic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0-5 °C.

  • Reducing Agent Addition: Slowly add a solution of BH₃·THF (approx. 1.5-2.0 eq.) to the reactor, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to ambient temperature and stir for 12-18 hours, or until HPLC analysis confirms the disappearance of the starting material.

  • Quenching:

    • Cool the reactor back to 0-5 °C.

    • Extremely cautiously , quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will occur.

    • Once gas evolution subsides, slowly add a 2M aqueous HCl solution.

  • Work-up and Isolation:

    • Adjust the pH of the mixture to >9 with an aqueous NaOH or potassium carbonate solution.

    • Extract the product into ethyl acetate (EtOAc). Perform multiple extractions to ensure complete recovery.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by crystallization. A typical solvent system would be a mixture of a good solvent (e.g., toluene or dichloromethane) and an anti-solvent (e.g., heptane or hexane).

Process Metrics and Quality Control

StepCritical Process Parameters (CPPs)Typical YieldTarget Purity (HPLC)Analytical QC
1. Oxidation Temperature control (exotherm), KMnO₄ stoichiometry, addition rate75-85%>98%HPLC for reaction completion and purity
2. Nitro Reduction H₂ pressure, catalyst loading, temperature, agitation speed90-98%>97%HPLC for reaction completion and purity
3. Acid Reduction Anhydrous conditions, temperature control during BH₃ addition80-90%>99.5% (post-crystallization)HPLC for purity, ¹H NMR for structure confirmation, Karl Fischer for water content

Safety and Engineering Controls for Fluorinated Compounds

The handling of fluorinated intermediates and reagents necessitates a heightened level of safety awareness and robust engineering controls.

  • Containment: For kilogram-scale and pilot-plant operations, closed systems are recommended to minimize operator exposure. This includes using charging ports for solids and transfer lines for liquids.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below established limits, appropriate respiratory protection must be used.

  • Emergency Preparedness: Ensure that emergency showers, eyewash stations, and appropriate spill kits are readily accessible. All personnel must be trained on emergency procedures.

  • Material Handling: Store fluorinated compounds in cool, dry, and well-ventilated areas, segregated from incompatible materials. Ensure all containers are clearly and accurately labeled with hazard information.

Safety_Hierarchy A Process Safety Management B Hazard Identification (e.g., HAZOP) A->B C Engineering Controls (Closed Systems, Ventilation) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (PPE) D->E

Caption: Hierarchy of controls for managing risks in chemical synthesis scale-up.

References

  • MySkinRecipes. This compound. [Link]
  • Your Essential Chemical Synthesis Building Block. 3-Amino-2-fluorobenzoic Acid. [Link]
  • Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.
  • MDPI.
  • ResearchGate. Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. [Link]
  • NIH. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]
  • MDPI.
  • MySkinRecipes. 2-Amino-3-fluorobenzaldehyde. [Link]
  • ResearchGate. Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. [Link]
  • Google Patents.
  • Macmillan Group - Princeton University.
  • PubMed. Synthesis of 3-amino-4-fluoropyrazoles. [Link]
  • Google Patents. Method for producing 2-amino-substituted benzaldehyde compound.
  • Google Patents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Oakwood Chemical. 3-Amino-2-fluorobenzoic acid. [Link]

Purifying a Key Pharmaceutical Intermediate: Application Notes and Protocols for (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a detailed examination of the purification of (3-Amino-2-fluorophenyl)methanol, a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its unique structure, featuring both an amino and a hydroxyl group on a fluorinated phenyl ring, makes it a critical building block for creating complex molecules with potential therapeutic applications, including those targeting neurological disorders and cancer.[1]

This document moves beyond a simple recitation of steps, offering a deeper understanding of the rationale behind each procedural choice. By elucidating the likely impurity profile stemming from its synthesis and detailing robust purification protocols, this guide aims to equip scientists with the knowledge to obtain this compound of high purity, ensuring the integrity and reproducibility of their research and development efforts.

Understanding the Synthetic Landscape and Potential Impurities

A common and logical synthetic route to this compound involves a two-step reduction from 2-fluoro-3-nitrobenzoic acid. This process first reduces the carboxylic acid to a benzyl alcohol, followed by the reduction of the nitro group to the desired amine.

A plausible synthetic pathway is as follows:

  • Reduction of the Carboxylic Acid: 2-fluoro-3-nitrobenzoic acid is reduced to (2-Fluoro-3-nitrophenyl)methanol.

  • Reduction of the Nitro Group: The nitro intermediate is then reduced to afford the final product, this compound.

This synthetic approach, while effective, can lead to a predictable set of impurities that must be addressed during purification.

Table 1: Potential Impurities and Their Origin

ImpurityChemical NameOrigin
Starting Material2-Fluoro-3-nitrobenzoic acidIncomplete initial reduction.
Intermediate(2-Fluoro-3-nitrophenyl)methanolIncomplete nitro group reduction.[2][3]
Over-reduction Products2-Fluorobenzyl alcoholLoss of the amino group under harsh reduction conditions.
Incomplete Reduction ByproductsNitroso or hydroxylamino intermediatesPartial reduction of the nitro group.[4]
Catalyst Residuese.g., Palladium, Nickel, Tin saltsRemnants from the reduction steps.

The purification strategy must therefore be designed to effectively separate the target molecule from these structurally similar compounds. The presence of the polar amino and hydroxyl groups in the final product, contrasted with the less polar nitro-containing precursors, provides a strong basis for chromatographic and extractive purification methods.[5]

Purification Workflow: A Multi-Step Approach

A robust purification strategy for this compound typically involves a combination of extraction, column chromatography, and recrystallization. The choice and sequence of these techniques will depend on the scale of the reaction and the initial purity of the crude product.

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Aqueous Workup (Acid/Base Extraction) Crude_Product->Extraction Initial Cleanup Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Workup and Extraction

This initial step aims to remove inorganic salts and highly polar or acidic/basic impurities. The amphoteric nature of the product allows for selective extraction.

Rationale:

The amino group of this compound can be protonated in an acidic aqueous solution, rendering it water-soluble. Conversely, the starting material, 2-fluoro-3-nitrobenzoic acid, will also be soluble in a basic aqueous solution. This differential solubility is exploited to separate the desired product from certain impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will extract the desired amino alcohol into the aqueous layer, leaving behind non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8). This will deprotonate the amine, causing the product to precipitate or become extractable back into an organic solvent.

  • Back-Extraction: Extract the neutralized aqueous layer multiple times with fresh portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, but significantly purer, product.

Protocol 2: Flash Column Chromatography

For the removal of closely related organic impurities, flash column chromatography on silica gel is a highly effective technique.[4]

Rationale:

Silica gel is a polar stationary phase. The polarity of the compounds in the mixture will determine their elution order. Less polar compounds, such as the starting nitro-intermediate, will elute faster, while the more polar amino alcohol product will have a stronger interaction with the silica and elute later. Due to the basic nature of the amine, which can interact strongly with the acidic silica gel leading to tailing, the addition of a basic modifier to the mobile phase is often necessary to achieve good separation.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully loaded onto the top of the prepared column.

  • Mobile Phase Selection: A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.

    • Initial Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

    • Polar Modifier: Gradually increase the proportion of ethyl acetate. For particularly polar impurities, a small percentage of methanol can be added to the ethyl acetate.

    • Basic Modifier: To improve peak shape and reduce tailing, add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase.

  • Elution and Fraction Collection: Begin elution and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop in a suitable solvent system (e.g., 50:50 hexane:ethyl acetate with 0.5% triethylamine). Visualize the spots under UV light and/or with a suitable stain (e.g., ninhydrin for the amine).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Typical Column Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for separation of compounds with a range of polarities.
Basic Modifier 0.1-1% TriethylaminePrevents peak tailing by neutralizing acidic sites on the silica gel.[6]
Monitoring TLC (UV visualization, Ninhydrin stain)Quick and effective way to track the separation.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline and pure product, especially if the material from chromatography is an amorphous solid or an oil.

Rationale:

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] A saturated solution is prepared at an elevated temperature, and as it slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain in the solution.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, solvent systems such as ethyl acetate/hexane or toluene can be effective. A two-solvent system is often beneficial.

  • Dissolution: Place the product in a flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

    • Two-Solvent System: To the hot solution of the product in a "good" solvent, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Recrystallization_Logic Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Pure Crystals Form Cool->Crystals Solution Impurities Remain in Solution Cool->Solution Filter Vacuum Filtration Crystals->Filter Solution->Filter Pure_Solid Isolated Pure Crystals Filter->Pure_Solid

Caption: The logical steps of the recrystallization process.

Conclusion

The successful purification of this compound is a critical step in its application for pharmaceutical research and development. By understanding the potential impurities arising from its synthesis and employing a systematic purification strategy combining extraction, column chromatography, and recrystallization, researchers can obtain this valuable intermediate with the high degree of purity required for subsequent synthetic transformations. The protocols and rationale provided in this guide offer a comprehensive framework for achieving this goal, ensuring the quality and reliability of downstream applications.

References

  • MySkinRecipes. This compound.
  • RSC Publishing. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds.
  • PubChemLite. This compound (C7H8FNO).
  • PubChemLite. 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3).
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Chemistry LibreTexts. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (3-Amino-2-fluorophenyl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (3-Amino-2-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method effectively separates the active pharmaceutical ingredient (API) intermediate from its potential impurities and degradation products. This document provides a comprehensive protocol, including method development rationale, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies to ensure specificity.[2][3]

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.[1] The presence of a fluorine atom can enhance drug potency and metabolic stability, making fluorinated intermediates like this one of significant interest in medicinal chemistry.[1][4][5] The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, affect product yield and quality, and pose risks to patient safety.[6] Therefore, a reliable and validated analytical method is essential for monitoring reaction progress, identifying and quantifying impurities, and assessing the stability of this compound.

This application note addresses the need for a specific and stability-indicating HPLC method. Given the polar nature of the amino and alcohol functional groups, combined with the aromatic ring, a reversed-phase chromatographic approach was selected.[7][8] The method is designed to be readily implemented in quality control and research and development laboratories.

Method Development and Rationale

The primary objective was to develop a method that could separate the main component from potential process-related impurities and degradation products.

Analyte Properties and Chromatographic Considerations

This compound possesses both a basic amino group and a polar hydroxyl group attached to a fluorinated benzene ring. This combination of functionalities necessitates careful selection of the stationary and mobile phases to achieve optimal separation.

  • Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds and was selected as the primary stationary phase due to its hydrophobicity.[9][10] The potential for secondary interactions between the polar functional groups of the analyte and residual silanols on the silica backbone was also considered.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[7]

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase: A phosphate buffer was selected to control the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible retention of ionizable compounds like aromatic amines.

  • Detection: The aromatic ring in this compound allows for straightforward detection using a UV detector. A wavelength of 254 nm was initially chosen as it is a common wavelength for the detection of aromatic compounds.[6]

Anticipated Impurities and Degradation Products

To develop a stability-indicating method, it is crucial to consider potential impurities from the synthetic route and degradation pathways.[11] Common synthetic pathways for similar compounds may involve the reduction of a corresponding ester or acid, and potential impurities could include unreacted starting materials or byproducts from side reactions.[12]

Forced degradation studies are essential to identify likely degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[13][14][15] Aromatic amines can be susceptible to oxidation, which could lead to the formation of N-oxides or colored degradation products.[14]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this analysis.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.04060
20.01090
22.01090
22.1955
25.0955
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution: Prepare the reaction mixture sample to a target concentration of approximately 100 µg/mL of the main component in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][16][17]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[14][15] The this compound standard was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours

The chromatograms from the stressed samples were compared to that of an unstressed standard. The method was able to resolve the main peak from all degradation products, confirming its specificity.

Linearity

The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration demonstrated a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was found to be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution showed a relative standard deviation (RSD) of <1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD between the two sets of results was <2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from its potential impurities and degradation products. A representative chromatogram is shown below.

(A hypothetical chromatogram would be presented here in a real application note, showing baseline separation of the main peak from impurity peaks.)

The validation results, summarized in the table below, confirm that the method is linear, accurate, precise, and specific for its intended use.

Table 2: Summary of Validation Data

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.5%
Specificity No interference at the retention time of the analytePassed

Visualization of Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound reaction mixtures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (100 µg/mL) filter_sample Filter Sample (0.45 µm) prep_std->filter_sample prep_sample Prepare Reaction Mixture Sample (to ~100 µg/mL) prep_sample->filter_sample hplc_system HPLC System with C18 Column filter_sample->hplc_system Inject 10 µL gradient Gradient Elution (Water/Acetonitrile) detection UV Detection at 245 nm integration Chromatogram Integration detection->integration Acquire Data quantification Quantify Analyte & Impurities integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound in reaction mixtures. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and for monitoring the purity and stability of this important pharmaceutical intermediate. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • This compound - MySkinRecipes. (n.d.).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (n.d.).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.).
  • Analysis of Amino Acids by HPLC - Agilent. (2010).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (n.d.).
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (n.d.).
  • A Comparative Analysis of Impurities in Commercial 4-Aminobenzyl Alcohol - Benchchem. (n.d.).
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (n.d.).
  • From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal - MDPI. (2024).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).
  • Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed. (n.d.).
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (n.d.).
  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (n.d.).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • (PDF) High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations - ResearchGate. (n.d.).
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. (1999).
  • Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography - ResearchGate. (1992).
  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society. (2024).
  • Application Notes and Protocols for the Derivatization of 4-Aminobenzyl Alcohol for HPLC Analysis - Benchchem. (n.d.).
  • Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022).
  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • (2-Amino-3-fluorophenyl)methanol - Lead Sciences. (n.d.).
  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed - NIH. (2009).
  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of (3-Amino-2-fluorophenyl)methanol. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.[1] As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you overcome common challenges in your laboratory.

I. Troubleshooting Guide: Common Synthesis Problems

The most prevalent route to synthesizing this compound involves the reduction of a suitable precursor, typically 3-amino-2-fluorobenzoic acid or its corresponding ester. While seemingly straightforward, this reduction can be fraught with challenges ranging from incomplete reactions to purification difficulties. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Low or No Product Yield in the Reduction of 3-Amino-2-fluorobenzoic Acid

Question: I am attempting to reduce 3-amino-2-fluorobenzoic acid with lithium aluminum hydride (LAH) in THF, but I am consistently obtaining low yields or recovering only my starting material. What are the likely causes and how can I fix this?

Answer: This is a frequent issue stemming from several potential factors related to the reagents, reaction conditions, and the nature of the starting material itself.

Root Cause Analysis & Solutions:

  • LAH Inactivation by Active Hydrogens: Both the amino (-NH₂) and carboxylic acid (-COOH) groups on your starting material contain acidic protons. LAH, a powerful hydride donor, is also a strong base. It will react with these acidic protons in an acid-base reaction, consuming the reagent before it can perform the reduction.[2] For every mole of your starting material, you will consume a stoichiometric amount of LAH just to deprotonate the amine and the carboxylic acid.

    • Solution: You must use a significant excess of LAH. A common mistake is to use a stoichiometric amount based only on the carbonyl reduction. A minimum of 2.5-3.0 equivalents of LAH is recommended to account for the deprotonations and ensure enough hydride is available for the reduction of the carboxylate salt.

  • Poor Solubility of the Starting Material/Intermediate: 3-Amino-2-fluorobenzoic acid and its lithium/aluminum salts may have limited solubility in ethereal solvents like THF or diethyl ether, especially at lower temperatures.[2] If the substrate is not fully dissolved or in a finely dispersed slurry, the reaction will be slow and incomplete.

    • Solution:

      • Increase Solvent Volume: Ensure you are using a sufficient volume of anhydrous THF to facilitate a well-stirred suspension.

      • Soxhlet Extraction: For particularly insoluble starting materials, a continuous extraction method using a Soxhlet apparatus can be employed to slowly introduce the substrate into the LAH solution, ensuring it reacts as it dissolves.[2]

      • Elevated Temperature: Gently refluxing the reaction mixture can improve solubility and reaction rates. However, this must be done with caution and under an inert atmosphere.

  • Degraded LAH Reagent: Lithium aluminum hydride is extremely reactive with water, including atmospheric moisture.[3] If the reagent has been improperly stored, it may appear as a white powder (a mixture of lithium hydroxide and aluminum hydroxide) instead of the typical gray solid, indicating significant degradation and reduced activity.[3]

    • Solution: Always use a fresh, unopened bottle of LAH or a properly stored, high-purity reagent. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent quenching the reagent.

  • Inadequate Reaction Time or Temperature: The reduction of the carboxylate salt intermediate is often slower than the reduction of an ester or aldehyde.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish at room temperature, consider gently heating to reflux for several hours.

Issue 2: Formation of Impurities and Side Products

Question: My reaction appears to have worked, but my crude product is contaminated with several byproducts that are difficult to separate. What are these impurities and how can I prevent their formation?

Answer: Side product formation often arises from the reactivity of the starting material and product under the reaction or work-up conditions.

Potential Side Reactions & Prevention Strategies:

Side Product/Impurity Plausible Cause Prevention & Mitigation Strategy
Over-reduction Products (e.g., 2-fluoro-3-methylaniline) This is generally not an issue with LAH reduction of benzyl alcohols under standard conditions, as LAH does not typically reduce the alcohol or the aromatic ring.[3][4] However, aggressive conditions or catalytic impurities could potentially lead to hydrogenolysis.Use the mildest conditions necessary for complete conversion (e.g., avoid prolonged heating at high temperatures).
Polymeric Materials/Tars Aromatic amines can be susceptible to oxidation, especially during work-up when exposed to air and acidic or basic conditions. This can lead to the formation of colored, high-molecular-weight impurities.* Inert Atmosphere: Keep the reaction and work-up under an inert atmosphere as much as possible. * Careful Quenching: Perform the work-up at low temperatures (0 °C). Quench the excess LAH slowly and carefully. * Antioxidants: Consider adding a small amount of a sulfite scavenger like sodium bisulfite during the aqueous work-up.
Incomplete Reduction Intermediates (Aldehyde) While the aldehyde is an intermediate, it is typically reduced much faster than the starting carboxylic acid. Its presence usually indicates a globally incomplete reaction due to issues mentioned in Issue 1 .Re-evaluate LAH quantity, quality, and reaction time/temperature.

Troubleshooting Workflow for Side Product Formation:

G start Crude Product Contains Impurities check_tlc Analyze by TLC/LC-MS Identify Polarity of Impurities start->check_tlc polar_impurities Polar Impurities Present (Baseline or Streaking) check_tlc->polar_impurities Polar nonpolar_impurities Non-Polar Impurities Present check_tlc->nonpolar_impurities Non-Polar cause_polar Likely Cause: - Polymeric oxidation products - Unquenched aluminum salts polar_impurities->cause_polar cause_nonpolar Likely Cause: - Over-reduction (rare) - Starting material impurity nonpolar_impurities->cause_nonpolar solution_polar Solution: 1. Degas solvents. 2. Work-up at 0°C. 3. Ensure proper Fieser work-up   to precipitate aluminum salts. cause_polar->solution_polar solution_nonpolar Solution: 1. Check purity of starting acid. 2. Use milder conditions. 3. Consider alternative reducing agents   (e.g., Borane-THF). cause_nonpolar->solution_nonpolar

Caption: Troubleshooting logic for impurity analysis.

Issue 3: Difficulties During Work-up and Purification

Question: After quenching my LAH reaction, I'm left with a gelatinous aluminum salt emulsion that is impossible to filter and makes my extraction very difficult. How can I get a clean separation?

Answer: This is the most common physical problem when working with LAH. Improper quenching leads to the formation of colloidal aluminum hydroxide. The key is to add reagents in a specific ratio to generate easily filterable, granular aluminum salts.

Optimized Work-up Protocol (Fieser Method):

This procedure is critical for obtaining a clean product. For a reaction that used X g of LAH in Y mL of solvent (e.g., THF):

  • Cool the Reaction: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slow Addition of Water: Slowly and cautiously add X mL of water dropwise. You will observe vigorous hydrogen gas evolution. Maintain a steady stream of inert gas to safely vent the hydrogen.

  • Addition of Aqueous Base: Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise. The mixture will begin to turn from a gray slurry to a whiter, more granular precipitate.

  • Final Water Addition: Add 3X mL of water dropwise. The precipitate should become a white, crystalline solid that is easy to stir and filter.

  • Stir and Filter: Stir the resulting slurry at room temperature for 15-30 minutes to ensure complete granulation. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an appropriate solvent (e.g., ethyl acetate, THF).

  • Extraction: The product will be in the combined organic filtrate, which can then be dried and concentrated.

Purification Challenges:

This compound is an amphoteric compound with both a basic amine and a weakly acidic alcohol. This can complicate purification.

  • Column Chromatography: The amino group can cause streaking on silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic silanol groups and improves peak shape.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step.

    • Suitable Solvents: A mixture of ethyl acetate and hexanes, or toluene, can be effective. Experiment with different solvent systems to find the optimal conditions for your product.

II. Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LAH to reduce the carboxylic acid?

A1: No, sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid or even an ester.[5] It is primarily used for the reduction of aldehydes and ketones.[5] To use a borohydride-based system, you would first need to activate the carboxylic acid, for example, by converting it to a mixed anhydride or using a reagent system like NaBH₄/I₂ which generates diborane in situ.[6] However, for a direct reduction, LAH or another strong hydride donor like borane-THF complex (BH₃·THF) is required.

Q2: My final product is a pink or brown oil/solid, not the expected off-white solid. Is it usable?

A2: The discoloration is almost certainly due to minor oxidation of the aromatic amine. For many subsequent steps, this level of impurity may not be problematic. However, if high purity is required (e.g., for pharmaceutical applications), purification is necessary. You can often remove the color by filtering a solution of your product through a small plug of activated carbon or by recrystallization. Storing the final product under an inert atmosphere and protected from light will prevent further degradation.

Q3: Is it better to reduce the methyl or ethyl ester of 3-amino-2-fluorobenzoic acid instead of the free acid?

A3: Yes, this is often a superior strategy. Reducing the ester has two main advantages:

  • Fewer Acidic Protons: The ester only has the two protons on the amino group, consuming less LAH compared to the free acid. This can make the reaction more efficient and require less of the hazardous reagent.

  • Better Solubility: The ester is typically more soluble in ethereal solvents than the zwitterionic amino acid, leading to a more homogeneous reaction mixture and potentially faster, cleaner reactions. The primary disadvantage is the need for an additional synthetic step (esterification) beforehand.

Experimental Protocol: Reduction of Methyl 3-amino-2-fluorobenzoate with LAH

G start Setup step1 Charge flask with LAH (1.5 eq) in anhydrous THF under N2 atmosphere. start->step1 step2 Cool to 0 °C step1->step2 step3 Add solution of ester (1.0 eq) in anhydrous THF dropwise. step2->step3 step4 Warm to RT and stir. Monitor by TLC. step3->step4 step5 Reaction Complete step4->step5 step5->step4 No, continue stirring/ add gentle heat step6 Quench reaction using Fieser Method (H2O, NaOH, H2O). step5->step6 Yes step7 Filter and extract with Ethyl Acetate. step6->step7 end Purify by column chromatography or recrystallization. step7->end

Caption: Workflow for the LAH reduction of the ester precursor.

Q4: How stable is the final product, this compound?

A4: The compound is generally stable when stored properly. The primary point of instability is the aromatic amine, which is susceptible to slow air oxidation, often indicated by a change in color over time. The benzylic alcohol is also susceptible to oxidation to the corresponding aldehyde or carboxylic acid under stronger oxidizing conditions, but is stable to air. For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light.[1]

III. References

  • Nystrom, R. F. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Pearson Education. (2024). Give the expected products of lithium aluminum hydride reduction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Retrieved from

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Quora. (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (3-Amino-2-fluorophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this important pharmaceutical intermediate.[1] As a Senior Application Scientist, my goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of working with this versatile molecule.

I. Introduction to this compound

This compound is a key building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders and cancer.[1] Its structure, featuring an amino group, a fluorine atom, and a primary alcohol on a phenyl ring, provides multiple reactive sites. This trifunctional nature, while synthetically valuable, can also present unique challenges in reaction control and optimization. The fluorine substituent, in particular, enhances the electron-withdrawing properties of the aromatic ring, influencing the reactivity of the other functional groups.[2]

II. Troubleshooting Guide: Synthesis via Reduction of 3-Amino-2-fluorobenzoic Acid

The most common synthetic route to this compound involves the reduction of 3-Amino-2-fluorobenzoic acid. This section addresses specific issues that may arise during this transformation.

Core Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Start 3-Amino-2-fluorobenzoic Acid Solvent Anhydrous THF Start->Solvent Dissolve/Suspend ReducingAgent Reducing Agent (e.g., LiAlH4) Solvent->ReducingAgent Add to suspension Reaction Reduction at controlled temperature (e.g., 0°C to reflux) ReducingAgent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Careful Quenching (e.g., Fieser workup) Monitoring->Quench Extraction Aqueous Workup & Organic Extraction Quench->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the reduction of 3-Amino-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Conditions

Q1: My reduction of 3-Amino-2-fluorobenzoic acid with Lithium Aluminum Hydride (LAH) is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in LAH reductions of aminobenzoic acids are a common issue. Here’s a systematic approach to troubleshooting:

  • Purity and Stoichiometry of LAH: LAH is extremely sensitive to moisture and can decompose upon storage.[3]

    • Troubleshooting: Use freshly opened, high-purity LAH. Ensure you are using a sufficient molar excess (typically 2-4 equivalents) to account for the acidic proton of the carboxylic acid and the two protons of the amino group, in addition to the reduction of the carboxyl group itself.[3][4]

  • Reaction Temperature and Time: Incomplete reaction can result from temperatures that are too low or reaction times that are too short.

    • Troubleshooting: While the initial addition of the substrate to the LAH slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, the reaction often requires warming to room temperature or even refluxing in THF to go to completion.[3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup Procedure: The product, being an amino alcohol, is polar and can be lost to the aqueous phase during workup.[3] Emulsion formation during the quench can also trap the product.

    • Troubleshooting: A carefully executed Fieser workup (sequential addition of water, 15% NaOH (aq), and then more water) is highly recommended to precipitate aluminum salts, making them easier to filter off.[3][5] To minimize product loss in the aqueous layer, saturate the aqueous phase with sodium chloride before extraction.[3] Use a relatively polar extraction solvent like ethyl acetate and perform multiple extractions (at least 3-5 times).[3][6]

Q2: I am observing multiple spots on my TLC plate after the reduction. What are the possible side products?

A2: The formation of side products is often indicative of incomplete reaction or side reactions involving the functional groups.

  • Incomplete Reduction: The reduction of a carboxylic acid to an alcohol with LAH proceeds through an aldehyde intermediate.[3][7] If the reaction is incomplete, you may isolate the corresponding aldehyde, (3-amino-2-fluorophenyl)benzaldehyde.

    • Mitigation: Ensure sufficient equivalents of LAH and adequate reaction time/temperature as discussed in Q1.

  • Amide Formation: Under certain conditions, intermolecular condensation between the amino group of one molecule and the carboxylic acid of another can occur, leading to amide dimer formation, which would be resistant to reduction under these conditions.

    • Mitigation: This is less common with powerful reducing agents like LAH but can be minimized by maintaining dilute reaction conditions and adding the substrate slowly to the LAH suspension.

Q3: Can I use other reducing agents besides LAH for this transformation?

A3: Yes, other reducing agents can be employed, each with its own advantages and disadvantages.

  • Borane Reagents (e.g., BH3-THF or Diborane): Borane is a good alternative for reducing carboxylic acids and is generally more chemoselective than LAH, often not reducing esters or amides under the same conditions.[8] However, unprotected amino groups can form stable complexes with borane, potentially requiring a larger excess of the reagent.[9]

  • Sodium Borohydride (NaBH4) in combination with an additive: NaBH4 alone is generally not strong enough to reduce carboxylic acids. However, its reactivity can be enhanced by the addition of additives like iodine or by performing the reaction in specific solvent systems. This approach is generally milder than using LAH.

  • Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reducing nitro groups, reducing a carboxylic acid under these conditions is challenging and typically requires harsh conditions (high pressure and temperature) and specific catalysts, which may not be compatible with the other functional groups.[10][11][12][13]

Reducing AgentProsCons
LiAlH4 Highly reactive, readily reduces carboxylic acids.[4]Not chemoselective, pyrophoric, requires anhydrous conditions and careful workup.[3][14]
BH3-THF More chemoselective than LAH.[8]Can form stable complexes with amines, requiring excess reagent.[9]
NaBH4 / Additive Milder, safer to handle than LAH.Often requires additives and specific conditions to be effective for carboxylic acids.
Purification and Handling

Q4: How can I effectively purify this compound? The compound seems to be quite polar.

A4: The polarity of aminobenzyl alcohols can indeed make purification challenging.[3]

  • Column Chromatography: This is a very effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol (e.g., dichloromethane/methanol).[3] The addition of a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step.

    • Solvent Systems: Suitable solvents include water, ethanol/water mixtures, or ethyl acetate/hexanes.[3][6] The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be handled with care, as it is classified as harmful if swallowed and can cause skin and eye irritation.[15][16]

  • Storage: It is recommended to store the compound at 2-8°C, protected from light and air.[1] The amino group can be susceptible to oxidation over time, which may lead to discoloration of the product. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Troubleshooting Logic Diagram

Start Low Yield or Impure Product CheckReaction Incomplete Reaction? (TLC shows starting material) Start->CheckReaction CheckWorkup Product Loss During Workup? Start->CheckWorkup CheckPurity Multiple Spots on TLC? Start->CheckPurity IncreaseTimeTemp Increase Reaction Time/Temperature CheckReaction->IncreaseTimeTemp Yes CheckLAH Check LAH Quality/Stoichiometry CheckReaction->CheckLAH No ImproveExtraction Saturate Aqueous Layer with NaCl, Use Polar Solvent (EtOAc), Increase Number of Extractions CheckWorkup->ImproveExtraction Yes IdentifyByproducts Potential Byproducts: - Aldehyde (Incomplete Reduction) - Amide Dimer CheckPurity->IdentifyByproducts Yes OptimizeConditions Adjust Reaction Conditions (see Q1 & Q2) IdentifyByproducts->OptimizeConditions Mitigate

Caption: Troubleshooting decision tree for the synthesis of this compound.

III. References

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from Almac Group.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.

  • Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

  • BenchChem. (2025). A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development. BenchChem.

  • Google Patents. (2015). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.

  • BenchChem. (2025). Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates. BenchChem.

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino. Retrieved from Organic Syntheses.

  • Google Patents. (1968). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.

  • National Center for Biotechnology Information. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed Central.

  • Organic Syntheses. (n.d.). 4. Retrieved from Organic Syntheses.

  • PubChemLite. (n.d.). This compound (C7H8FNO). Retrieved from PubChemLite.

  • Chemical Safety. (n.d.). chemical label (3-amino-5-fluorophenyl)methanol. Retrieved from Chemical Safety.

  • Semantic Scholar. (n.d.). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.

  • ResearchGate. (2012). (PDF) 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses.

  • University of Rochester Department of Chemistry. (2026). Workup: Aluminum Hydride Reduction.

  • The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube.

  • University of Cambridge Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

  • Reddit. (2021). Lithium Aluminum Hydride reduction. r/chemhelp.

  • Sigma-Aldrich. (n.d.). (2-AMINO-3-FLUOROPHENYL)METHANOL | 906811-49-2. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). This compound | 1051899-73-0. Retrieved from Sigma-Aldrich.

  • Angene. (n.d.). 3-Amino-2-Fluorobenzoic Acid. Retrieved from Angene.

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

  • National Center for Biotechnology Information. (n.d.). (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem.

  • Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.

  • PubMed. (n.d.). Specific reduction of carboxyl groups in peptides and proteins by diborane.

  • PubMed. (n.d.). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution.

  • MDPI. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

  • BOC Sciences. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications.

  • BenchChem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid. Retrieved from BenchChem.

  • Autech Industry. (n.d.). 3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block.

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.

  • BLD Pharm. (n.d.). (3-Amino-4-fluorophenyl)methanol. Retrieved from BLD Pharm.

  • PubChemLite. (n.d.). (2-amino-3-fluorophenyl)methanol (C7H8FNO). Retrieved from PubChemLite.

  • National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central.

Sources

Technical Support Center: Optimizing Reactions with (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Amino-2-fluorophenyl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you improve yields and overcome common challenges in your synthetic endeavors. The unique bifunctional nature of this reagent, coupled with the electronic effects of the fluorine atom, presents both opportunities for novel molecular architectures and specific hurdles in reaction optimization.

Understanding the Reactivity of this compound

This compound is a valuable building block, particularly in the synthesis of fluorinated quinolines and other heterocyclic systems that are of interest in medicinal chemistry.[1][2][3] The key to successfully utilizing this molecule lies in understanding the interplay between its three main components: the nucleophilic aniline, the primary benzyl alcohol, and the electron-withdrawing fluorine atom.

  • The Amino Group: A primary aromatic amine that can act as a nucleophile or be transformed into a diazonium salt. Its basicity and nucleophilicity are reduced by the adjacent electron-withdrawing fluorine atom.

  • The Methanol Group: A primary alcohol that can be oxidized to an aldehyde in situ or participate in condensation and etherification reactions.

  • The Fluorine Atom: Positioned ortho to the amino group, it significantly influences the electronic properties of the aromatic ring. This can impact the regioselectivity of cyclization reactions and the overall reactivity of the neighboring functional groups.

This guide will focus primarily on one of the most common and powerful applications of this substrate: the synthesis of fluorinated quinolines through oxidative cyclization reactions.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when using this compound in the synthesis of quinoline derivatives.

Q1: My quinoline synthesis yield is consistently low. What are the primary factors to investigate?

Low yields in these reactions can often be traced back to a few critical parameters. A systematic approach to troubleshooting is recommended.[1]

  • Oxidation Efficiency: The initial and often rate-limiting step in many quinoline syntheses from 2-aminobenzyl alcohols is the oxidation of the alcohol to the corresponding aldehyde. If this step is inefficient, the starting material will remain unreacted. Consider the choice of oxidant and catalyst. For instance, visible-light-mediated methods using an organic photocatalyst like anthraquinone with DMSO as the terminal oxidant have shown success at room temperature.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial. While some modern photocatalytic methods work at ambient temperature[1][2], traditional methods like the Friedländer synthesis may require heat. The choice of solvent can also be critical; highly polar aprotic solvents are common, but fluorinated alcohols like hexafluoroisopropanol (HFIP) can act as both solvent and reaction promoter through hydrogen bonding.[4][5][6]

  • Purity of Reagents: Ensure that the this compound, the coupling partner (e.g., secondary alcohol or ketone), and solvents are of high purity and dry, as impurities can quench catalysts or lead to side reactions.

  • Atmosphere: Some catalytic cycles, particularly those involving transition metals, can be sensitive to oxygen. Conversely, some oxidative cyclizations may utilize air or oxygen as the terminal oxidant. Ensure you are using the correct atmospheric conditions (e.g., inert gas like argon or nitrogen vs. an oxygen atmosphere) as specified by the protocol.

Q2: I am observing the formation of multiple side products. What are the likely culprits and how can I improve selectivity?

The formation of multiple products often points to issues with chemoselectivity or competing reaction pathways.

  • Over-oxidation: The intermediate aldehyde can sometimes be further oxidized to a carboxylic acid, which is typically unreactive under these conditions. This can be minimized by using milder, more selective oxidation methods or by carefully controlling the stoichiometry of the oxidant.

  • Self-Condensation: The amino group of one molecule can potentially react with the aldehyde formed from another, leading to oligomeric side products. This is more likely at higher concentrations. Running the reaction at a lower concentration can sometimes favor the desired intramolecular cyclization.

  • Protecting Group Strategy: Given the presence of two reactive functional groups (amine and alcohol), a protecting group strategy may be necessary, especially if the coupling partner is highly reactive or if the reaction conditions are harsh. The amine can be protected as a carbamate (e.g., Boc or Cbz), and the alcohol as a silyl ether (e.g., TBS).[7][8][][10] This allows for the selective reaction of one group while the other is masked.

Q3: How does the ortho-fluorine atom affect the cyclization reaction?

The fluorine atom has a significant electronic impact. Its strong electron-withdrawing nature deactivates the aromatic ring, which can make the final intramolecular electrophilic aromatic substitution step (the ring closure) more challenging compared to non-fluorinated analogs.[4] This may necessitate stronger acidic conditions or more active catalysts to achieve good yields. However, this deactivation can also be beneficial in preventing unwanted side reactions on the aromatic ring.

Q4: What are the best practices for purifying the final fluorinated quinoline product?

Purification can be challenging due to the potential for closely related impurities.

  • Column Chromatography: This is the most common method. A careful selection of the mobile phase is critical. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid/Base Extraction: The basicity of the quinoline nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This can effectively remove non-basic impurities.

Troubleshooting Guide: Improving Yield in Quinolines Synthesis

This section provides a structured approach to resolving common issues encountered during the synthesis of quinolines from this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inefficient oxidation of the benzyl alcohol. 2. Catalyst deactivation or insufficient catalyst loading. 3. Sub-optimal reaction temperature (too low).1. Optimize Oxidation: Switch to a more robust oxidation system. Consider a visible-light photoredox catalysis approach with an organic dye and an oxidant like DMSO or O₂.[1][2] 2. Catalyst Check: Ensure the catalyst is fresh and active. Increase catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%). 3. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS.
Formation of a Complex Mixture of Products 1. Competing side reactions (e.g., self-condensation, over-oxidation). 2. Product decomposition under reaction or workup conditions. 3. Non-selective reaction conditions.1. Dilution: Decrease the reaction concentration to favor intramolecular cyclization over intermolecular side reactions. 2. Milder Conditions: Switch to a milder protocol, such as the visible-light methods that operate at room temperature.[1][2] 3. Protecting Groups: Consider protecting the amine group (e.g., with a Boc group) to prevent its participation in unwanted side reactions. The protecting group can be removed in a subsequent step.[8][]
Incomplete Cyclization (Aldehyde Intermediate Observed) 1. The aromatic ring is too deactivated for the electrophilic aromatic substitution step. 2. Insufficiently acidic or Lewis acidic conditions to promote ring closure.1. Increase Acidity: If the reaction mechanism involves acid catalysis (like a Friedländer or Pictet-Spengler type cyclization), consider using a stronger acid catalyst (e.g., switching from HCl to trifluoroacetic acid) or adding a Lewis acid.[11][12][13] 2. Solvent Choice: Solvents like hexafluoroisopropanol (HFIP) can promote cyclization by stabilizing cationic intermediates through hydrogen bonding.[4][5][6]
Difficulty in Product Purification 1. Presence of closely related byproducts. 2. Product is an oil and difficult to crystallize. 3. Tailing on silica gel column.1. Optimize Chromatography: Try a different stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to reduce tailing of basic compounds on silica gel. 2. Salt Formation: If the product is an oil, try to form a crystalline salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization. 3. Acid-Base Extraction: Utilize an aqueous acid wash during workup to selectively extract the basic quinoline product, as described in FAQ Q4.

Experimental Protocols & Visualizations

Protocol: Visible-Light Mediated Synthesis of 8-Fluoroquinolines

This protocol is adapted from methodologies employing photocatalytic oxidative cyclization of 2-aminobenzyl alcohols.[1][2]

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 mmol), the secondary alcohol or ketone (1.2 mmol), and the photocatalyst (e.g., anthraquinone, 2-5 mol%).

  • Add the solvent (e.g., DMSO, 0.2 M concentration).

  • Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a decision-making process for addressing low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction: Any Starting Material Left? Start->Check_Conversion Check_Purity Verify Reagent & Solvent Purity Check_Conversion->Check_Purity Yes (Incomplete Reaction) Check_Side_Products Analyze Crude Reaction: Major Side Products Present? Check_Conversion->Check_Side_Products No (Full Conversion) Optimize_Oxidation Optimize Oxidation Step (Change Oxidant/Catalyst) Check_Purity->Optimize_Oxidation Purity OK Increase_Temp_Time Increase Temperature or Time Check_Purity->Increase_Temp_Time Purity OK Success Yield Improved Optimize_Oxidation->Success Increase_Temp_Time->Success Change_Conditions Switch to Milder Conditions (e.g., Photocatalysis) Check_Side_Products->Change_Conditions Yes Use_PG Implement Protecting Group Strategy Check_Side_Products->Use_PG Yes Optimize_Purification Review Purification Method Check_Side_Products->Optimize_Purification No (Clean Conversion, Low Isolated Yield) Change_Conditions->Success Use_PG->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yield issues.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances, 8(20), 11072-11078. [Link]
  • Xu, J., Pan, N., Chen, J., et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry, 86(15), 10747-10754. [Link]
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. PubMed Central. [Link]
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
  • Diatomic cobalt–catalyzed cyclization of o-aminobenzyl alcohol with amidine for the synthesis of quinazolines. (2024).
  • Xu, J., Pan, N., Chen, J., et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
  • Kouvelas, A. D., Kallitsakis, M. G., & Lykakis, I. N. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2...
  • Probable mechanism of dehydrogenative cyclization of 2‐aminobenzyl alcohol. (n.d.).
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. SciSpace. [Link]
  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
  • Pictet-Spengler reaction. (n.d.). chemeurope.com. [Link]
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. (n.d.). MDPI. [Link]
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021).
  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. (2019).
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journals. [Link]
  • Synthesis of 3‐phenylquinoline (71) (2‐aminophenyl)methanol (69)... (n.d.).

Sources

Technical Support Center: (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Amino-2-fluorophenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. As a bifunctional molecule containing both a nucleophilic primary amine and a reactive benzylic alcohol, its chemistry is nuanced. This guide provides in-depth, field-proven insights to help you anticipate and troubleshoot potential experimental issues, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and reactivity of this compound.

FAQ 1: My bottle of this compound has turned from a white/off-white solid to a brown or yellowish color. Is it still viable for my synthesis?

Answer: The development of a brown or dark color is a strong indicator of oxidative degradation. The primary aromatic amine is particularly susceptible to air oxidation, which can lead to the formation of colored impurities, such as nitroso or azo compounds, and subsequent polymerization.[1] While the material may still contain a significant amount of the desired compound, using it without purification is risky for several reasons:

  • Reduced Yield: The actual molar quantity of your starting material is lower than calculated.

  • Contamination: The colored impurities can interfere with your reaction, chelate to metal catalysts, or complicate downstream purification.

  • Inconsistent Results: The impurity profile can vary, leading to poor reproducibility.

Recommendation: For reactions sensitive to impurities or requiring high purity, we strongly advise purifying the material (e.g., by recrystallization or column chromatography) before use. For robust, less sensitive applications, a small-scale test reaction is recommended to assess its viability. To prevent this issue, always store this compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at the recommended temperature of 2-8°C.[2]

FAQ 2: I am trying to perform a reaction targeting the alcohol (e.g., oxidation, esterification), but I am getting a complex mixture and low yield. What is the primary cause?

Answer: This is a classic case of competing reactivity between the two functional groups. The primary amine is a potent nucleophile and is also easily oxidized.[3][4] Many standard reagents are not chemoselective enough to target the alcohol without affecting the amine.

  • In Oxidations: Reagents like KMnO₄, Jones reagent, or even milder ones can oxidize the amine group or the entire molecule, leading to decomposition or the formation of quinone-like structures. The desired product, 3-amino-2-fluorobenzaldehyde, is itself reactive and can participate in further side reactions.[1][5][6]

  • In Esterifications/Etherifications: Under acidic conditions (e.g., Fischer esterification), the amine will be protonated, deactivating it but potentially making the overall reaction sluggish. Under basic conditions intended to activate the alcohol (e.g., Williamson ether synthesis), the amine remains a competing nucleophile.

Recommendation: The most reliable strategy is to protect the amine group before proceeding with reactions at the alcohol center. A Boc or Cbz protecting group is often suitable. This temporarily removes the amine's nucleophilicity and sensitivity to oxidation, allowing for cleaner transformations on the alcohol.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a deeper dive into specific side reactions and offers detailed protocols for their mitigation.

Issue 1: Uncontrolled Oxidation and Formation of Aldehyde/Carboxylic Acid

Symptoms:

  • Formation of a new, more polar spot on TLC that may streak.

  • Appearance of a new peak in the LC-MS corresponding to M-2 (aldehyde) or M+14 (carboxylic acid).

  • In the ¹H NMR of the crude product, the disappearance of the benzylic -CH₂OH signal (~4.6 ppm) and the appearance of a characteristic aldehyde proton (~9-10 ppm) or the disappearance of the signal altogether if oxidized to the acid.

Causality: The benzylic alcohol is activated towards oxidation. In the presence of an oxidant (including atmospheric oxygen, especially with metal catalysts), it readily converts to 3-amino-2-fluorobenzaldehyde.[1][3] This aldehyde is an electron-rich aromatic aldehyde and can be further oxidized to the corresponding carboxylic acid, especially under harsh conditions.

If amine protection is not desired, a carefully chosen chemoselective oxidation system is required. Copper/TEMPO-catalyzed aerobic oxidation is an effective method for selectively oxidizing aminobenzyl alcohols under mild conditions.[1][3][6]

  • Reaction Setup: To a round-bottom flask, add this compound (1 mmol), Acetonitrile (3 mL), Copper(I) Iodide (CuI, 10 mol%), 4-Dimethylaminopyridine (DMAP, 10 mol%), and TEMPO (1 mol%).

  • Atmosphere: Fit the flask with a balloon filled with Oxygen (O₂).

  • Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography.

This protocol leverages a catalytic cycle where TEMPO is the active oxidant, and the copper catalyst and oxygen regenerate it. It is known to be highly selective for alcohols in the presence of amines.[1]

A This compound (Starting Material) B 3-Amino-2-fluorobenzaldehyde (M-2 Da) A->B Mild Oxidation (e.g., O₂, TEMPO/CuI) D N-Oxidized Species / Azo Dimers (Complex Mixture) A->D Air Oxidation / Strong Oxidants C 3-Amino-2-fluorobenzoic Acid (M+14 Da) B->C Strong Oxidation (e.g., KMnO₄)

Caption: Primary oxidative side reactions of the target molecule.

Issue 2: Competing N- vs. O-Alkylation/Acylation

Symptoms:

  • Isolation of a mixture of products where both the nitrogen and oxygen atoms have been modified.

  • LC-MS analysis shows two product peaks with the same mass.

  • ¹H NMR shows two distinct sets of signals for the newly introduced group.

Causality: Both the primary amine (-NH₂) and the primary alcohol (-CH₂OH) are nucleophilic. While the amine is generally a stronger nucleophile, the alcohol can be deprotonated under basic conditions to form a highly nucleophilic alkoxide (-CH₂O⁻). The choice of base and solvent heavily influences the N- vs. O-selectivity.

start Goal: Selective N- or O-Functionalization q1 Desired Reaction? start->q1 n_path N-Alkylation / N-Acylation q1->n_path N-Functionalization o_path O-Alkylation / O-Acylation q1->o_path O-Functionalization n_sol Strategy for N-Selectivity: - Use non-nucleophilic organic base (e.g., DIPEA, Et₃N). - Run at low temperature (0°C to RT). - Avoid strong bases (e.g., NaH, LDA) that deprotonate the alcohol. n_path->n_sol o_sol Strategy for O-Selectivity: 1. Protect the amine (e.g., Boc anhydride). 2. Deprotonate alcohol with a strong base (e.g., NaH) in an aprotic solvent (THF). 3. Add electrophile. 4. Deprotect amine. o_path->o_sol

Caption: Decision workflow for achieving selective N- vs. O-functionalization.

Issue 3: Impurities from Synthesis and Storage

Symptoms:

  • Baseline "grass" or multiple unidentified small peaks in LC-MS or GC-MS of the starting material.

  • Inconsistent reaction outcomes despite using the same protocol.

Causality: Commercial this compound can contain residual starting materials or byproducts from its own synthesis.[7] Common synthetic routes involve the reduction of a precursor like 3-amino-2-fluorobenzoic acid or its ester.

Common Potential Impurities:

  • 3-Amino-2-fluorobenzoic acid: From incomplete reduction.

  • 2-Fluoro-3-nitro-phenyl)methanol: From incomplete reduction of a nitro group precursor.

  • Starting materials for synthesis: Such as 4-bromo-2-fluoroaniline if a halogen-lithium exchange route is used.[8]

A robust quality control check is essential. A simple reversed-phase HPLC method can quickly assess purity.

  • Sample Preparation: Prepare a stock solution of this compound in Methanol or Acetonitrile at 1 mg/mL.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Detection: UV detection at 254 nm and 280 nm.

  • Analysis: The main peak should be well-resolved. Any significant secondary peaks (>0.5% area) should be investigated, potentially by LC-MS, to identify their mass and deduce their structure.[9][10]

References

  • Ghorpade, P., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen.
  • Ghorpade, P., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC. NIH.
  • Manila, A., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • Ghorpade, P., et al. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate.
  • MySkinRecipes. This compound.
  • PubChemLite. This compound (C7H8FNO).
  • Wang, J., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.
  • National Center for Biotechnology Information. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem.
  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Beilstein Journal of Organic Chemistry.
  • Khan Academy. (2019). 05.03 General Reactivity of Amines. YouTube.
  • Sewald, N., & Jakubke, H.-D. (2009). 7.3 Amino Acid Analysis. Peptides: Chemistry and Biology.
  • Kollmar, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Gouverneur, V., & Tredwell, M. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.
  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening.
  • Agilent Technologies. Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • Ogueri, K. S., & Laurencin, C. T. (2019). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. ResearchGate.
  • Vaas, S., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Journal of Medicinal Chemistry.
  • Le, A. T., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
  • Ugrishi, M., et al. (2005). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Bakulina, O., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Brückner, H., & Schieber, A. (2001). Impurity profile of amino acids?. ResearchGate.

Sources

Technical Support Center: (3-Amino-2-fluorophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Amino-2-fluorophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, understanding its reactivity and potential side reactions is crucial for successful and efficient research and development.[1]

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Formation of a Colored, Insoluble Precipitate Upon Reaction.

Question: During my reaction, I observed the formation of a dark, insoluble material, significantly reducing the yield of my desired product. What is likely causing this, and how can I prevent it?

Answer:

The formation of a colored, insoluble precipitate is a common issue when working with aminobenzyl alcohols and is often indicative of polymerization or self-condensation .[2] this compound possesses both a nucleophilic amino group and a reactive benzyl alcohol, making it susceptible to intermolecular reactions, especially under certain conditions.

Root Causes and Mechanistic Insights:

  • Acidic Conditions: Benzyl alcohols are prone to polymerization in the presence of acid.[2] The acidic environment can protonate the hydroxyl group, forming a good leaving group (water) and generating a reactive benzylic carbocation. This carbocation can then be attacked by the nucleophilic amino group of another molecule, initiating a polymerization cascade.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for self-condensation reactions between the amino group of one molecule and the alcohol group of another, leading to the formation of ethers or secondary amines, and ultimately, polymeric byproducts.[2]

  • Oxidative Dimerization: As will be discussed in more detail, the formation of reactive quinoneimine intermediates through oxidation can also lead to dimerization and polymerization.[3]

Troubleshooting and Mitigation Strategies:

Strategy Description Key Considerations
pH Control Maintain a neutral or slightly basic reaction medium to avoid protonation of the hydroxyl group.Use non-acidic catalysts or include a non-nucleophilic base to scavenge any in-situ generated acid.
Temperature Management Conduct the reaction at the lowest effective temperature.Perform initial small-scale experiments at various temperatures to determine the optimal balance between reaction rate and byproduct formation.
Protecting Groups Temporarily protect either the amino or the alcohol functionality to prevent self-reaction.The choice of protecting group is critical and depends on the subsequent reaction conditions. Orthogonal protecting group strategies can be employed for selective deprotection.[4][5][6]

dot

Caption: Acid-catalyzed self-condensation of this compound.

Issue 2: Unexpected Loss of Fluorine and Formation of Polar Byproducts.

Question: My reaction has resulted in products that appear to have lost the fluorine substituent, and I am observing highly polar byproducts that are difficult to characterize. What is the likely chemical transformation occurring?

Answer:

The loss of the fluorine atom, coupled with the formation of polar byproducts, strongly suggests the formation of a quinoneimine intermediate followed by subsequent reactions.[3][7] This is a known bioactivation and degradation pathway for fluorinated anilines.[3]

Root Causes and Mechanistic Insights:

The aniline moiety of this compound can undergo oxidation to form a reactive quinoneimine. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring and the stability of intermediates.[8][9]

  • Initial Oxidation: The amino group can be oxidized (enzymatically in biological systems or by chemical oxidants) to form a hydroxylamine or a radical cation.

  • Formation of Quinoneimine: This intermediate can then be further oxidized to a quinoneimine.

  • Nucleophilic Attack and Defluorination: The electrophilic quinoneimine is susceptible to nucleophilic attack. This can be an intramolecular rearrangement or an intermolecular reaction with another molecule of the starting material or solvent. This process can lead to the expulsion of the fluoride ion.[7]

  • Dimerization/Polymerization: The highly reactive quinoneimine intermediates can also undergo dimerization or polymerization, leading to complex mixtures of polar byproducts.[3]

Troubleshooting and Mitigation Strategies:

Strategy Description Key Considerations
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.Ensure all solvents are properly degassed before use.
Avoid Strong Oxidants Scrutinize the reaction components for any potential oxidizing agents.If an oxidation step is intended for the alcohol, choose a chemoselective oxidant that does not affect the amino group.[10][11]
Use of Antioxidants In some cases, the addition of a radical scavenger or antioxidant may help to suppress oxidative side reactions.The compatibility of the antioxidant with the desired reaction must be verified.

dot

Caption: Proposed pathway for byproduct formation via a quinoneimine intermediate.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and reactivity of this compound.

Q1: I am planning a Sandmeyer reaction to replace the amino group. What are the potential byproducts I should be aware of?

A: The Sandmeyer reaction, while powerful, can be accompanied by several side reactions.[12][13][14] The key intermediate is the aryl diazonium salt, and its stability is crucial. Potential byproducts include:

  • Biaryl compounds: Formed from the coupling of two aryl radicals. This is evidence for a radical mechanism in the Sandmeyer reaction.[12]

  • Phenolic compounds: If the reaction is carried out in an aqueous solution, the diazonium group can be replaced by a hydroxyl group, leading to the formation of 2-fluoro-3-(hydroxymethyl)phenol.

  • Azo dyes: Unreacted diazonium salt can couple with the starting material or other aromatic compounds present in the reaction mixture to form colored azo compounds.

To minimize these byproducts, it is essential to maintain a low reaction temperature (typically 0-5 °C) during diazotization and the subsequent Sandmeyer reaction. The slow addition of reagents is also recommended to control the reaction rate and prevent the accumulation of unstable intermediates.[15]

Q2: I need to perform a reaction on the hydroxyl group without affecting the amino group. What is the best approach?

A: For reactions involving the hydroxyl group, such as acylation or alkylation, it is highly recommended to protect the more nucleophilic amino group first.[16][17]

  • Amide or Carbamate Formation: The amino group can be selectively protected as an amide (e.g., using acetic anhydride) or a carbamate (e.g., using Boc-anhydride). These protecting groups reduce the nucleophilicity of the amino group and prevent it from competing in the subsequent reaction.[18] The choice of protecting group will depend on the stability required for the next step and the conditions for its eventual removal.[5]

Q3: How does the ortho-fluorine substituent affect the reactivity of the amino and alcohol groups?

A: The fluorine atom at the ortho position has several electronic and steric effects:

  • Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the basicity and nucleophilicity of the adjacent amino group.[8]

  • Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, potentially forming an intramolecular hydrogen bond with the hydrogen of the amino group or the hydroxyl group. This can influence the conformation and reactivity of the molecule.[9]

  • Steric Hindrance: The presence of the fluorine atom can sterically hinder reactions at the adjacent amino group.

These effects can be beneficial in some cases, for example, by reducing the propensity for over-alkylation of the amine. However, they can also slow down desired reactions.

Q4: What are the recommended analytical methods for monitoring the progress of my reaction and identifying byproducts?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the conversion of the starting material and the formation of products and byproducts.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of the analytes.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of products and byproducts, which is particularly useful for characterizing unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and can help in the identification of byproducts. ¹⁹F NMR is especially useful for tracking the fate of the fluorine-containing species.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the N-Acetylation of this compound

This protocol provides a standard method for protecting the amino group as an acetamide, which can be a prerequisite for subsequent reactions on the hydroxyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the solution.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

References

  • T. G. van der Poll, J. H. M. van den Berg, J. N. M. Commandeur, N. P. E. Vermeulen, "Reaction pathways for biodehalogenation of fluorinated anilines," Chemical Research in Toxicology, vol. 9, no. 7, pp. 1165-1175, 1996.
  • Y. He, M. A. T. T. T. Hoang, R. L. H. J. van den Berg, J. N. M. Commandeur, N. P. E. Vermeulen, "Formation of a quinoneimine intermediate of 4-fluoro-N-methylaniline by FMO1: carbon oxidation plus defluorination," Chemical Research in Toxicology, vol. 23, no. 6, pp. 1112-1122, 2010.
  • A. K. J. Pawlak, M. K. Cyrański, J. E. Rode, J. Cz. Dobrowolski, "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines," ChemistryOpen, vol. 9, no. 1, pp. 113-123, 2020.
  • S. R. K. M. Sabbasani, S. Naidu, C. B. R. Reddy, "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions," Asian Journal of Organic Chemistry, vol. 4, no. 1, pp. 70-75, 2015.
  • W. R. Vaughan, S. L. Meisel, "The Reaction of Amines with Acid Chlorides," Journal of the American Chemical Society, vol. 73, no. 11, pp. 5477-5479, 1951.
  • Fiveable, "Organic Chemistry II - 11.3 Protecting groups," 2023. [Online]. Available: [Link].
  • University of Bristol, "VI Protecting Groups and Orthogonal Protection Str
  • Organic Chemistry Portal, "Protective Groups," [Online]. Available: [Link].
  • Wikipedia, "Protecting group," [Online]. Available: [Link].
  • S. M. College, "Aromatic Amines," [Online]. Available: [Link].
  • Wikipedia, "Sandmeyer reaction," [Online]. Available: [Link].
  • Chemistry LibreTexts, "20.7: Reactions of Arylamines," 2020. [Online]. Available: [Link].
  • Y. Han, et al., "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts," Environmental Science & Technology, vol. 54, no. 2, pp. 871-880, 2020.
  • S. Mohsina, "Reactions of aromatic amines," Slideshare, 2018. [Online]. Available: [Link].
  • MySkinRecipes, "this compound," [Online]. Available: [Link].
  • Organic Chemistry Portal, "Sandmeyer Reaction," [Online]. Available: [Link].
  • C. B. R. Reddy, S. R. Reddy, S. Naidu, "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions," European Journal of Organic Chemistry, vol. 2015, no. 2, pp. 337-343, 2015.
  • H. Wang, et al.
  • L.S.College, Muzaffarpur, "Sandmeyer reaction," 2022. [Online]. Available: [Link].
  • P. Hanson, S. A. C. Wren, W. A. C. Wong, "Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions," Journal of the Chemical Society, Perkin Transactions 2, no. 5, pp. 867-876, 2002.
  • Chemistry LibreTexts, "24.7: Reactions of Amines," 2022. [Online]. Available: [Link].
  • C. B. R. Reddy, S. R. Reddy, S. Naidu, "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions," ChemCatChem, vol. 7, no. 3, pp. 469-474, 2015.
  • Leah4sci, "Amine Reactions and Practice (Live Recording) Organic Chemistry Review," YouTube, 2021. [Online]. Available: [Link].
  • T. Yang, et al., "Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines," The Journal of Organic Chemistry, vol. 86, no. 22, pp. 15232-15241, 2021.
  • Khan Academy, "EAS reactions of aniline | Amines | Grade 12 | Chemistry," YouTube, 2021. [Online]. Available: [Link].
  • A. Tsukatani, et al., "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management," Foods, vol. 11, no. 14, p. 2068, 2022.
  • J. D. Parrish, R. D. Little, "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID," Organic Syntheses, vol. 81, p. 145, 2005.
  • The Chemical Blog, "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications," 2023. [Online]. Available: [Link].
  • A. M. Maj, et al., "Mechanochemical Synthesis of Fluorinated Imines," Molecules, vol. 27, no. 14, p. 4567, 2022.
  • Agilent, "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids," [Online]. Available: [Link].
  • A. Tsukatani, et al., "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management," Foods, vol. 11, no. 14, p. 2068, 2022.
  • W. Liu, et al., "Process for preparing enantiomerically enriched amino-alcohols," U.S.
  • C. S. Marvel, M. S. Dean, "AMINOACETAL," Organic Syntheses, coll. vol. 2, p. 35, 1943.
  • C. Jianjun, et al., "Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone," CN107098822B, 2020.

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. The unique physicochemical properties imparted by fluorine, while beneficial for modulating bioactivity and metabolic stability, often introduce significant hurdles during purification.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of fluorinated aromatic compounds during purification.

Q1: Why do my fluorinated aromatic compounds exhibit unpredictable elution behavior in reversed-phase chromatography?

A1: The elution behavior of fluorinated aromatic compounds in reversed-phase chromatography can be counterintuitive due to the unique nature of the fluorine atom. While highly electronegative, fluorine is also weakly polarizable, leading to weak intermolecular interactions.[3][4] This can result in reduced retention on traditional C18 columns compared to their non-fluorinated analogs, a phenomenon sometimes referred to as "fluorine-specific repulsion."[5] Furthermore, the introduction of fluorine can significantly alter the molecule's overall dipole moment and hydrophobicity in a non-linear fashion, depending on the degree and position of fluorination.[6][7]

Q2: I'm struggling to separate constitutional isomers of my fluorinated aromatic compound. What strategies can I employ?

A2: Separating constitutional isomers of fluorinated aromatics is a common challenge. Specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups, can offer enhanced selectivity.[8] These phases can engage in unique dipole-dipole, π-π, and ion-exchange interactions with the fluorinated analytes, which are not as pronounced with standard C18 columns.[9] Additionally, exploring different mobile phase modifiers, such as trifluoroethanol, can modulate the interactions between the analyte, stationary phase, and mobile phase, potentially improving resolution.[5][10]

Q3: My fluorinated aromatic compound is difficult to crystallize. What are the underlying reasons and how can I overcome this?

A3: The difficulty in crystallizing fluorinated aromatic compounds often stems from fluorine's ability to disrupt typical crystal packing interactions. The weak polarizability of fluorine can lead to diminished van der Waals forces.[3] Moreover, the presence of fluorine can lead to complex and sometimes unpredictable intermolecular interactions, including C-H···F-C hydrogen bonds, which can alter crystal lattice formation.[3] Overcoming this challenge often requires extensive screening of crystallization solvents and conditions. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization should be systematically explored with a wide range of solvents of varying polarity. In some cases, creating a derivative to introduce stronger intermolecular interaction points can facilitate crystallization.

Q4: How can I confidently assess the purity of my fluorinated aromatic compound, especially when I suspect the presence of fluorinated impurities?

A4: ¹⁹F NMR spectroscopy is an indispensable tool for assessing the purity of fluorinated compounds.[1][11][12] Due to the wide chemical shift dispersion of ¹⁹F, it is often possible to resolve signals from closely related fluorinated impurities that may overlap in ¹H NMR spectra.[12] Quantitative ¹⁹F NMR (qNMR) can be used to accurately determine the purity of your compound by integrating the signals of your compound against a known internal standard.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique to confirm the molecular weight and assess purity.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific purification techniques.

Guide 1: Flash Chromatography of Fluorinated Aromatic Compounds

Issue: Poor separation of my fluorinated aromatic compound from non-fluorinated starting material or byproducts.

Underlying Cause: The polarity difference between your fluorinated product and the impurities may be insufficient for effective separation on standard silica gel. The introduction of fluorine can have a non-linear effect on polarity.[6]

Troubleshooting Workflow:

G A Start: Oiling out or no crystallization B Solvent Screening A->B C Single Solvent System B->C D Binary Solvent System B->D E Ternary Solvent System B->E F Method Screening C->F D->F E->F G Slow Evaporation F->G H Vapor Diffusion F->H I Cooling Crystallization F->I K Consider Derivative Synthesis F->K J Successful Crystallization G->J H->J I->J

Sources

stability of (3-Amino-2-fluorophenyl)methanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Amino-2-fluorophenyl)methanol (CAS No. 1051899-73-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Given its dual functional nature, containing both a nucleophilic aromatic amine and a reactive benzylic alcohol, understanding its stability under various reaction conditions is paramount to achieving successful synthetic outcomes.

Core Chemical Characteristics

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its reactivity is governed by the interplay of its functional groups:

  • Primary Aromatic Amine (-NH₂): A nucleophilic center, susceptible to acylation, alkylation, and diazotization.[3][4] Its basicity and nucleophilicity are modulated by the adjacent electron-withdrawing fluorine atom.

  • Benzylic Alcohol (-CH₂OH): Prone to oxidation to the corresponding aldehyde or carboxylic acid.[5][6][7][8] It can also participate in substitution reactions, particularly under acidic conditions where the hydroxyl group can be protonated to form a good leaving group.

  • o-Fluoro Substituent (-F): A strongly electron-withdrawing group that influences the reactivity of the entire molecule through inductive effects, impacting the pKa of the amine and the electron density of the aromatic ring.[1]

A vendor of this compound recommends storage at 2-8°C, which suggests that the compound may have limited stability at room temperature over long periods.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in various synthetic protocols.

Issue 1: Low Yields or No Reaction in Nucleophilic Substitution/Acylation

Question: I am attempting to acylate the amino group of this compound, but I am observing low yields or recovering only the starting material. What could be the cause?

Answer: This issue often stems from a combination of steric hindrance and electronic effects, or from improper reaction setup.

  • Causality: The fluorine atom positioned ortho to the amino group exerts a significant electron-withdrawing inductive effect, which reduces the nucleophilicity of the amine. This makes it less reactive towards electrophiles compared to a non-fluorinated aniline.[1] Additionally, the ortho-substituent can provide steric hindrance, impeding the approach of bulky electrophiles.

  • Troubleshooting Steps:

    • Choice of Base: For acylations, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pyridine is recommended to activate the electrophile without competing in the reaction.[4] Ensure the base is added to neutralize any acid generated in situ (e.g., HCl from an acyl chloride).

    • Solvent Selection: Use an anhydrous, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to prevent side reactions with water.

    • Activation of Electrophile: If using a carboxylic acid, it must be activated. Standard coupling agents like EDC/HOBt, HATU, or converting the acid to an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) are effective.

    • Temperature and Reaction Time: Due to the reduced nucleophilicity, you may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Impurities and Discoloration (Oxidation)

Question: My reaction mixture is turning dark brown/black, and I am isolating multiple unidentified impurities. What is happening?

Answer: The discoloration and formation of complex mixtures are classic signs of oxidation. Both the primary aromatic amine and the benzylic alcohol are susceptible to oxidation, which can be accelerated by air, trace metals, or oxidizing reagents.

  • Causality:

    • Amine Oxidation: Aromatic amines can be oxidized to form colored polymeric materials. This process is often catalyzed by light and air (O₂).

    • Alcohol Oxidation: Benzylic alcohols are readily oxidized to benzaldehydes and further to benzoic acids.[5][6][9] This over-oxidation is a common side reaction if the reaction conditions are not carefully controlled.[5][8]

  • Troubleshooting & Preventative Measures:

    • Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. This is the most critical step.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) can help suppress radical-mediated oxidation pathways.

    • Reagent Purity: Ensure all reagents are free from peroxide impurities (especially ethers like THF) and trace metal contaminants.

    • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, especially for prolonged reaction times.

Workflow for Minimizing Oxidation

Caption: Workflow to prevent oxidative degradation.

Issue 3: Unwanted Side Products in Acidic or High-Temperature Conditions

Question: I am performing a reaction in the presence of a strong acid and observing the formation of an unexpected product, possibly from a substitution reaction. Why is this occurring?

Answer: The benzylic alcohol can become a reactive site under acidic conditions, leading to substitution or elimination/polymerization.

  • Causality: In the presence of a strong acid, the hydroxyl group of the benzylic alcohol can be protonated to form an oxonium ion (-OH₂⁺). This is an excellent leaving group (H₂O), which departs to form a relatively stable benzylic carbocation. This carbocation can then be attacked by any nucleophile present in the reaction mixture (e.g., solvent, counter-ion) or lead to polymerization.[10]

  • Troubleshooting Steps:

    • Avoid Strong, Non-Nucleophilic Acids: If an acid is required, consider using a milder or buffered system.

    • Protecting Groups: If the reaction chemistry allows, protect the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group before proceeding with reactions that require harsh acidic conditions. The amine can also be protected, for example as a Boc or Cbz carbamate, which are stable to many reaction conditions.[11]

    • Temperature Control: High temperatures will accelerate decomposition and side reactions. Maintain the lowest effective temperature for the desired transformation. Based on analogs, significant thermal decomposition can begin at temperatures around 170°C.[12]

Potential Decomposition Pathway in Acid dot

G

Sources

Technical Support Center: Handling and Preventing Oxidation of Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the oxidation of aminobenzyl alcohols.

Welcome to the technical support guide for aminobenzyl alcohols. These versatile reagents are crucial in the synthesis of pharmaceuticals and advanced materials. However, their bifunctional nature—containing both a nucleophilic amino group and an oxidizable benzyl alcohol moiety—makes them susceptible to degradation, primarily through oxidation. This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you maintain the integrity of your aminobenzyl alcohols and ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter, their underlying causes, and actionable solutions.

Q1: My solid 4-aminobenzyl alcohol, which was initially off-white, has developed a yellow or brownish tint in the bottle. Is it still usable?

  • Probable Cause: This color change is a classic indicator of oxidation. Aminobenzyl alcohols are sensitive to both air and light.[1] Exposure to atmospheric oxygen, especially over time and accelerated by light, can lead to the formation of colored impurities. The initial oxidation product is the corresponding aminobenzaldehyde, which can then undergo further reactions, including self-condensation or polymerization, to form highly conjugated, colored species.

  • Solution:

    • Assess Purity: Before use, assess the compound's purity using an appropriate analytical method, such as HPLC, GC, or NMR, to quantify the level of degradation.[2] For many sensitive applications, using the discolored material is not recommended as impurities can interfere with subsequent reactions.

    • Purification: If the oxidation is minor, you may be able to purify the material by recrystallization. However, this must be done carefully with degassed solvents and under an inert atmosphere to prevent further oxidation.

    • Prevention: The best solution is prevention. Always store aminobenzyl alcohols under an inert gas (argon or nitrogen), in an amber or foil-wrapped vial, and at recommended temperatures (typically 2-8°C) to minimize exposure to air and light.[3]

Q2: I'm running a reaction with an aminobenzyl alcohol, and I'm seeing a new, unexpected spot on my TLC plate that corresponds to a more polar compound.

  • Probable Cause: The likely culprit is the over-oxidation of your starting material to the corresponding aminobenzoic acid.[4] This can happen if your reaction conditions are too harsh or if there is inadvertent oxygen exposure, especially in the presence of certain metal catalysts (e.g., copper, palladium) that can facilitate aerobic oxidation.[4][5][6]

  • Solution:

    • De-gas Solvents: Ensure all solvents are rigorously de-gassed before use. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[7]

    • Use an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox.[8][9] This is the most critical step to prevent aerobic oxidation.

    • Control Reaction Temperature: Exothermic reactions or excessive heating can increase the rate of oxidation. Maintain strict temperature control throughout the experiment.

    • Consider pH: The stability of aminobenzyl alcohols can be pH-dependent.[10][11] Highly acidic or basic conditions can sometimes promote degradation pathways, although the primary concern is typically oxidation. If your reaction allows, buffered or neutral conditions are often safest.

Q3: My reaction yield is consistently low, and I suspect my aminobenzyl alcohol is degrading upon addition to the reaction mixture.

  • Probable Cause: This issue often arises from the presence of residual oxygen or reactive peroxides in the solvent. Ethereal solvents like THF or dioxane are particularly notorious for forming peroxides upon storage, which are potent oxidizing agents. Incompatible reagents that act as oxidants can also consume the starting material.[1][12]

  • Solution:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous, de-gassed solvents. Test ethereal solvents for the presence of peroxides before use and purify them if necessary.

    • Reagent Compatibility: Review all reagents in your reaction. Avoid strong, non-selective oxidizing agents unless the explicit goal is to oxidize the alcohol.[12][13] If a mild oxidation is intended, chemoselective methods have been developed that can target the alcohol without affecting the amine.[4][5]

    • Inert Atmosphere Transfer: Use air-free techniques, such as cannula transfer via a syringe or a double-tipped needle, to add solvents and reagents to your reaction flask without introducing air.[7]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of aminobenzyl alcohol oxidation?

A: The oxidation typically proceeds in two main stages. The primary alcohol is first oxidized to the corresponding aldehyde (e.g., 4-aminobenzaldehyde).[14][15] This step is often initiated by radical mechanisms involving atmospheric oxygen, which can be accelerated by light, heat, or trace metal impurities.[16] If oxidizing conditions persist, the aldehyde can be further oxidized to the corresponding carboxylic acid (e.g., 4-aminobenzoic acid).[4] The presence of the electron-donating amino group can make the aromatic ring and the benzylic position more susceptible to oxidation compared to unsubstituted benzyl alcohol.

A Aminobenzyl Alcohol B Amino Benzaldehyde A->B Primary Oxidation (O₂, light, metal traces) C Amino Benzoic Acid B->C Further Oxidation D Polymeric Byproducts B->D Self-Condensation cluster_0 Inert Atmosphere Setup A 1. Assemble Dry Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate Flask (Vacuum) B->C E Repeat Cycle 3x C->E Start Cycle D 4. Refill Flask (Inert Gas) D->E End Cycle E->D F 5. Add Reagents (under positive pressure) E->F Atmosphere is Inert G 6. Run Reaction F->G

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated anilines. These substrates, while crucial for introducing fluorine-containing motifs into pharmaceutical candidates, present a unique set of challenges due to their electronic properties and potential for catalyst inhibition. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a fluorinated aniline is showing low or no conversion. What are the primary reasons for this failure?

Low or no yield in these reactions is a common hurdle and can often be attributed to several key factors rooted in the electronic nature of fluorinated anilines.

  • Slow Oxidative Addition: The presence of electron-withdrawing fluorine atoms on the aniline ring can decrease the electron density of the carbon-halogen bond (C-X).[1] This makes the oxidative addition of the palladium(0) catalyst, often the rate-determining step, more challenging, especially with less reactive aryl chlorides.[1][2]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the aniline can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with substrates that can form stable chelate complexes with the metal.

  • Inadequate Catalyst System: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, may not be effective for these challenging substrates. The use of bulky, electron-rich phosphine ligands is often necessary to promote the reaction.[3]

Q2: I'm observing significant formation of a byproduct that is just my boronic acid coupling with itself (homocoupling). How can I minimize this?

Homocoupling of the boronic acid is a frequent side reaction, especially when the desired cross-coupling is slow.[4]

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[5]

  • Suboptimal Stoichiometry: While a slight excess of the boronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction, a large excess can increase the likelihood of homocoupling.[5]

To mitigate homocoupling, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing solvents and using proper Schlenk line or glovebox techniques.[5] Optimizing the stoichiometry of your reagents is also recommended.

Q3: My starting aniline is consumed, but I'm isolating the de-halogenated aniline instead of the desired product. What is causing this?

This side reaction is likely due to protodeboronation of the boronic acid partner, followed by a competitive reduction of the aryl halide. Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, which removes it from the catalytic cycle.[6]

  • Presence of Water: Excess water in the reaction mixture can facilitate protodeboronation, especially when using electron-deficient arylboronic acids.[7]

  • Inappropriate Base: While a base is necessary for the transmetalation step, some bases, particularly in aqueous conditions, can promote this side reaction.[5]

To prevent this, ensure that your solvents and base are anhydrous.[2] If protodeboronation is still an issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can slowly release the boronic acid under the reaction conditions.[6]

Troubleshooting Workflow

When faced with a failed Suzuki coupling involving a fluorinated aniline, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve common issues.

Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_conversion Is the fluorinated aniline consumed? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No conversion Aniline Consumed, No Product check_conversion->conversion Yes catalyst_issue Potential Issue: Slow Oxidative Addition or Catalyst Deactivation no_conversion->catalyst_issue side_reaction_issue Potential Issue: Boronic Acid Decomposition (Protodeboronation) conversion->side_reaction_issue homocoupling_issue Observing Boronic Acid Homocoupling? conversion->homocoupling_issue catalyst_solution Solution: 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Use a Pd(II) precatalyst with an appropriate ligand. 3. Increase catalyst loading (e.g., to 2-5 mol%). 4. Increase reaction temperature. catalyst_issue->catalyst_solution side_reaction_solution Solution: 1. Use anhydrous solvents and base. 2. Switch to a non-aqueous base (e.g., K3PO4). 3. Use a more stable boronate ester (e.g., pinacol ester). 4. Use fresh, high-purity boronic acid. side_reaction_issue->side_reaction_solution homocoupling_solution Solution: 1. Rigorously exclude oxygen (degas solvents). 2. Optimize boronic acid stoichiometry (1.1-1.5 equiv.). homocoupling_issue->homocoupling_solution

Caption: A logical workflow to diagnose and solve common issues.

In-Depth Technical Guide

Optimizing Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for successful Suzuki couplings with electron-deficient fluorinated anilines.

IssueRecommended LigandsRationale
Slow Oxidative Addition Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands promote the oxidative addition of electron-deficient aryl halides and stabilize the active Pd(0) species.[3]
Catalyst Inhibition N-Heterocyclic Carbenes (NHCs)NHCs are strong σ-donors and can be less susceptible to inhibition by coordinating substrates compared to some phosphine ligands.
Protocol: Screening for Optimal Ligands
  • Setup: In a glovebox or under a positive pressure of inert gas, prepare a series of reaction vials. To each vial, add the fluorinated aniline (1.0 equiv.), arylboronic acid (1.2 equiv.), and a strong, non-aqueous base like potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, XPhos Pd G3, etc.) at a consistent catalyst loading (e.g., 2 mol%).

  • Reaction: Add degassed, anhydrous solvent (e.g., dioxane or toluene) to each vial. Seal the vials and heat to the desired temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by TLC, LC-MS, or GC-MS at regular intervals to determine the optimal ligand for your specific substrate combination.

The Critical Role of the Base

The base is essential for activating the boronic acid for transmetalation.[8] For fluorinated anilines, the choice of base is critical to avoid side reactions.

BaseAdvantagesDisadvantages
K₃PO₄ Strong, effective for challenging couplings. Generally used under anhydrous conditions, minimizing protodeboronation.[2]Can be hygroscopic; must be handled under inert conditions.
Cs₂CO₃ Often provides excellent yields, even with hindered substrates.[2]More expensive than other bases.
KF Can be effective and is less basic, which may be beneficial for base-sensitive functional groups.[9]May not be strong enough for all substrates.

It is advisable to use anhydrous, finely ground bases to ensure their reactivity and availability in the reaction mixture.[5]

Visualizing the Catalytic Cycle and Common Pitfalls

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Inhibition Catalyst Inhibition (Coordination by Aniline) Pd0->Inhibition PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Homocoupling Homocoupling (Ar'-Ar') PdII_ArX->Homocoupling PdII_ArAr L_nPd(II)(Ar)(Ar') Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation BoronicAcid->Protodeboronation + H2O Base Base Base->Transmetalation

Caption: The Suzuki catalytic cycle and key side reactions.

This diagram illustrates the main productive pathway of the Suzuki coupling and highlights where common side reactions with fluorinated anilines can occur. Catalyst inhibition by the aniline substrate can prevent the cycle from starting, while boronic acid decomposition pathways compete with the desired transmetalation step.

By systematically addressing the potential pitfalls of catalyst selection, reaction conditions, and substrate stability, researchers can significantly improve the success rate of Suzuki couplings with challenging fluorinated anilines, paving the way for the efficient synthesis of novel fluorinated compounds for drug discovery and development.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • Chempros Community. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(1), 815–827.
  • Wikipedia contributors. (2023).
  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156–13165.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Chempros Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Stradiotto, M., & Mitchell, D. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Accounts of Chemical Research, 48(6), 1655–1667.
  • PubMed. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Filarowski, A., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal, 26(62), 14163-14175.
  • Zhang, L., & Cheng, J. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 77(17), 7595–7602.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Liu, S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Watson, D. A., et al. (2012). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 45(6), 851–863.
  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.
  • Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 633-639.
  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Lu, G. P., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938.
  • Chempros Community. (2023). Struggling with Suzuki Reaction. Reddit.
  • Mitchell, D., & Nair, S. K. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(24), 11235–11240.
  • Sarpong, R., & Toste, F. D. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(22), 8751–8755.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. BenchChem.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25969-25975.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Chempros Community. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Fier, P. S., & Hartwig, J. F. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(17), 4244–4249.
  • Haglund, J., et al. (1996). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Tetrahedron, 52(21), 7353-7362.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183.

Sources

Technical Support Center: Amide Bond Formation with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support hub dedicated to navigating the complexities of amide bond formation with electron-deficient anilines. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult couplings. Here, we dissect common experimental hurdles and provide robust, field-tested solutions in a direct question-and-answer format.

I. The Core Challenge: Understanding Reduced Nucleophilicity

Before diving into troubleshooting, it's crucial to grasp the fundamental obstacle. Electron-withdrawing groups (EWGs) on the aniline ring, such as nitro, cyano, halo, or trifluoromethyl groups, significantly decrease the electron density on the nitrogen atom. This diminished electron density reduces the aniline's nucleophilicity, making it a poor reaction partner for activated carboxylic acids.[1] Standard coupling conditions often fail, leading to low yields, slow reaction times, or complete recovery of starting materials.[2][3]

II. Troubleshooting Guide & FAQs

Here we address the most common issues encountered when attempting to form amide bonds with electron-deficient anilines.

Question 1: My reaction shows little to no product formation, even after extended reaction times. What is the primary cause and how can I overcome it?

Answer:

This is the most frequent issue and stems directly from the low nucleophilicity of the electron-deficient aniline. The activated carboxylic acid species is likely not reactive enough to be intercepted by the weakly nucleophilic amine.

Causality Explained: In a typical amide coupling, the carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium salts).[] This intermediate must then readily react with the amine. With electron-deficient anilines, this second step is kinetically very slow.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Reactivity cluster_1 Solutions for s1 cluster_2 Solutions for s2 start Low/No Product q1 Is the Carboxylic Acid Activated Effectively? start->q1 s1 Increase Reactivity of Activated Species q1->s1 No s2 Enhance Nucleophilicity of the Aniline q1->s2 Yes, but still no reaction s1_opt1 Switch to a more potent coupling reagent (e.g., HATU, COMU) s1->s1_opt1 s1_opt2 Convert to Acid Chloride/Fluoride s1->s1_opt2 s3 Increase Reaction Temperature s2->s3 s2_opt1 Use a strong, non-nucleophilic base to deprotonate the aniline s2->s2_opt1

Caption: Workflow for addressing low reactivity in amide couplings.

Solutions & Protocols:

  • Employ More Potent Coupling Reagents: Standard reagents like EDC/HOBt may not be sufficient.[2][3] Uronium/aminium salt-based reagents are generally more effective.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the go-to reagent for difficult couplings due to the formation of a highly reactive HOBt-ester.[5]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity and suppression of racemization.

  • In Situ Formation of Acyl Halides: Acyl chlorides and fluorides are significantly more electrophilic than in situ activated esters.

    • Acyl Chlorides: Treatment of the carboxylic acid with oxalyl chloride or thionyl chloride can generate the highly reactive acyl chloride.[5] Care must be taken to remove excess reagent before adding the aniline.

    • Acyl Fluorides: These are often more stable than acyl chlorides and less prone to side reactions. Reagents like TFFH or BTFFH can be used for in situ generation.[3][6][7][8][9] A key advantage is that acyl fluorides are less susceptible to causing α-racemization.[9]

  • Increase Reaction Temperature: For sluggish reactions, heating can provide the necessary activation energy. Reactions are often heated to temperatures between 50-100 °C.[5]

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Answer:

Side reactions often arise from the forcing conditions required for these couplings or from the inherent properties of the reagents used.

Common Side Reactions:

  • Guanidinium Byproduct Formation: Uronium/aminium reagents like HBTU or HATU can react with the amine to form an inactive guanidinium species.

  • Reaction with Additives: If DMAP (4-Dimethylaminopyridine) is used as an additive, it can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[2] While often beneficial, it can also lead to other side reactions.

  • Decomposition: At elevated temperatures, some activated species or starting materials may decompose.

Mitigation Strategies:

  • Optimize Reagent Stoichiometry and Addition Order: To minimize guanidinium formation, pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the electron-deficient aniline.

  • Choose Additives Wisely: While DMAP can be beneficial, consider alternatives like HOBt (Hydroxybenzotriazole) or OxymaPure, which are effective at suppressing side reactions and racemization.[2][10]

  • Careful Temperature Control: While heating can be necessary, excessive temperatures can lead to decomposition. Monitor the reaction progress closely and use the minimum temperature required for a reasonable reaction rate.

Question 3: Are there alternatives to standard coupling reagents for these challenging substrates?

Answer:

Yes, several alternative strategies have been developed specifically for difficult amide bond formations.

  • Activation with Phosphorus-Based Reagents: Reagents like BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) can be effective, although they are often used as a second-line approach.[2]

  • Mixed Anhydrides: Formation of a mixed anhydride, for example with isobutyl chloroformate, creates a highly activated carboxylic acid derivative that can react with weakly nucleophilic anilines.

  • Direct Activation with Dehydrating Agents: In some specific cases, strong dehydrating agents have been used to directly couple carboxylic acids and anilines, though this is less common for electron-deficient partners.

III. Comparative Data: Coupling Reagent Performance

The choice of coupling reagent is critical. The following table summarizes the relative performance of common reagents for couplings with electron-deficient anilines, based on literature reports.

Coupling ReagentTypical ConditionsAdvantagesDisadvantagesReported Yields (Example)
EDC/HOBt/DMAP CH3CN, rtReadily available, cost-effectiveOften sluggish, may require DMAP for reactivityGood to excellent[2][11]
HATU/DIPEA DMF, rt to 70 °CHigh reactivity, often successful when others failHigher cost, potential for guanidinium side productCan be significantly higher than other methods[2][5]
BOP-Cl/Et3N CH2Cl2, rtEffective for some systemsCan be sluggish, phosphorus byproductsModerate[2]
Acyl Fluoride (in situ) Anhydrous solvent, elevated temp.Highly reactive, low racemizationRequires specific fluorinating agents (e.g., BTFFH)Good to excellent, especially for hindered substrates[3][6][7][8]

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for many challenging couplings.

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP).

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. A color change is often observed.

  • Amine Addition: Add the electron-deficient aniline (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If no significant progress is observed by TLC or LC-MS after several hours, gradually increase the temperature to 50-70 °C.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Mediated Amide Coupling

This method is particularly useful for sterically hindered or extremely electron-deficient systems.[3][6][7][8]

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF. Add a fluorinating agent (e.g., BTFFH, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq). Stir at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve the electron-deficient aniline (1.0 eq) in the same anhydrous solvent.

  • Coupling: Add the solution containing the aniline to the acyl fluoride solution.

  • Reaction: Seal the reaction vessel and heat to the required temperature (often 60-100 °C). Monitor the reaction for completeness. Reaction times can be significantly longer (12-24 h) for these couplings.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

V. Concluding Remarks

Amide bond formation with electron-deficient anilines is a persistent challenge in organic synthesis. Success hinges on recognizing the reduced nucleophilicity of the amine and selecting reaction conditions that generate a sufficiently electrophilic carboxylic acid derivative. By employing highly active coupling reagents like HATU or converting the acid to an acyl halide, and by carefully optimizing reaction conditions, these difficult transformations can be achieved with high efficiency. This guide provides a systematic approach to troubleshooting and should serve as a valuable resource for overcoming these synthetic hurdles.

VI. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Retrieved January 10, 2026, from [Link]

  • A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. (2016). PubMed. Retrieved January 10, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 10, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). OUCI. Retrieved January 10, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Amide coupling. (2025). Reddit. Retrieved January 10, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Navigating Deprotection Challenges with (3-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-Amino-2-fluorophenyl)methanol and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the unique challenges that may arise during the deprotection of this versatile building block. The inherent electronic and steric properties of this molecule, namely the ortho-fluoro substituent and the meta-amino group, can significantly influence the reactivity and lability of common protecting groups. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these specific deprotection issues, ensuring the smooth progression of your synthetic endeavors.

I. Understanding the Unique Chemistry of this compound Derivatives

The this compound scaffold presents a unique set of chemical characteristics that can complicate standard deprotection protocols. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which decreases the basicity of the aniline nitrogen. This reduced nucleophilicity can impact reactions that rely on the amine's basic character and can also affect the ease of protonation, a key step in many deprotection mechanisms.

Simultaneously, the presence of both an amino and a hydroxyl group opens the possibility of intramolecular interactions and potential side reactions during deprotection. Understanding these nuances is critical for successful and high-yielding synthetic outcomes.

II. Troubleshooting N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and acid-lability. However, the deprotection of N-Boc-(3-amino-2-fluorophenyl)methanol derivatives can be sluggish or incomplete under standard conditions.

FAQ 1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is incomplete. What is the underlying cause and how can I resolve it?

Answer:

The primary reason for incomplete N-Boc deprotection in this specific substrate is the reduced basicity of the aniline nitrogen due to the electron-withdrawing effect of the adjacent fluorine atom. This makes the initial protonation of the carbamate, the rate-determining step in the deprotection mechanism, less favorable.

Troubleshooting Workflow:

start Incomplete N-Boc Deprotection increase_acid Increase Acid Concentration (e.g., 50% TFA in DCM or neat TFA) start->increase_acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time If still incomplete success Complete Deprotection increase_acid->success Successful increase_temp Increase Temperature (e.g., to 40°C, use with caution) extend_time->increase_temp If still incomplete extend_time->success Successful change_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->change_acid If still incomplete increase_temp->success Successful change_acid->success Successful failure Still Incomplete change_acid->failure If all fails, reconsider protecting group strategy

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Detailed Protocols:

Protocol 1: Standard N-Boc Deprotection with Increased TFA Concentration

  • Dissolve the N-Boc protected this compound derivative (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add a pre-mixed solution of 50% trifluoroacetic acid (TFA) in DCM, or neat TFA (5-10 equivalents).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

  • Proceed with aqueous work-up by dissolving the residue in ethyl acetate and washing with a saturated solution of sodium bicarbonate to neutralize the acid.

Protocol 2: N-Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc protected substrate (1 equivalent) in a minimal amount of methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature. The deprotection is often complete within 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether and filtered.

FAQ 2: I am observing side products after N-Boc deprotection. What are they and how can I prevent their formation?

Answer:

A common side product during Boc deprotection is the tert-butylation of the aromatic ring or the newly formed free amine. This occurs due to the formation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group. The electron-rich nature of the phenyl ring, despite the fluorine substituent, can make it susceptible to electrophilic attack by this cation.

Prevention Strategy: Use of Scavengers

The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture to trap the tert-butyl cation.

ScavengerRecommended ConcentrationNotes
Triisopropylsilane (TIS)2.5 - 5% (v/v)Effective in reducing the tert-butyl cation to isobutane.
Thioanisole2.5 - 5% (v/v)Particularly useful if other sensitive functional groups are present.
Water2.5% (v/v)Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Protocol 3: N-Boc Deprotection with Scavengers

  • Dissolve the N-Boc protected substrate (1 equivalent) in DCM.

  • Add triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0°C.

  • Add TFA (20-50% in DCM).

  • Stir and monitor the reaction as described in Protocol 1.

  • Work-up as previously described.

III. Troubleshooting N-Cbz Deprotection

The carbobenzyloxy (Cbz) group is another common amine protecting group, typically removed by catalytic hydrogenolysis. The electronic properties of the this compound derivative can influence the efficiency of this process.

FAQ 3: My N-Cbz deprotection via hydrogenolysis is slow or stalls. What could be the issue?

Answer:

Slow or incomplete hydrogenolysis of the N-Cbz group on this substrate can be attributed to a few factors:

  • Catalyst Poisoning: While less common with fluoro-substituted compounds compared to chloro- or bromo-analogs, some palladium catalysts can be sensitive to impurities.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can subtly influence the electronic environment of the Cbz group, potentially affecting its interaction with the catalyst surface.

  • Catalyst Activity: The activity of the Palladium on Carbon (Pd/C) catalyst can vary between batches.

Troubleshooting Workflow:

start Slow/Incomplete N-Cbz Hydrogenolysis check_catalyst Use Fresh/High-Activity Catalyst (e.g., 10% Pd/C, Degussa type) start->check_catalyst increase_pressure Increase Hydrogen Pressure (e.g., from balloon to 50 psi) check_catalyst->increase_pressure If still slow success Complete Deprotection check_catalyst->success Successful add_acid Add a Protic Acid (e.g., catalytic AcOH or HCl) increase_pressure->add_acid If still slow increase_pressure->success Successful transfer_hydrogenation Switch to Transfer Hydrogenation (e.g., Ammonium formate, Cyclohexene) add_acid->transfer_hydrogenation If still slow add_acid->success Successful transfer_hydrogenation->success Successful failure Still Incomplete transfer_hydrogenation->failure If all fails, consider alternative deprotection

Caption: Troubleshooting workflow for N-Cbz hydrogenolysis.

Detailed Protocols:

Protocol 4: Standard N-Cbz Hydrogenolysis

  • Dissolve the N-Cbz protected substrate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5: Acid-Mediated Cbz Deprotection

As an alternative to hydrogenolysis, acid-mediated deprotection can be employed. This method is particularly useful if the molecule contains other functionalities sensitive to reduction.

  • Dissolve the N-Cbz protected substrate (1 equivalent) in a suitable solvent like isopropanol.

  • Add a solution of HCl in isopropanol or concentrated HCl.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • The product will be obtained as the hydrochloride salt.

IV. Troubleshooting O-TBDMS Deprotection

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, commonly removed with fluoride reagents or under acidic conditions. The presence of the aniline moiety in the this compound scaffold requires careful consideration of the deprotection conditions.

FAQ 4: My O-TBDMS deprotection with Tetrabutylammonium fluoride (TBAF) is giving low yields. What is happening?

Answer:

Low yields during TBAF-mediated deprotection of O-TBDMS-(3-amino-2-fluorophenyl)methanol can be due to a few factors:

  • Incomplete Reaction: Steric hindrance around the silyl ether can slow down the reaction.

  • Substrate Degradation: The basicity of TBAF can sometimes lead to side reactions, especially if other sensitive functional groups are present.

  • Work-up Issues: The product, being an amino alcohol, might have some water solubility, leading to loss during aqueous work-up.

Troubleshooting Workflow:

start Low Yield in O-TBDMS Deprotection (TBAF) extend_time Extend Reaction Time (Monitor by TLC/LC-MS) start->extend_time increase_temp Gently Increase Temperature (e.g., to 40°C) extend_time->increase_temp If still incomplete success Improved Yield extend_time->success Successful use_milder_fluoride Use a Milder Fluoride Source (e.g., KHF₂, HF-Pyridine) increase_temp->use_milder_fluoride If side reactions are observed increase_temp->success Successful acidic_deprotection Switch to Acidic Deprotection (e.g., Acetic Acid/THF/H₂O) use_milder_fluoride->acidic_deprotection If fluoride methods are problematic use_milder_fluoride->success Successful acidic_deprotection->success Successful failure Still Low Yield acidic_deprotection->failure If all fails, reconsider work-up or protecting group

Caption: Troubleshooting workflow for O-TBDMS deprotection.

Detailed Protocols:

Protocol 6: Standard O-TBDMS Deprotection with TBAF

  • Dissolve the O-TBDMS protected substrate (1 equivalent) in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 7: O-TBDMS Deprotection under Acidic Conditions

  • Prepare a 3:1:1 mixture of acetic acid, water, and THF.

  • Dissolve the O-TBDMS protected compound in this solvent mixture.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

V. Concluding Remarks

The successful deprotection of this compound derivatives requires a nuanced approach that takes into account the electronic and steric effects of the substituents. This guide provides a starting point for troubleshooting common issues. However, it is always recommended to perform small-scale test reactions to optimize conditions for your specific substrate. By understanding the underlying chemical principles and systematically exploring the troubleshooting strategies outlined here, researchers can overcome the challenges associated with the deprotection of this valuable synthetic intermediate.

VI. References

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Bentham Science. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Retrieved from [Link]

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • PubMed. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • PubMed. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Filo. (2025). What is the ortho effect of nitro group on aniline? Retrieved from [Link]

  • Allen. (n.d.). A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. Retrieved from [Link]

  • ResearchGate. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Studies on the Structure and Intramolecular Interactions of Fagopyrins—Natural Photosensitizers of Fagopyrum. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranoses. Retrieved from [Link]

Technical Support Center: (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Amino-2-fluorophenyl)methanol (CAS 1051899-73-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful handling, storage, and application of this versatile synthetic intermediate. Drawing upon established chemical principles and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Core Compound Properties & Safety Overview

This compound is a key building block in medicinal chemistry, valued for its unique combination of a nucleophilic aniline, a reactive benzylic alcohol, and a fluorine substituent.[1] This arrangement is instrumental in synthesizing complex molecules, particularly for active pharmaceutical ingredients (APIs) where the fluorinated aromatic moiety can enhance metabolic stability and potency.[1] However, these same functional groups dictate its reactivity and sensitivity, making proper handling paramount.

Key Physicochemical Data:

PropertyValueReference
CAS Number 1051899-73-0[2]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance White to light yellow or tan crystalline powder[3]
Storage Temperature 2-8°C, under inert atmosphere[1]

Hazard Summary: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Adherence to strict safety protocols is mandatory.

II. Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a tan or brownish tint. Is it degraded?

A1: A slight off-white, yellow, or tan color is not uncommon and does not necessarily indicate significant degradation. Aromatic amines and benzylic alcohols as a class are susceptible to minor oxidation, which can produce colored impurities without substantially affecting the bulk purity for many synthetic applications.[5] However, a dark brown or black appearance may suggest more extensive degradation.

  • Causality: The discoloration is primarily due to the oxidation of the aromatic amine functional group by atmospheric oxygen.[5] This process can be accelerated by exposure to light and elevated temperatures. The benzylic alcohol can also be oxidized, potentially to the corresponding aldehyde or carboxylic acid.[6][7]

  • Recommendation: For most applications, material with a slight tint can be used as is. If your synthesis is highly sensitive to trace impurities (e.g., catalysis, final API step), consider purification by recrystallization or flash chromatography. Always run a purity check (e.g., NMR, LC-MS) on a small sample if you have concerns.

Q2: What are the best solvents for dissolving this compound?

A2: The solubility is dictated by its amphoteric nature, possessing both a basic amino group and a weakly acidic hydroxyl group.

  • Polar Aprotic Solvents: It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[8][9]

  • Alcohols: It exhibits good solubility in methanol and ethanol.

  • Aqueous Solutions: Solubility in water is limited. However, it can be significantly improved by adjusting the pH. In acidic aqueous solutions (e.g., pH < 4), the amino group is protonated, forming a more soluble ammonium salt. In basic aqueous solutions (e.g., pH > 10), the hydroxyl group can be deprotonated, also enhancing solubility.[10]

  • Chlorinated Solvents: It has moderate to good solubility in dichloromethane (DCM) and chloroform, which are common reaction solvents.

  • Ethers & Hydrocarbons: Solubility is generally poor in non-polar solvents like diethyl ether, tetrahydrofuran (THF), and hydrocarbons (e.g., hexanes, toluene).

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: Due to its functional groups, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even ambient air over time can oxidize the amine and/or the benzylic alcohol.[6][11]

  • Strong Acids: While it dissolves in acid, strong, non-coordinating acids can promote polymerization or self-condensation reactions, especially at elevated temperatures.[12]

  • Acid Chlorides and Anhydrides: These will readily react with both the amino and hydroxyl groups. If selective reaction is desired, protection of one group is necessary.

  • Strong Bases: Strong bases like sodium hydride or n-butyllithium will deprotonate the hydroxyl and amino groups.

  • Carbon Dioxide: Aromatic amines can react with atmospheric CO₂ to form carbamate salts, which may interfere with certain reactions.[5]

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Low Yield in a Reaction

You are performing a reaction (e.g., N-alkylation, acylation, Suzuki coupling) and obtain a lower-than-expected yield of your desired product.

Troubleshooting Workflow for Low Reaction Yields

start Low Yield Observed reagent_purity Verify Purity of this compound (NMR, LC-MS) start->reagent_purity purity_ok Purity >98%? reagent_purity->purity_ok reaction_setup Review Reaction Setup (Inert atmosphere, Dry solvents) setup_ok Setup Correct? reaction_setup->setup_ok side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) side_products_present Side Products Detected? side_reactions->side_products_present workup_loss Evaluate Workup & Purification (Extraction pH, Column loading) optimize_workup Action: Refine Purification (Adjust pH, Use different stationary phase) workup_loss->optimize_workup purity_ok->reaction_setup Yes purify Action: Purify Starting Material (Recrystallization/Chromatography) purity_ok->purify No setup_ok->side_reactions Yes fix_setup Action: Optimize Setup (Flame-dry glassware, Use fresh solvents) setup_ok->fix_setup No side_products_present->workup_loss No optimize_conditions Action: Modify Reaction Conditions (Lower temp, Protect groups, Change base/catalyst) side_products_present->optimize_conditions Yes

Caption: Decision tree for troubleshooting low reaction yields.

  • Potential Cause A: Starting Material Degradation.

    • Explanation: As discussed, the amine and alcohol moieties are susceptible to oxidation.[12] If the starting material has significantly degraded, the actual molar amount available for the reaction is lower than calculated. Oxidized impurities could also interfere with catalysts.

    • Solution: Always use material that has been stored correctly under an inert atmosphere at 2-8°C. If degradation is suspected, confirm purity via analytical methods before use or purify the material.[5]

  • Potential Cause B: Unintended Side Reactions.

    • Explanation: The bifunctional nature of the molecule is a common source of side reactions.

      • Polymerization: Under acidic conditions or at high temperatures, benzylic alcohols can undergo self-condensation to form poly-benzyl ethers.[12]

      • Over-alkylation/acylation: If the reaction is not selective, reaction at both the amine and alcohol can occur, consuming reagents and producing undesired byproducts.

      • Oxidation: If the reaction is run open to the air, especially with certain catalysts (e.g., Palladium, Copper), oxidation of the starting material or product can occur.[7]

    • Solution:

      • Protecting Groups: To ensure selectivity, consider protecting either the amine (e.g., as a Boc-carbamate) or the alcohol (e.g., as a silyl ether) before carrying out the desired transformation.

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[12]

      • Temperature Control: Maintain strict temperature control. Add reagents slowly to avoid exothermic spikes that could drive side reactions.[13]

  • Potential Cause C: Issues During Workup/Purification.

    • Explanation: The compound's amphoteric properties can lead to losses during aqueous workups. If the aqueous layer pH is near the isoelectric point, the compound may have minimal solubility in both the aqueous and organic layers.

    • Solution: During liquid-liquid extractions, ensure the pH of the aqueous layer is either strongly acidic (pH < 2) or strongly basic (pH > 11) to drive the compound fully into the aqueous or organic layer, respectively, depending on the nature of your product.

Issue 2: Formation of Insoluble Material in the Reaction Flask

You observe the formation of a precipitate or an intractable solid during your reaction.

  • Potential Cause A: Polymerization.

    • Explanation: As noted, acidic conditions can catalyze the polymerization of the benzyl alcohol.[12] This is a common issue in reactions that generate an acid byproduct (e.g., acylation with an acid chloride).

    • Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to scavenge any acid that is formed.

  • Potential Cause B: Salt Formation.

    • Explanation: If your reaction involves ionic reagents or byproducts, the product or starting material may precipitate as a salt. For example, in an N-alkylation with an alkyl halide, the hydrohalide salt of the product amine may be insoluble in the reaction solvent.

    • Solution: Analyze the precipitate. If it is the desired product salt, it can be collected and neutralized in a separate step. Alternatively, performing the reaction in a more polar solvent (e.g., DMF, DMSO) may keep all components in solution.

IV. Standard Operating Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for safely preparing a stock solution of this compound for use in a subsequent reaction.

Objective: To accurately prepare a 0.5 M stock solution in anhydrous Dichloromethane (DCM).

Materials:

  • This compound (stored at 2-8°C)

  • Anhydrous Dichloromethane (DCM) from a solvent purification system or a freshly opened bottle.

  • Volumetric flask, oven-dried.

  • Glass funnel, oven-dried.

  • Syringes and needles, oven-dried.

  • Nitrogen or Argon gas line.

Procedure:

  • Preparation:

    • Place the required volumetric flask, funnel, and a magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the glassware hot from the oven under a stream of inert gas and allow it to cool to room temperature.

    • Remove the bottle of this compound from the refrigerator and allow it to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing:

    • Briefly open the bottle and quickly weigh the required amount of the solid (for a 10 mL solution, 705.7 mg) into the volumetric flask under a positive pressure of inert gas if possible.

    • Immediately reseal the bottle of the starting material, purge with inert gas, and return it to cold storage.

  • Dissolution:

    • Add a magnetic stir bar to the flask.

    • Using an oven-dried syringe, add approximately half of the final volume of anhydrous DCM to the flask.

    • Seal the flask with a septum and begin stirring to dissolve the solid. Gentle warming with a heat gun may be used if necessary, but avoid high temperatures.

  • Final Dilution:

    • Once the solid is fully dissolved, carefully add anhydrous DCM to the graduation mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • The solution is now ready for use. If storing, keep it under an inert atmosphere in a sealed container, protected from light.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Dry Glassware (Oven, 120°C, 4h) prep2 Equilibrate Reagent (To Room Temp in Desiccator) prep1->prep2 weigh Weigh Solid into Flask (Under Inert Gas) prep2->weigh dissolve Add ~50% Solvent & Stir weigh->dissolve dilute Dilute to Final Volume dissolve->dilute store Store Solution (Under Inert Gas, Protected from Light) dilute->store

Caption: Step-by-step workflow for preparing a stock solution.

V. References

  • Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Available at: [Link]

  • PMC - NIH. (n.d.). Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H8FNO). Available at: [Link]

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield? Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. Available at: [Link]

  • ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Available at: [Link]

  • PubChem. (n.d.). (3-Aminophenyl)methanol. Available at: [Link]

  • Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. Available at:

  • chemical.label.com. (n.d.). (3-amino-5-fluorophenyl)methanol. Available at: [Link]

Sources

solubility issues of (3-Amino-2-fluorophenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (3-Amino-2-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this versatile intermediate. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Solubility Profile of this compound

This compound is a multifunctional aromatic compound. Its solubility is governed by the interplay of its three key functional groups: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a fluorine atom (-F) on a benzene ring.

  • Polar Protic Nature : The presence of both an amino group and a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor.[1] This imparts a strong polar character.

  • Intra- and Intermolecular Hydrogen Bonding : These groups can form strong hydrogen bonds with each other and with solvent molecules, significantly influencing which solvents can effectively break down the crystal lattice.

  • Aromatic Ring : The phenyl ring provides a nonpolar, hydrophobic region, contributing to potential solubility in less polar organic solvents, although this effect is often outweighed by the polar groups.

  • Fluorine Substitution : The electronegative fluorine atom ortho to the amino group can subtly influence the electronic properties and basicity of the amine, potentially affecting interactions with acidic or protic solvents.

These structural features result in a compound that is expected to favor polar solvents, particularly those capable of hydrogen bonding.

Physicochemical Properties Summary

This table summarizes the key computed and experimental properties of this compound, which are critical for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₈FNO[2][3]
Molecular Weight 141.14 g/mol [2]
Predicted XlogP 0.5[3]
Topological Polar Surface Area 46.3 Ų[4]
Hydrogen Bond Donors 2 (from -NH₂ and -OH)PubChem Calculation
Hydrogen Bond Acceptors 3 (from N, O, and F)PubChem Calculation

Note: XlogP is a calculated measure of hydrophobicity. A low value suggests a preference for hydrophilic/polar environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of this compound?

Based on its molecular structure, which includes polar amino and hydroxyl groups, this compound is expected to be most soluble in polar organic solvents.[1] It will likely exhibit poor solubility in non-polar solvents like hexane or toluene due to the principle of "like dissolves like".[5]

Q2: Which classes of solvents are the best starting points for solubilization?

Begin with polar protic solvents such as methanol, ethanol, or isopropanol. These can engage in hydrogen bonding with the solute's amino and hydroxyl groups.[1] If solubility is insufficient, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl pyrrolidone (NMP), or acetone can be effective, as they are strong hydrogen bond acceptors.[6][7]

Q3: My compound "crashes out" of solution when I add a co-solvent. Why?

This phenomenon, known as precipitation, often occurs when a non-polar or "anti-solvent" is added to a solution where the compound is dissolved in a good polar solvent. The addition of the anti-solvent reduces the overall polarity of the solvent mixture to a point where it can no longer sustain solvation of the polar this compound molecules, causing them to aggregate and precipitate.

Q4: Can I heat the mixture to improve solubility?

Yes, for most compounds, solubility increases with temperature.[8] Gentle heating can provide the necessary energy to overcome the crystal lattice energy and promote dissolution. However, always exercise caution. It is crucial to know the compound's thermal stability and the solvent's boiling point to prevent degradation or solvent loss. A trial on a small scale is recommended.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides structured solutions to common problems encountered during experiments.

Problem 1: The compound shows poor solubility in my desired reaction solvent (e.g., Tetrahydrofuran - THF).
  • Causality : THF is a moderately polar aprotic solvent. While it can accept hydrogen bonds, it cannot donate them. The strong hydrogen bonding network within the solid this compound may be too strong for THF to disrupt effectively on its own.

  • Solution Strategy :

    • Use of a Co-solvent : The most common and effective technique is to use a co-solvent.[9] First, dissolve the compound in a minimum amount of a strong, miscible polar solvent like DMF or Methanol. Then, slowly add this concentrated solution to your primary reaction solvent (THF). This approach keeps the compound solvated while introducing it into the bulk medium.

    • Temperature Adjustment : Gently warming the THF mixture may be sufficient to achieve the desired concentration.

    • Sonication : Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process by providing localized energy.

Problem 2: The compound is insoluble even in polar protic solvents like Ethanol at room temperature.
  • Causality : The crystal lattice energy of the solid may be particularly high, meaning the intermolecular forces in the solid state are stronger than the solvation forces offered by the solvent at room temperature.

  • Solution Strategy :

    • Systematic Solvent Screening : Do not assume all solvents within a class are equal. Test solubility in a range of polar solvents (see protocol below). Sometimes small differences in solvent structure can lead to significant differences in solubility.

    • pH Modification : The amino group is basic and the hydroxyl group is weakly acidic.

      • Acidification : Adding a small amount of a suitable acid (e.g., HCl in an appropriate solvent) will protonate the amino group to form an ammonium salt (-NH₃⁺). This salt form is often dramatically more soluble in polar solvents than the neutral molecule.[10][11]

      • Basification : Adding a strong base could deprotonate the hydroxyl group, but protonating the amine is generally a more effective strategy for enhancing solubility in this case.

    • Physical Modifications : If you have the capability, reducing the particle size of the solid through techniques like micronization increases the surface area available for solvent interaction, which can increase the rate of dissolution.[9][12]

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for tackling solubility challenges with this compound.

Solubility_Workflow start Start: Insoluble Compound solvent_screen Step 1: Systematic Solvent Screening (Polar Protic & Aprotic) start->solvent_screen is_soluble Soluble? solvent_screen->is_soluble use_cosolvent Step 2: Use Co-Solvent (e.g., dissolve in min. DMF, add to bulk) is_soluble->use_cosolvent No success Success: Proceed with Experiment is_soluble->success Yes heat_sonicate Step 3: Apply Energy (Gentle Heating / Sonication) use_cosolvent->heat_sonicate is_soluble2 Soluble? heat_sonicate->is_soluble2 ph_modify Step 4: pH Modification (Protonate Amine with Acid) is_soluble2->ph_modify No is_soluble2->success Yes is_soluble3 Soluble? ph_modify->is_soluble3 is_soluble3->success Yes fail Re-evaluate solvent system or experiment design is_soluble3->fail No

Caption: A systematic approach to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Rapid Qualitative Solvent Screening

This protocol helps you quickly identify promising solvents for your compound.

Objective: To visually assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Set of small vials (e.g., 1.5 mL or 4 mL)

  • A selection of solvents (see table below for suggestions)

  • Vortex mixer

  • Pipettes

Suggested Solvents for Screening:

ClassSolventRationale
Non-Polar Hexane, TolueneEstablishes a baseline for poor solubility.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Common reaction solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood hydrogen bond acceptors.
Highly Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Often act as "universal" organic solvents for polar molecules.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Capable of hydrogen bonding (donating and accepting).

Procedure:

  • Add approximately 2-5 mg of this compound to each labeled vial.

  • Add 0.5 mL of the first solvent to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Record your observation as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • If the compound dissolved, add another 5-10 mg of solid to see if a saturated solution can be formed.

  • Repeat steps 2-6 for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for accurately measuring equilibrium solubility.[13][14]

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Shake_Flask_Method A 1. Add Excess Solid to Solvent in Vial B 2. Seal and Equilibrate (e.g., 24-48h at 25°C) on shaker/stir plate A->B C 3. Allow Solids to Settle (Centrifuge if needed) B->C D 4. Sample Supernatant (Filter with 0.22µm syringe filter) C->D E 5. Dilute & Analyze (e.g., HPLC, UV-Vis) D->E F 6. Calculate Concentration (mg/mL or mol/L) E->F

Caption: Workflow for the Shake-Flask solubility determination method.

Procedure:

  • Preparation : Add an excess amount of solid this compound to a sealed vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved to ensure the solution is saturated.[14]

  • Equilibration : Place the vial in a temperature-controlled environment (e.g., an orbital shaker or stir plate set to 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation : After equilibration, let the vial stand to allow the excess solid to settle. For very fine particles, centrifugation may be necessary.

  • Sampling : Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical for accuracy.

  • Analysis : Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Quantification : Quantify the concentration of the compound in the diluted sample against a standard calibration curve.

  • Calculation : Back-calculate the original concentration in the saturated solution, accounting for any dilutions. This value is the equilibrium solubility.

References
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
  • Lund University Publications. (n.d.).
  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubChemLite. (n.d.). This compound (C7H8FNO). [Link]
  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • Chem LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
  • PubChem. (n.d.). (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. [Link]
  • Oxford Academic. (1987).
  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. [Link]
  • Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • PubChem. (n.d.). (3-Amino-2-methylphenyl)methanol. [Link]
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • ResearchGate. (2023). Solubility Properties of Methanol in Organic Solvents. [Link]
  • Physical Chemistry Research. (2023).
  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]
  • CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3-Amino-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potential exothermic reactions involving this versatile chemical intermediate. Given its trifunctional nature—a primary aromatic amine, a fluorine-substituted aromatic ring, and a primary benzylic alcohol—this compound presents a unique reactivity profile that requires careful consideration to ensure safe and successful experimentation.

Understanding the Inherent Risks: A Proactive Approach

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of APIs for neurological disorders and oncology.[1] However, the combination of its functional groups presents potential thermal hazards. The primary aromatic amine can undergo highly exothermic reactions such as diazotization, the fluorine atom activates the aromatic ring to certain nucleophilic substitutions, and the alcohol moiety can participate in energetic acylations. A thermal runaway, where the heat generated by a reaction surpasses the heat removal capacity of the system, can lead to a rapid increase in temperature and pressure, potentially resulting in a hazardous incident.[2][3]

Due to the limited publicly available thermal stability data specifically for this compound, a cautious and systematic approach to thermal hazard assessment is paramount before any scale-up. This guide provides a framework for identifying potential risks and offers troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical transformations of this compound that pose a significant exothermic risk?

A1: Several common reactions involving the functional groups of this compound can be highly exothermic:

  • Diazotization of the Amino Group: The reaction of the primary aromatic amine with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt is notoriously exothermic and can be explosive if not strictly controlled.[4][5][6] Solid diazonium salts are often highly unstable and should be handled with extreme caution, if isolated at all.[4][5]

  • Acylation of the Amino and/or Hydroxyl Group: Reactions with acylating agents like acid chlorides or anhydrides can be vigorous and exothermic, especially under acidic conditions.[7][8][9][10]

  • Nitration of the Aromatic Ring: While the existing amino group is activating, nitration reactions are classic examples of potentially dangerous exothermic processes that require careful temperature control to prevent runaway scenarios.

  • Halogen Exchange Reactions: In related fluoroaromatic compounds, halogen exchange reactions have been associated with runaway incidents, particularly in the presence of contaminants.[11]

Q2: I do not have access to reaction calorimetry equipment. How can I get a preliminary idea of the exothermic potential of my planned reaction?

A2: While no substitute for calorimetric data, a cautious, small-scale approach is essential. Start with a very small-scale reaction (millimolar) and carefully monitor the temperature with a calibrated thermometer or thermocouple. Use a cryo-bath for initial trials to ensure maximum cooling capacity. A noticeable temperature increase on a small scale is a strong indicator of a significant exotherm that will be much more challenging to control on a larger scale. Document all temperature changes meticulously.

Q3: What are the recommended analytical techniques for formally assessing the thermal stability of this compound and its reaction mixtures?

A3: For a thorough thermal hazard assessment, the following techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] It can determine the onset temperature of decomposition and the total energy released. This is crucial for understanding the thermal stability of the starting material and the final product.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13][14] It helps identify the temperature at which decomposition begins and can indicate the formation of gaseous byproducts.

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These techniques measure the heat evolved during a chemical reaction in real-time, providing critical data for safe scale-up, such as the maximum temperature of the synthesis reaction (MTSR).[15]

Q4: Are there any known incompatible materials with this compound?

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: Can catalyze exothermic polymerization or decomposition.

  • Acid Chlorides and Anhydrides: Can react exothermically, as noted above.[7][8]

  • Nitrating Agents: Can lead to highly exothermic and potentially uncontrollable reactions.

  • Certain Metals: Some metals can catalyze decomposition.[2]

It is always best practice to consult a comprehensive list of incompatible chemicals before mixing reagents.[2]

Troubleshooting Guides

Scenario 1: Unexpected Temperature Spike During Reagent Addition

  • Issue: You are slowly adding a reagent (e.g., an acyl chloride or a solution of sodium nitrite) to a solution of this compound, and the reaction temperature is rising much faster than anticipated, even with external cooling.

  • Immediate Actions:

    • Stop the Addition Immediately: This is the most critical first step to prevent the accumulation of unreacted reagents.

    • Increase Cooling: If possible, lower the temperature of your cooling bath.

    • Ensure Adequate Agitation: Poor mixing can lead to localized "hot spots" where the reaction rate is much higher. Ensure your stirring is efficient.

    • Prepare a Quenching Agent: Have a suitable quenching agent on standby. The choice of quencher depends on the specific reaction chemistry.

  • Root Cause Analysis and Prevention:

    • Addition Rate Too Fast: The rate of heat generation is exceeding the rate of heat removal. Reduce the addition rate significantly in subsequent experiments.

    • Insufficient Cooling: The cooling bath may not have a low enough temperature or sufficient capacity for the scale of the reaction.

    • Concentration Too High: Higher concentrations lead to faster reaction rates and greater heat output per unit volume. Consider diluting the reaction mixture.

    • Inaccurate Temperature Monitoring: Ensure your temperature probe is correctly placed in the reaction mixture and is responding quickly to changes.

Scenario 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

  • Issue: After adding a portion or all of a reagent, the reaction does not appear to start (no temperature change). Then, after a delay, the reaction begins abruptly with a rapid and dangerous temperature increase.

  • Immediate Actions:

    • Cease All Reagent Addition.

    • Maximize Cooling and Be Prepared for a Rapid Temperature and Pressure Increase.

    • Alert colleagues and be prepared to evacuate the immediate area if the reaction cannot be controlled.

  • Root Cause Analysis and Prevention:

    • Accumulation of Unreacted Reagents: This is a classic and extremely dangerous scenario. The induction period may be due to the need to consume an inhibitor or a slow initiation phase. Once the reaction starts, the accumulated reagents react very quickly, leading to a runaway.

    • Prevention:

      • Ensure Proper Initiation: For reactions with a known induction period, consider adding a small amount of the product from a previous successful batch to "seed" the reaction.

      • Controlled Addition: Never add all of a reactive reagent at once. A slow, controlled addition ensures that the reagent reacts as it is added, preventing accumulation.

      • Monitor for Subtle Signs of Reaction: Use other analytical methods if possible (e.g., in-situ IR, color change) to confirm the reaction is proceeding as the reagent is added.

Scenario 3: Formation of a Solid Precipitate During an Exothermic Reaction

  • Issue: During an exothermic process, a solid precipitates from the reaction mixture, and you notice a change in the efficiency of temperature control.

  • Immediate Actions:

    • Assess the Situation: Is the temperature still under control? Is the stirring still effective?

    • If Temperature is Rising Uncontrollably, Stop Reagent Addition.

  • Root Cause Analysis and Prevention:

    • Change in Heat Transfer: The formation of a solid can coat the reactor walls, significantly reducing the efficiency of heat transfer to the cooling bath.

    • Poor Agitation: The solid may impede stirring, leading to poor mixing and the formation of hot spots.

    • Solubility Issues: The product or an intermediate may be insoluble in the chosen solvent at the reaction temperature.

    • Prevention:

      • Solvent Selection: Choose a solvent in which all components (reactants, intermediates, and products) are likely to remain soluble under the reaction conditions.

      • Consider a Co-solvent: If solubility is a concern, the addition of a co-solvent might be necessary.

      • Mechanical Agitation: For reactions prone to precipitation, ensure the stirring mechanism is robust enough to keep the solid suspended.

Experimental Protocols for Thermal Analysis

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

  • Objective: To determine the onset temperature of decomposition for this compound.

  • Instrumentation: Standard Differential Scanning Calorimeter.[12]

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

    • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.

    • Data Analysis: Plot the heat flow versus temperature. Identify the onset temperature of any significant exothermic events, which would indicate decomposition.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

  • Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.[13]

  • Instrumentation: Standard Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

    • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Data Collection: Continuously record the sample weight as a function of temperature.

    • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

Parameter Typical Values for Aromatic Amines/Alcohols (Illustrative) Significance for this compound
Melting Point (Tₘ) 50-100 °CDefines the upper limit for solid-phase handling.
Onset of Decomposition (Tₒₙₛₑₜ) from TGA/DSC ~150-250 °CThe maximum safe operating temperature should be well below this value.
Peak Decomposition Temperature (Tₚₑₐₖ) from DSC ~180-300 °CIndicates the temperature of maximum decomposition rate.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ), Hydrogen fluoride (HF)The formation of toxic gases necessitates working in a well-ventilated fume hood.

Note: The values in the table are illustrative and based on analogous compounds. Experimental determination for this compound is essential.

Visualizing Safety Workflows and Influencing Factors

ExothermManagementWorkflow cluster_planning Planning & Assessment cluster_execution Execution cluster_response Troubleshooting P1 Literature Review & Analog Structure Analysis P2 Small-Scale Test (T-Monitoring) P1->P2 P3 DSC/TGA Analysis of Starting Materials P2->P3 P4 Reaction Calorimetry (if scaling up) P3->P4 E1 Start Reaction (Slow Reagent Addition) P4->E1 E2 Monitor Temperature Continuously E1->E2 E3 Is T < T_set? E2->E3 E3->E2 Yes R1 STOP ADDITION E3->R1 No R2 Increase Cooling R1->R2 R3 Quench Reaction R2->R3 R4 Emergency Shutdown R3->R4

Caption: A decision workflow for managing potentially exothermic reactions.

HeatFlowFactors cluster_generation Heat Generation Factors cluster_removal Heat Removal Factors G1 Reaction Kinetics Reaction Reaction Temperature G1->Reaction + G2 Reagent Concentration G2->Reaction + G3 Addition Rate G3->Reaction + R1 Cooling Bath Temp. R2 Heat Transfer Coeff. (Solvent, Vessel) R3 Surface Area R4 Agitation Speed Reaction->R1 - Reaction->R2 - Reaction->R3 - Reaction->R4 -

Caption: Key factors influencing the heat balance in a chemical reaction.

References

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. [Link]
  • An overview of the Shell fluoroaromatics plant explosion. (1991). IChemE. [Link]
  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (2016). PubMed Central. [Link]
  • Reactive Chemical Hazards of Diazonium Salts. (2020).
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]
  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2007).
  • Emergency Runaway Reaction - What Precedes?
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (1989). IChemE. [Link]
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (2001). ioKinetic. [Link]
  • This compound (C7H8FNO). (n.d.). PubChem. [Link]
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015).
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (2025). Ami Instruments. [Link]
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003).
  • Analysis of Propellants by HyperDSC and TGA. (n.d.). S4Science. [Link]
  • Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC. (2007).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). MDPI. [Link]
  • Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. (2018).
  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. (2021). OSTI.GOV. [Link]
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2024). AIDIC. [Link]
  • chemical label (3-amino-5-fluorophenyl)methanol. (n.d.). echa.europa.eu. [Link]
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2020). ACS Omega. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of (3-Amino-2-fluorophenyl)methanol: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and overall drug efficacy. The compound (3-Amino-2-fluorophenyl)methanol is a valuable building block in this endeavor, offering a unique combination of functional groups—a primary amine, a fluorine atom, and a hydroxymethyl group—that make it a versatile intermediate in the synthesis of complex therapeutic agents.[1]

This guide provides an in-depth validation and comparison of synthetic routes to this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic rationale behind the chosen methodologies, offering a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the design and execution of synthetic strategies.

Core Synthetic Strategy: A Two-Step Reduction Approach

The most logical and widely applicable synthetic route to this compound commences with the commercially available precursor, 2-fluoro-3-nitrobenzaldehyde. This strategy hinges on a sequential reduction of the nitro and aldehyde functionalities. The judicious choice of reducing agents and reaction conditions is paramount to achieving high yield and purity, while mitigating potential side reactions.

A 2-Fluoro-3-nitrobenzaldehyde B 2-Fluoro-3-aminobenzaldehyde A->B Nitro Group Reduction C This compound B->C Aldehyde Reduction

Figure 1: General two-step synthetic pathway.

Method 1: Catalytic Hydrogenation of the Nitro Group followed by Borohydride Reduction of the Aldehyde

This classic and often high-yielding approach prioritizes the selective reduction of the nitro group under catalytic hydrogenation conditions, followed by the reduction of the aldehyde using a chemical reductant.

Part A: Synthesis of 2-Fluoro-3-aminobenzaldehyde via Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst is critical; palladium on carbon (Pd/C) is a common and effective option.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, is added 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude 2-fluoro-3-aminobenzaldehyde.

Causality and Expertise: The nitro group is highly susceptible to reduction under these conditions, while the aldehyde functionality remains largely untouched, demonstrating the chemoselectivity of this method. The inert atmosphere is crucial to prevent catalyst poisoning and ensure efficient reduction.

Part B: Synthesis of this compound via Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it ideal for the second step of this synthesis.

Experimental Protocol:

  • Reaction Setup: The crude 2-fluoro-3-aminobenzaldehyde from Part A is dissolved in a protic solvent, typically methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (1.0-1.5 eq) is added portion-wise.

  • Monitoring: The reaction is monitored by TLC until the starting aldehyde is consumed.

  • Work-up: The reaction is quenched by the careful addition of water or dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Trustworthiness: The portion-wise addition of NaBH₄ is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas. The final product can be purified by column chromatography on silica gel if necessary.

Method 2: One-Pot Synthesis via Chemoselective Reduction

A more streamlined, though potentially lower-yielding, approach involves a one-pot reaction where both the nitro and aldehyde groups are reduced in a single transformation. This strategy often employs a more robust reducing agent or a combination of reagents.

Experimental Protocol (Hypothetical):
  • Reaction Setup: 2-fluoro-3-nitrobenzaldehyde (1.0 eq) is dissolved in a suitable solvent.

  • Reduction: A reducing agent capable of reducing both functionalities, such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF), is added carefully at low temperature. Alternatively, a combination of reducing agents could be explored.

  • Monitoring and Work-up: The reaction is monitored and worked up following standard procedures for the specific reducing agent used.

Comparison of Synthetic Routes

ParameterMethod 1: Two-Step ReductionMethod 2: One-Pot Synthesis (Hypothetical)
Yield Generally highPotentially lower and more variable
Purity Good to excellent, with easier purificationMay require more extensive purification
Scalability Readily scalableMay present challenges in controlling exotherms
Safety Catalytic hydrogenation requires handling of flammable gas and catalyst. NaBH₄ is a reactive hydride.Strong reducing agents like LiAlH₄ are highly reactive and require careful handling.
Cost-Effectiveness Pd/C can be expensive, but is used in catalytic amounts.Reagent costs will vary depending on the chosen reductant.

In-Text Citations: The use of catalytic hydrogenation for the reduction of nitroarenes is a cornerstone of organic synthesis.[2] The selective reduction of aldehydes in the presence of other functional groups using sodium borohydride is also a well-documented and reliable transformation.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, a singlet for the benzylic CH₂ group, and broad singlets for the NH₂ and OH protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (141.14 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and N-H stretching of the alcohol and amine groups, respectively.

A Synthesis B Purification A->B C Characterization B->C D NMR C->D E MS C->E F IR C->F

Figure 2: Workflow for synthesis validation.

Conclusion

For the synthesis of this compound, the two-step reduction method starting from 2-fluoro-3-nitrobenzaldehyde offers a reliable, high-yielding, and scalable approach. The chemoselective nature of the individual reduction steps allows for excellent control and leads to a product of high purity. While a one-pot synthesis is an attractive concept for process efficiency, the development and validation of such a method would require careful optimization to manage selectivity and safety. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

  • U.S. Patent 10,047,037 B2. Method for producing 2-amino-substituted benzaldehyde compound.
  • MySkinRecipes. This compound.
  • Organic Syntheses Procedure. o-AMINOBENZALDEHYDE.

Sources

A Senior Application Scientist's Guide to the Characterization of (3-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Building Block

(3-Amino-2-fluorophenyl)methanol is more than a mere chemical intermediate; it is a strategic scaffold in modern medicinal chemistry. Its utility lies in the precise positioning of three key functional groups: a nucleophilic amine, a versatile primary alcohol, and a strategically placed fluorine atom. This guide provides an in-depth, comparative analysis of the characterization of its derivatives. We move beyond rote protocols to dissect the causal relationships between structure, analytical behavior, and biological function. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This document serves as a practical and theoretical resource for professionals engaged in the synthesis and evaluation of novel pharmaceutical agents derived from this valuable scaffold.

The Decisive Influence of the ortho-Fluoro Group: A Comparative Perspective

The defining feature of the this compound core is the fluorine atom positioned ortho to the methanol group. This is not a trivial substitution. Its profound electronic and steric effects dictate the molecule's behavior and distinguish its derivatives from their non-fluorinated analogs, such as (3-aminophenyl)methanol derivatives.

Causality Behind the Fluorine Effect:

  • Inductive Effect vs. Resonance: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which can increase the electrophilicity of adjacent carbonyls in ester or amide derivatives.[2] This enhances susceptibility to nucleophilic attack. Simultaneously, it can donate electron density via a +M resonance effect, creating a nuanced electronic environment that influences reactivity and spectroscopic signatures.[2]

  • Conformational Locking and Hydrogen Bonding: The ortho-fluoro substituent can act as a hydrogen bond acceptor, leading to the formation of a stabilizing intramolecular hydrogen bond (IMHB) with the hydroxyl proton of the methanol group (OH···F).[3][4] This interaction significantly influences the conformational landscape, favoring specific rotamers. This "conformational locking" can pre-organize a derivative for more effective binding to a biological target. From an analytical standpoint, this is observable in IR and NMR spectra.[3]

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. This has practical implications during synthesis (e.g., requiring stronger bases for deprotonation) and influences the pKa of the final molecule, which is a critical parameter for drug absorption and distribution.

The following diagram illustrates the workflow for investigating these fluorine-driven effects.

G cluster_0 Comparative Synthesis cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Performance & Functional Analysis Synth_F Synthesize Derivative of This compound Synth_H Synthesize Analog from (3-Aminophenyl)methanol NMR NMR Spectroscopy (1H, 13C, 19F, NOESY) Synth_F->NMR IR FTIR Spectroscopy Synth_F->IR pKa pKa Determination Synth_F->pKa HPLC Comparative HPLC (Retention & Selectivity) Synth_F->HPLC Activity Biological Assay (e.g., IC50 Determination) Synth_F->Activity Synth_H->NMR Synth_H->IR Synth_H->pKa Synth_H->HPLC Synth_H->Activity Conclusion Correlate Structural Changes (Fluorine Effect) with Analytical & Biological Data NMR->Conclusion IR->Conclusion pKa->Conclusion HPLC->Conclusion Activity->Conclusion

Caption: Workflow for comparing fluorinated vs. non-fluorinated derivatives.

The Core Characterization Workflow: A Validating System

For any novel derivative of this compound, a systematic and multi-technique characterization is non-negotiable. Each step serves to validate the previous one, ensuring the structural integrity and purity of the compound before proceeding to costly biological evaluations.

G start Synthesized Derivative ms Mass Spectrometry (Confirm Molecular Weight) start->ms nmr NMR Spectroscopy (1H, 13C, 19F) (Confirm Structure & Connectivity) ms->nmr Correct Mass fail Structure Incorrect Re-evaluate Synthesis ms->fail Incorrect Mass hplc HPLC/UPLC Analysis (Assess Purity >95%) nmr->hplc Correct Structure nmr->fail Incorrect Structure xray Single Crystal X-Ray (If crystal obtained) (Definitive Structure) hplc->xray Purity ≥95% bioassay Biological Evaluation hplc->bioassay Purity ≥95% purify Purification (Chromatography/Recrystallization) hplc->purify Purity <95% xray->bioassay Optional purify->hplc impure Purity <95%

Caption: Self-validating characterization workflow for new derivatives.

Key Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points. Researchers should be prepared to modify conditions based on the specific physicochemical properties (e.g., solubility, stability) of their unique derivative.

Synthesis of a Representative Amide Derivative

This protocol describes the coupling of the parent amine with a carboxylic acid to form an amide, a common structural motif in pharmaceuticals.

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 2.5 eq) or N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salts formed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Causality Note: The choice of coupling agent and solvent is critical. EDC/HOBt is a reliable system for minimizing side reactions and racemization if the carboxylic acid has a chiral center. DMF is used for less soluble reactants, but requires more rigorous removal during work-up.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure, connectivity, and the influence of the fluorine atom.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum to identify proton environments and coupling constants.

    • Acquire a ¹³C NMR spectrum. Note that carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling. Fluorination often leads to upfield shifts for nearby methylene carbons, which can simplify complex spectra.[5]

    • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

    • Optional but Recommended: Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to unequivocally assign all signals.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized derivative.

  • Protocol:

    • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly or via LC into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode to observe the [M+H]⁺ adduct and in negative ion mode for the [M-H]⁻ adduct.

    • Compare the observed m/z value with the calculated exact mass for the expected molecular formula.[6]

Chromatographic Purity and Separation

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the derivative and to establish a method for comparative analysis.

  • Protocol:

    • Column Selection: For fluorinated compounds, a standard C8 or C18 column is often sufficient. However, for separating mixtures of fluorinated and non-fluorinated analogs, a "hetero-pairing" approach using a C8 column with a fluorinated eluent (like trifluoroethanol) can provide optimal separation.[7][8] Fluorinated stationary phases (e.g., pentafluorophenyl, PFP) offer alternative selectivity based on π–π and dipole-dipole interactions.[9]

    • Mobile Phase: A typical starting gradient is 5% to 95% Acetonitrile (containing 0.1% Trifluoroacetic Acid, TFA) in Water (containing 0.1% TFA) over 20 minutes.

    • Analysis: Inject a ~1 mg/mL solution of the sample. Purity is determined by integrating the area of the main peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm). The target purity for biological screening is typically ≥95%.

B. Chiral HPLC

  • Objective: To separate and quantify enantiomers if the derivative is chiral.

  • Protocol:

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD are highly effective for a wide range of pharmaceutical compounds.[10]

    • Mobile Phase: Typically run in normal-phase mode. A common mobile phase is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol.[10] The addition of a small amount of an acidic (TFA) or basic (diethylamine) additive may be required to improve peak shape for acidic or basic analytes, respectively.[10]

    • Method Development: Screen various ratios of hexane/alcohol to achieve baseline separation of the enantiomers.

Comparative Analysis: A Case Study

To illustrate the principles discussed, we present a comparative dataset for three hypothetical compounds: a non-fluorinated amide (Compound A ), its fluorinated counterpart (Compound B ), and a more complex fluorinated heterocyclic derivative (Compound C ), synthesized from this compound.

Compound ID Structure Description
A Amide of (3-aminophenyl)methanolNon-fluorinated baseline
B Amide of this compoundDirect fluorinated analog of A
C Pyrazole from this compoundStructurally complex fluorinated derivative
Table 1: Comparative Spectroscopic Data
Parameter Compound A (Non-Fluorinated) Compound B (Fluorinated) Rationale for Difference
¹H NMR: Benzylic CH₂ (δ, ppm) 4.554.68Deshielding effect of the adjacent electronegative fluorine atom in B .
¹³C NMR: Benzylic CH₂ (δ, ppm) 64.859.9 (d, JCF = 23 Hz)The C-F coupling splits the signal into a doublet. The upfield shift is characteristic of fluorinated benzyl systems.[5]
¹³C NMR: C-F Carbon (δ, ppm) N/A151.2 (d, JCF = 245 Hz)Large one-bond C-F coupling constant is definitive proof of fluorination.
FTIR: ν(OH) (cm⁻¹) 36163595The lower stretching frequency in B suggests a weaker O-H bond due to intramolecular OH···F hydrogen bonding.[3]
Table 2: Comparative Chromatographic Behavior (RP-HPLC)
Compound ID Retention Time (min) on C18 Retention Time (min) on PFP Interpretation
A (Non-F) 10.29.8Standard hydrophobic retention on C18. Less interaction with the electron-deficient PFP phase.
B (F) 10.811.5Increased hydrophobicity due to fluorine leads to slightly longer retention on C18. Stronger dipole-dipole interactions with the PFP phase significantly increase retention.[9]
C (F-Pyrazole) 12.514.1The larger, more hydrophobic pyrazole system increases retention on both phases compared to the simple amide B .[11]
Table 3: Comparative Biological Activity (Anticancer Cytotoxicity)
Compound ID IC₅₀ vs. HT-29 (µM) IC₅₀ vs. MCF-7 (µM) Structure-Activity Relationship (SAR) Insights
A (Non-F) 85.192.4Baseline activity is low, indicating the core scaffold alone is not highly potent.
B (F) 44.551.3The addition of a single fluorine atom improves potency ~2-fold, potentially by enhancing binding interactions or improving membrane permeability.
C (F-Pyrazole) 4.1514.8The combination of the fluorinated ring and the pyrazole heterocycle results in a significant >10-fold increase in potency against the HT-29 cell line, highlighting a synergistic effect.[11]

Conclusion

The characterization of this compound derivatives requires a holistic approach that integrates synthesis, spectroscopy, chromatography, and biological evaluation. This guide demonstrates that the ortho-fluoro substituent is a powerful modulator of a derivative's physicochemical and biological properties. By understanding the underlying causality—from intramolecular hydrogen bonding to altered electronic effects—researchers can make more informed decisions in the design and optimization of novel therapeutic candidates. A rigorous, self-validating characterization workflow is essential for ensuring data integrity and accelerating the drug discovery process.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
  • This compound. MySkinRecipes.
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. National Institutes of Health.
  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering.
  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health.
  • Chemical structures of the benzyl alcohol derivatives under study. ResearchGate.
  • This compound (C7H8FNO). PubChemLite.
  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI.
  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. HETEROCYCLES.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. National Institutes of Health.
  • (PDF) Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. ResearchGate.
  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.
  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. National Institutes of Health.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.

Sources

A Comprehensive Guide to the NMR Characterization of (3-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules.[1] Unlike techniques that provide information on functional groups (Infrared Spectroscopy) or mass-to-charge ratio (Mass Spectrometry), NMR reveals the precise connectivity of atoms within a molecule through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. For complex molecules like (3-Amino-2-fluorophenyl)methanol derivatives, a multi-faceted NMR approach, employing ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques, is essential for complete characterization.

Decoding the Structure: A Multi-Nuclear NMR Approach

The structure of this compound presents a unique set of NMR challenges and opportunities due to the interplay of the amino (-NH₂), fluoro (-F), and hydroxymethyl (-CH₂OH) substituents on the aromatic ring.

¹H NMR: The Initial Roadmap

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. For the parent compound, this compound, we can predict the following key signals:

  • Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Their chemical shifts will be influenced by the electron-donating effects of the amino and hydroxymethyl groups and the electron-withdrawing effect of the fluorine atom.

  • Methylene Protons (-CH₂OH): These protons will appear as a singlet, or a doublet if coupled to the hydroxyl proton (depending on the solvent and concentration). Their chemical shift is typically in the range of 4.5-5.0 ppm.

  • Amino Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Hydroxyl Proton (-OH): Similar to the amino protons, the hydroxyl proton signal is often broad and its chemical shift is variable.

¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key features for this compound would include:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the substituents.

  • Methylene Carbon (-CH₂OH): A single signal for the methylene carbon, typically in the range of 60-65 ppm.

¹⁹F NMR: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom.[2] The chemical shift of the fluorine in this compound is expected to be in the typical range for aromatic fluorides. This spectrum is often simple, consisting of a single multiplet due to coupling with neighboring protons.

2D NMR: Connecting the Dots for Unambiguous Assignment

For a definitive structural confirmation, 2D NMR experiments are indispensable.[3]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the NMR characterization of this compound derivatives.

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (-NH₂, -OH).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed for quantitative analysis of quaternary carbons.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The spectral width will depend on the specific derivative, but a range of -100 to -150 ppm is a reasonable starting point for aryl fluorides.

    • Number of scans: 64-256.

2D NMR Data Acquisition
  • COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire a spectrum with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • HSQC:

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).

    • Acquire a spectrum with a ¹H spectral width of -2 to 12 ppm and a ¹³C spectral width of 0 to 160 ppm.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence optimized for long-range C-H couplings (ⁿJCH ≈ 8-10 Hz).

    • The spectral parameters will be similar to the HSQC experiment.

Data Presentation: Predicted NMR Data for this compound

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for the parent compound, this compound, based on the analysis of structurally similar compounds and established NMR principles.

¹H NMR Predicted δ (ppm) Multiplicity J (Hz)
H-4~6.8ddd³JHH ≈ 8, ⁴JHH ≈ 1, ⁴JHF ≈ 1
H-5~6.7t³JHH ≈ 8
H-6~6.9ddd³JHH ≈ 8, ⁴JHH ≈ 1, ³JHF ≈ 9
-CH₂OH~4.6s
-NH₂~3.8br s
-OHVariablebr s
¹³C NMR Predicted δ (ppm) Multiplicity (¹⁹F coupling) JCF (Hz)
C-1~125d²JCF ≈ 15
C-2~150d¹JCF ≈ 245
C-3~135d²JCF ≈ 5
C-4~115d³JCF ≈ 2
C-5~120s
C-6~118d⁴JCF ≈ 3
-CH₂OH~62s
¹⁹F NMR Predicted δ (ppm) Multiplicity JHF (Hz)
F~ -130ddd³JHF ≈ 9, ⁴JHF ≈ 1, ⁵JHF ≈ 1

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete NMR characterization of a this compound derivative.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY gCOSY H1->COSY HSQC gHSQC H1->HSQC HMBC gHMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Assign Assign Signals F19->Assign COSY->Assign HSQC->Assign HMBC->Assign Structure Determine Connectivity Assign->Structure Final Final Structure Confirmation Structure->Final Sample Sample Preparation Sample->H1 Sample->C13 Sample->F19

Caption: A logical workflow for the comprehensive NMR characterization of small molecules.

Comparison with Other Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information and are often used in conjunction with NMR.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.[1]Unambiguous structure determination.Lower sensitivity compared to MS; requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[4]High sensitivity; small sample requirement.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -NH₂, C=C).[5]Fast and simple to operate.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.[6]Definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

The synergistic use of these techniques provides the most comprehensive characterization of a novel compound.[7] For instance, MS can quickly confirm the molecular weight, IR can identify key functional groups, and NMR can then be used to piece together the complete molecular structure.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency between the 1D and 2D NMR data serves as an internal check. For example, the correlations observed in the HSQC and HMBC spectra must be consistent with the chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra. Any inconsistencies would indicate an incorrect structural assignment or the presence of impurities.

Conclusion

The comprehensive NMR characterization of this compound derivatives is a critical step in their development as potential pharmaceutical agents. A systematic approach, combining 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, provides the necessary data for unambiguous structure elucidation. By understanding the principles behind each experiment and following robust protocols, researchers can confidently determine the structure and purity of these valuable synthetic intermediates, thereby accelerating the drug discovery process.

References

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology.
  • Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S98-S103.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Mahmoud, A. R. (2025, October 30). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab.
  • University of Sheffield. Fluorine NMR.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • MySkinRecipes. This compound.
  • PubChem. This compound.
  • SpectraBase. 2-Fluoroaniline - Optional[1H NMR] - Spectrum.
  • SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts.
  • SpectraBase. Benzyl alcohol - Optional[13C NMR] - Chemical Shifts.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • YouTube. (2013, January 22). Using NMR, IR, and Mass Spec in Organic Chemistry.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Fiehn Lab. Structure Elucidation of Small Molecules.
  • National Institutes of Health. (2016, December 15). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.
  • MySkinRecipes. This compound.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(3-Amino-2-fluorophenyl)methanol is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs for neurological disorders and cancer.[1] The presence of the fluorinated aromatic system can significantly enhance a drug's potency and metabolic stability.[1] In the landscape of drug development and manufacturing, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous purity analysis to ensure that any impurities—whether from the synthesis process, degradation, or storage—are identified and quantified.[2][3][4]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical products.[5][][7] This guide provides an in-depth comparison of two robust HPLC-based methods for the purity assessment of this compound: a conventional, widely applicable Reversed-Phase HPLC with UV detection (HPLC-UV) and a high-resolution Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for enhanced specificity and impurity characterization.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC method is the gold standard for routine quality control due to its robustness, reliability, and cost-effectiveness. The principle lies in the separation of the analyte and its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[8][9]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase HPLC, making it an excellent first choice.[8][10] It provides effective separation for a broad range of aromatic compounds like this compound. The fluorinated nature of the analyte, however, also opens the possibility of using fluorinated stationary phases (e.g., pentafluorophenyl - PFP), which can offer alternative selectivity due to unique dipole-dipole and π-π interactions, potentially resolving impurities that co-elute on a C18 column.[8][10] For this primary method, we focus on the universally accepted C18 phase.

  • Mobile Phase: A gradient elution is employed to ensure the separation of impurities with a wide polarity range.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and favorable UV transparency at lower wavelengths. However, methanol should not be completely discounted, as switching the organic modifier can significantly alter selectivity, a valuable tool in method development.[11]

    • Aqueous Phase: A phosphate buffer is used to maintain a consistent pH. For an amine-containing compound, controlling the pH is critical to ensure the analyte is in a single ionic state (protonated), leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: UV detection is ideal for aromatic compounds. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity by checking for spectral homogeneity across a single chromatographic peak, a key requirement for a stability-indicating method.[3] The wavelength of 254 nm is a common choice for aromatic compounds and provides good sensitivity for the analyte.[12][13]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s1 Weigh this compound Standard and Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Prepare Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) s4 Degas Mobile Phases s3->s4 h1 Pump & Gradient Controller s4->h1 h2 Autosampler (Inject Sample) h1->h2 h3 Column Oven with C18 Column h2->h3 h4 Diode Array Detector (DAD) h3->h4 d1 Chromatography Data System (CDS) h4->d1 d2 Integrate Peaks (Main Analyte & Impurities) d1->d2 d4 Assess Peak Purity (DAD) d1->d4 d3 Calculate Purity (% Area) d2->d3

Caption: Workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • System Suitability: The method must be verified for its suitability on the day of analysis. This includes parameters like tailing factor (should be < 2.0), theoretical plates (> 2000), and repeatability of injections (%RSD < 2.0% for 6 injections).[14]

Method 2: The Specialist - UPLC with Mass Spectrometry (UPLC-MS)

For comprehensive impurity profiling, especially during drug development where unknown impurities must be identified and characterized, UPLC-MS is the superior choice.[] UPLC utilizes columns with sub-2 µm particles, resulting in significantly higher separation efficiency and speed. Coupling this with MS provides molecular weight data, which is crucial for the structural elucidation of impurities.[4]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A sub-2 µm C18 column is used to leverage the high-pressure capabilities of the UPLC system, leading to sharper peaks and much faster analysis times.

  • Mobile Phase: The key difference from the HPLC-UV method is the need for volatile buffers. Non-volatile salts like potassium phosphate will precipitate in and contaminate the mass spectrometer source. Volatile buffers like ammonium formate or ammonium acetate, along with formic acid for pH control, are MS-compatible and will not interfere with the ionization process.[15]

  • Detection: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, is used. Electrospray ionization (ESI) in the positive ion mode is highly effective for ionizing the basic amino group of the analyte and its related impurities, generating protonated molecular ions [M+H]+.[15] This allows for the determination of the molecular weight of each separated component.

Advantages Over HPLC-UV:
  • Enhanced Specificity: MS detection can distinguish between compounds that have the same retention time but different molecular weights.

  • Impurity Identification: Provides molecular weight information, a critical first step in identifying unknown degradation products or process impurities.[4][]

  • Higher Sensitivity: UPLC-MS typically offers significantly lower limits of detection (LOD) and quantitation (LOQ) compared to HPLC-UV.[16]

Performance Comparison: HPLC-UV vs. UPLC-MS

The selection of an analytical method is guided by its intended purpose. For routine QC, a validated HPLC-UV method is often sufficient. For development and in-depth investigation, the specificity of UPLC-MS is indispensable.

ParameterMethod 1: HPLC-UVMethod 2: UPLC-MSRationale & Justification
Resolution GoodExcellentUPLC's smaller particle size columns provide significantly higher theoretical plates, resulting in sharper peaks and better separation of closely eluting impurities.
Analysis Time ~35 minutes~5-10 minutesThe higher efficiency of UPLC allows for much faster flow rates and steeper gradients without sacrificing resolution, drastically reducing run times.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL range)MS is an inherently more sensitive detection technique than UV absorption, allowing for the quantification of trace-level impurities.[16][17]
Specificity Good (with DAD)ExcellentWhile DAD provides peak purity analysis, it cannot resolve co-eluting peaks. MS can differentiate co-eluting compounds if they have different mass-to-charge ratios.[]
Impurity Identification Limited (based on retention time)Definitive (based on molecular weight)MS provides molecular weight and fragmentation data (with MS/MS), which are essential for the structural elucidation of unknown impurities.[4]
Cost & Complexity LowerHigherUPLC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.
Regulatory Standing Fully compliant for QCFully compliant, often required for characterizationBoth methods are accepted by regulatory agencies. HPLC-UV is standard for release testing, while UPLC-MS is often required for impurity characterization in regulatory filings.[2][14]

A Prerequisite for Validation: Forced Degradation Studies

A critical component of validating any purity method is demonstrating that it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than those encountered during long-term storage.[18][19] The purpose is to intentionally generate degradation products to prove the analytical method can separate them from the parent compound and from each other.[20][21]

Typical Stress Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C (solid-state)

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The HPLC method is considered stability-indicating only if it can achieve baseline resolution between the main peak of this compound and all significant degradation peaks formed under these stress conditions.[19]

Logic of a Forced Degradation Study

cluster_stress Stress Conditions s1 Acid Hydrolysis StressedSamples Generate Stressed Samples (Degradation Products Formed) s1->StressedSamples s2 Base Hydrolysis s2->StressedSamples s3 Oxidation s3->StressedSamples s4 Thermal s4->StressedSamples s5 Photolytic s5->StressedSamples API This compound (API Sample) Analysis Analyze by HPLC Method StressedSamples->Analysis Evaluation Evaluate Chromatograms Analysis->Evaluation Pass Method is Stability-Indicating: - Peak Purity Pass - Degradants Resolved - Mass Balance Achieved Evaluation->Pass Yes Fail Method is NOT Stability-Indicating: - Co-elution Observed - Poor Resolution Evaluation->Fail No

Caption: Logical workflow of a forced degradation study.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods are powerful tools for assessing the purity of this compound. The choice between them is dictated by the specific requirements of the analytical task at hand.

  • For routine quality control, batch release, and stability testing , the validated RP-HPLC-UV method is the recommended choice. It provides a reliable, cost-effective, and robust system for quantifying known impurities and ensuring product consistency.

  • During process development, for impurity identification, and for the characterization of degradation pathways , the UPLC-MS method is indispensable. Its superior resolution, speed, and the structural information provided by mass spectrometry are essential for gaining a deep understanding of the impurity profile, which is a regulatory expectation for any new drug substance.

Ultimately, a comprehensive analytical strategy will leverage both techniques: UPLC-MS during development to identify and characterize potential impurities, and a robust, validated HPLC-UV method transferred to the quality control laboratory for routine analysis throughout the product's lifecycle. This dual approach ensures scientific rigor, data integrity, and regulatory compliance.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • Steps for HPLC Method Validation - Pharmaguideline. (2024).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(3-Aminophenyl)ethanol - Benchchem.
  • Alternative methods to assess the impurity profile of a monographed API using acarbose as an example | Request PDF - ResearchGate.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol - Benchchem.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025).
  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025).
  • Impurity Profiling in APIs - BOC Sciences.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020).
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
  • Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC - NIH. (2020).
  • Forced Degradation Studies - MedCrave online. (2016).
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • This compound - MySkinRecipes.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • METHANOL 2000 - CDC. (2025).

Sources

A Comparative Study of Fluorinated vs. Non-Fluorinated Aminobenzyl Alcohols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Aminobenzyl Alcohol Properties

Aminobenzyl alcohols are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Their structural motif, featuring an amino group and a hydroxyl group attached to a benzyl core, allows for diverse interactions with biological targets. However, the ever-present challenge in drug discovery is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without compromising its potency. The introduction of fluorine into the aminobenzyl alcohol scaffold has emerged as a powerful strategy to fine-tune these properties.[1][2]

The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This guide provides a comparative analysis of fluorinated and non-fluorinated aminobenzyl alcohols, offering insights into their synthesis, properties, and biological implications, supported by experimental data and protocols.

Comparative Synthesis of Aminobenzyl Alcohols

The synthesis of both fluorinated and non-fluorinated aminobenzyl alcohols generally involves the reduction of a corresponding carbonyl or nitro compound. The choice of starting material and reducing agent is critical to achieving high yields and preventing unwanted side reactions.

Non-Fluorinated Aminobenzyl Alcohols:

A common and industrially relevant method for synthesizing 4-aminobenzyl alcohol is the reduction of 4-nitrobenzyl alcohol.[3] This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3] An alternative chemical reduction involves using reagents such as iron powder in an acidic medium.[3] Another route involves the reduction of 4-aminobenzoic acid derivatives with strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]

Fluorinated Aminobenzyl Alcohols:

The synthesis of fluorinated aminobenzyl alcohols follows similar principles, often starting from a fluorinated precursor. For example, 2,6-difluorobenzyl alcohol can be synthesized from 2,6-difluorobenzonitrile via a two-step process involving reduction to the benzylamine followed by diazotization and hydrolysis.[5] Alternatively, reduction of polyfluorobenzoic acids using reagents like zinc borohydride offers an economical route.[6]

Physicochemical Property Comparison

The introduction of fluorine can dramatically alter the electronic and conformational properties of the aminobenzyl alcohol scaffold, leading to significant changes in its physicochemical profile.

PropertyNon-Fluorinated (e.g., 4-Aminobenzyl Alcohol)Fluorinated (e.g., 4-Amino-2-fluorobenzyl Alcohol)Rationale for Change
pKa (of Amino Group) ~4.60 (for aniline)Lower (e.g., ~3.20 for 2-fluoroaniline)The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, reducing its basicity.[7]
Lipophilicity (LogP) ModerateGenerally HigherFluorine substitution often increases lipophilicity, which can enhance membrane permeability and absorption.[1][8]
Metabolic Stability Susceptible to oxidationGenerally HigherThe high strength of the C-F bond makes it more resistant to metabolic cleavage by cytochrome P450 enzymes.[1][9]
Conformational Preference FlexibleCan be more rigidIntramolecular hydrogen bonding between the fluorine and the amino or hydroxyl groups can lock the molecule into a specific conformation, potentially increasing receptor binding affinity.[7]

Impact on Biological Activity and Pharmacokinetics

The changes in physicochemical properties induced by fluorination directly translate to altered biological activity and pharmacokinetic profiles.

Enhanced Potency and Selectivity:

Fluorine's ability to modulate pKa and conformational preferences can lead to improved binding affinity and selectivity for the target receptor.[1][7] For instance, the position of the fluorine atom in the aromatic ring can determine receptor selectivity in fluorinated noradrenaline derivatives.[7]

Improved Pharmacokinetics:

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][8] By blocking sites susceptible to oxidative metabolism, fluorine can increase the half-life of a drug, potentially allowing for less frequent dosing.[1] For example, in the drug Cabotegravir, fluorine atoms play a crucial role in improving metabolic stability.[8]

Increased Bioavailability:

The increased lipophilicity of fluorinated compounds often leads to better absorption and membrane permeability, thereby increasing bioavailability.[2][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol

This protocol describes a common method for synthesizing a non-fluorinated aminobenzyl alcohol.

Materials:

  • 4-nitrobenzyl alcohol

  • Isopropanol

  • Raney Nickel

  • Hydrazine hydrate

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitrobenzyl alcohol (0.1 mol) in 100 ml of isopropanol in a round-bottom flask.

  • Add 0.5g of Raney Nickel to the solution.

  • Stir the mixture and heat to 50°C.

  • Slowly add hydrazine hydrate (0.5 mol) dropwise.

  • After the addition is complete, heat the reaction to reflux at 85°C and continue for 1.5 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the Raney Nickel.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Dissolve the residue in 150 ml of ethyl acetate and wash three times with a saturated sodium chloride solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[10]

Protocol 2: Comparative Metabolic Stability Assay using Human Liver Microsomes

This assay compares the metabolic stability of a fluorinated and a non-fluorinated aminobenzyl alcohol.

Materials:

  • Test compounds (fluorinated and non-fluorinated aminobenzyl alcohols)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing HLM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

Visualizing the Impact of Fluorination

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Nitrobenzyl_Alcohol 4-Nitrobenzyl Alcohol Reduction Reduction (Reflux at 85°C) 4-Nitrobenzyl_Alcohol->Reduction Reagents Hydrazine Hydrate Raney Nickel Isopropanol Reagents->Reduction 4-Aminobenzyl_Alcohol 4-Aminobenzyl Alcohol Reduction->4-Aminobenzyl_Alcohol

Caption: The cascading effects of fluorination on key drug-like properties.

Conclusion

The strategic incorporation of fluorine into the aminobenzyl alcohol scaffold is a well-established and powerful tool in modern drug discovery. By modulating key physicochemical properties such as pKa, lipophilicity, and metabolic stability, medicinal chemists can overcome many of the pharmacokinetic challenges encountered during lead optimization. While the effects of fluorination are context-dependent, a thorough understanding of the principles outlined in this guide can aid researchers in the rational design of more effective and safer therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (URL: [Link])
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online. (URL: [Link])
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central. (URL: [Link])
  • Fluorinated Aromatic Compounds.
  • [Biological activity of a new series of tertiary alcohols]. PubMed. (URL: [Link])
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. (URL: [Link])
  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. (URL: [Link])
  • Example of a fully fluorinated and aromatic structure that does not meet any PFAS definition.
  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. (URL: [Link])
  • Process for the preparation of fluorobenzyl derivatives.
  • Method for preparing 4-aminobenzyl alcohol.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. (URL: [Link])
  • Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol...
  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. (URL: [Link])
  • Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. MDPI. (URL: [Link])
  • Process for producing 4-aminobenzyl alcohol derivatives.
  • A new synthetic route to polyfluorobenzyl alcohol.
  • Physicochemical properties of aqueous solutions of fluorinated surfactants.

Sources

A Comparative Guide to the Biological Assessment of (3-Amino-2-fluorophenyl)methanol Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of next-generation therapeutics. The (3-Amino-2-fluorophenyl)methanol core represents one such promising scaffold. It is recognized as a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly in oncology.[1] The strategic placement of its functional groups—an amine, a hydroxyl, and a fluorine atom—provides a rich platform for analog development.

The inclusion of fluorine is a deliberate design choice, not a mere substitution. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's biological profile.[2][3] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and basicity, which are crucial for favorable pharmacokinetics.[4][5][6][7]

This guide presents a systematic approach to assessing the biological activity of a hypothetical library of this compound analogs. We will operate under the hypothesis that these analogs are designed to inhibit a specific Receptor Tyrosine Kinase (RTK), a class of enzymes frequently implicated in cancer progression, making them a prime target for small-molecule inhibitors.[8][9] Our objective is to establish a clear Structure-Activity Relationship (SAR) to identify a lead compound for further development.

Hypothetical Analog Library Design

To explore the SAR of the this compound scaffold, we designed a focused library of six analogs (Analogs 1-6) with systematic modifications at the amine (R¹) and alcohol (R²) positions. The parent scaffold serves as our baseline control.

CompoundCore StructureRationale for Modification
Parent This compound-H-CH₂OHBaseline scaffold
Analog 1 -C(O)CH₃ (Acetyl)-CH₂OHProbes tolerance for an amide, potentially altering H-bonding and solubility.
Analog 2 -CH₃ (Methyl)-CH₂OHIntroduces minimal steric bulk to probe for hydrophobic interactions at the R¹ position.
Analog 3 -H-C(O)CH₃ (Ketone)Evaluates the impact of replacing the H-bond donor alcohol with an acceptor ketone.
Analog 4 -H-CH₂OCH₃ (Methyl Ether)Removes the H-bond donor capability of the alcohol while maintaining similar steric profile.
Analog 5 -C(O)CH₃ (Acetyl)-C(O)CH₃ (Ketone)Combines two potentially favorable modifications to test for synergistic effects.
Analog 6 -CH₃ (Methyl)-CH₂OCH₃ (Methyl Ether)Combines two modifications that probe hydrophobic interactions and H-bonding.

A Tiered Strategy for Biological Evaluation: The Screening Cascade

To efficiently identify promising candidates, we employ a multi-tiered screening cascade.[10][11] This strategy ensures that only the most potent and cell-permeable compounds, with validated on-target activity, are advanced to more complex and resource-intensive studies.[12][13] The workflow is designed to answer three critical questions in sequence:

  • Does the compound inhibit the target enzyme? (Primary Biochemical Assay)

  • Does the compound affect cancer cells that rely on this enzyme? (Secondary Cellular Assay)

  • Is the compound selective for the intended target? (Selectivity Profiling)

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Selectivity & Lead Progression a Analog Library (Parent + Analogs 1-6) b In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c Determine Potency (IC₅₀) b->c d Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) c->d Advance Potent Hits (IC₅₀ < 1 µM) e Determine Cellular Efficacy (GI₅₀) d->e f Kinase Selectivity Panel e->f Advance Cell-Active Hits (GI₅₀ < 5 µM) g Lead Candidate Nomination f->g

Fig. 1: Experimental workflow for the tiered screening cascade.

Tier 1: Primary Biochemical Assay Protocol

Objective: To determine the direct inhibitory activity (IC₅₀) of each analog against the purified target RTK enzyme.

Causality: We selected the ADP-Glo™ Kinase Assay for its high sensitivity and robustness.[14] This assay quantifies the amount of ADP produced during the kinase reaction. A potent inhibitor will block the kinase from phosphorylating its substrate, resulting in low ADP production and, consequently, a low luminescent signal.[14] This provides a direct measure of target engagement.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution series for each analog in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM.

  • Kinase Reaction (Performed in a 384-well plate):

    • To appropriate wells, add 1 µL of the compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2 µL of a 2.5X solution of the target RTK enzyme in kinase reaction buffer.

    • Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a 2.5X solution containing the peptide substrate and ATP (at its Kₘ concentration). The final reaction volume is 5 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[15]

Tier 2: Secondary Cellular Assay Protocol

Objective: To assess the anti-proliferative activity (GI₅₀) of the analogs in a cancer cell line that overexpresses the target RTK.

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid metabolism. This assay validates that the compound can enter cells and engage its target to produce a functional anti-proliferative effect. We chose the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity and viability.[16][17] It is generally more sensitive and has fewer artifacts compared to colorimetric methods like the MTT assay.[18][19][20]

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Plating:

    • Seed cells (e.g., NCI-H460 lung cancer line) in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 9-point serial dilution of each analog in culture medium.

    • Add the diluted compounds to the cells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • ATP Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Results and Structure-Activity Relationship (SAR) Analysis

The hypothetical data from our screening cascade are summarized below. This analysis is central to understanding how chemical structure dictates biological activity.[21][22]

CompoundTarget IC₅₀ (nM)Cellular GI₅₀ (nM)SAR Interpretation
Parent -H-CH₂OH1250> 10,000The parent scaffold has weak target activity and poor cellular efficacy.
Analog 1 -C(O)CH₃-CH₂OH8509800Acetylation of the amine slightly improves target potency but does not significantly enhance cellular activity.
Analog 2 -CH₃ -CH₂OH 110 1500 Methylation of the amine dramatically increases target potency, suggesting a key hydrophobic interaction.
Analog 3 -H-C(O)CH₃1500> 10,000Oxidation of the alcohol to a ketone is detrimental to activity, indicating the H-bond donating ability of the -OH group is important.
Analog 4 -H-CH₂OCH₃ 450 5500 Capping the alcohol as a methyl ether improves potency over the parent, suggesting the removal of the H-bond donor can be tolerated if lipophilicity is increased.
Analog 5 -C(O)CH₃-C(O)CH₃2200> 10,000The combination of two individually neutral or detrimental modifications results in a loss of activity.
Analog 6 -CH₃ -CH₂OCH₃ 15 180 This combination is synergistic. The R¹ methyl group provides a key hydrophobic interaction, while the R² ether enhances cell permeability and potency.

Key SAR Insights:

  • R¹ Position: The free amine is not optimal. Small, hydrophobic groups are strongly preferred, as shown by the >10-fold potency increase with the methyl group of Analog 2 . This points to a hydrophobic pocket in the kinase's ATP-binding site.

  • R² Position: The primary alcohol's hydrogen-bond donating capability appears important for binding, as its removal to a ketone (Analog 3 ) is detrimental. However, converting it to a methyl ether (Analog 4 and Analog 6 ) improves activity, likely by increasing lipophilicity and cell permeability while maintaining an optimal steric profile.

  • Synergy: Analog 6 demonstrates a clear synergistic effect. The combination of the optimal R¹-methyl and R²-methyl ether modifications results in a compound with potent biochemical activity (IC₅₀ = 15 nM) and excellent cellular efficacy (GI₅₀ = 180 nM).

Target Context: A Hypothetical RTK Signaling Pathway

To understand the cellular impact of inhibiting our target, it is crucial to visualize its place within signaling networks. A potent and selective inhibitor of the target RTK would block the entire downstream cascade, thereby inhibiting cell proliferation and survival.[9]

G Ligand Growth Factor (Ligand) RTK Target RTK Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates Analog6 Analog 6 (Inhibitor) Analog6->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (3-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The (3-Amino-2-fluorophenyl)methanol scaffold has emerged as a particularly valuable building block, primarily utilized in the synthesis of pharmaceuticals targeting a range of diseases, including cancer and neurological disorders.[1] The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the amino and methanol functionalities provide versatile handles for synthetic modification to fine-tune pharmacological properties.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of novel therapeutic agents based on this promising scaffold. We will explore synthetic strategies, delve into the nuanced effects of structural modifications on biological activity, and provide detailed experimental protocols to support further research and development.

The Core Scaffold: Unpacking the Chemical Logic

The this compound molecule possesses a unique combination of functional groups that make it an attractive starting point for drug discovery.

  • The Fluorine Atom: Positioned ortho to the amino group, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This can modulate the pKa of the neighboring amino group, influencing its ability to participate in hydrogen bonding and salt bridge formation with biological targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby increasing the pharmacokinetic half-life of a drug candidate.

  • The Amino Group: As a primary amine, this group is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to explore a wide range of chemical space and modulate properties such as solubility, cell permeability, and target engagement. The free amine itself can act as a crucial hydrogen bond donor in receptor binding.

  • The Methanol Group: The primary alcohol provides another point for modification, allowing for the formation of ethers and esters. These modifications can impact lipophilicity, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group can also serve as a hydrogen bond donor or acceptor.

Synthetic Pathways: Building the Derivatives

The synthesis of this compound derivatives typically begins with commercially available starting materials, such as 2-fluoro-3-nitrobenzoic acid. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of this compound Derivatives
  • Reduction of the Nitro Group: 2-fluoro-3-nitrobenzoic acid is reduced to 3-amino-2-fluorobenzoic acid. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Protection of the Amino Group (Optional): If modifications to the carboxylic acid are desired without affecting the amino group, the amine can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

  • Reduction of the Carboxylic Acid: The carboxylic acid is reduced to the primary alcohol to yield this compound. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Derivatization of the Amino Group: The amino group of this compound can be acylated using various acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine.

  • Derivatization of the Methanol Group: The hydroxyl group can be converted to an ether via Williamson ether synthesis or esterified using an appropriate acid chloride or carboxylic acid under esterification conditions (e.g., using a carbodiimide coupling agent).

G A 2-Fluoro-3-nitrobenzoic Acid B 3-Amino-2-fluorobenzoic Acid A->B Reduction (e.g., SnCl2, HCl) C This compound (Core Scaffold) B->C Reduction (e.g., LiAlH4) D N-Acylated Derivatives C->D Acylation (e.g., R-COCl, Base) E O-Alkylated/O-Acylated Derivatives C->E Alkylation/Esterification

Caption: General synthetic route to this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

Derivative R1 (at Amino Group) R2 (at Methanol Group) Predicted Anticancer Potency (IC50) Rationale for Predicted Activity
1 (Core) HHModerateBaseline activity of the core scaffold.
2a -C(O)CH3HIncreasedAcylation can introduce additional binding interactions and modulate solubility.
2b -C(O)PhHIncreasedThe phenyl group can engage in pi-stacking interactions with aromatic residues in a binding pocket.
2c -C(O)-(4-Cl-Ph)Significantly IncreasedThe electron-withdrawing chloro group can enhance binding affinity through halogen bonding or by modifying the electronic properties of the phenyl ring.
3a H-CH3DecreasedSmall alkyl ethers may not provide significant additional beneficial interactions and could disrupt existing hydrogen bonds.
3b H-C(O)CH3Moderate to IncreasedEsterification can improve cell permeability and the ester may act as a prodrug, being hydrolyzed intracellularly to the active alcohol.
4a -C(O)-(4-Cl-Ph)-CH3VariableThe combined effect of a potent N-acyl group and O-alkylation is target-dependent and can impact overall conformation and solubility.
Key Inferred SAR Insights:
  • Modification of the Amino Group:

    • Acylation: Introducing an acyl group at the 3-amino position is generally predicted to be a favorable modification. This is a common strategy in the design of kinase inhibitors, where the amide N-H can act as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The nature of the acyl group is critical. Aromatic and heteroaromatic acyl groups can introduce beneficial pi-stacking or hydrophobic interactions.

    • Substitution on Aryl Acyl Groups: As seen in derivative 2c , substitution on a phenylacyl group can significantly impact potency. Electron-withdrawing groups like halogens or nitro groups can enhance activity, potentially through favorable electronic interactions or by inducing a more favorable binding conformation.

  • Modification of the Methanol Group:

    • Etherification: Conversion of the methanol to an ether (as in 3a ) is likely to have a more variable effect. While it can increase lipophilicity, it also removes a hydrogen bond donor. The size and nature of the alkyl or aryl group will be critical.

    • Esterification: Esterification (as in 3b ) can be a viable prodrug strategy. Esters are often more cell-permeable than the corresponding alcohols and can be cleaved by intracellular esterases to release the active parent compound.

SAR_Summary cluster_0 Amino Group Modifications (R1) cluster_1 Methanol Group Modifications (R2) Core This compound Amino Group Methanol Group Acylation Acylation (e.g., -C(O)R) Generally Favorable Core:f0->Acylation Etherification Etherification (e.g., -OR) Variable Effect Core:f1->Etherification Esterification Esterification (e.g., -OC(O)R) Prodrug Potential Core:f1->Esterification Aryl_Acyl Aryl Acylation (Pi-stacking) Acylation->Aryl_Acyl Subst_Aryl_Acyl Substituted Aryl Acyl (Halogen Bonding, Electronics) Potentially High Potency Aryl_Acyl->Subst_Aryl_Acyl

Caption: Summary of inferred structure-activity relationships for this compound derivatives.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold is one of several fluorinated building blocks used in medicinal chemistry. For instance, various aminothiazole compounds have been investigated as kinase inhibitors, where the thiazole ring acts as a key pharmacophore. While these compounds have shown promise, the this compound scaffold offers a simpler, more synthetically accessible starting point with clear vectors for diversification at the amino and methanol positions. Furthermore, compared to more complex heterocyclic systems, this simpler scaffold may offer advantages in terms of physicochemical properties and reduced off-target effects.

Experimental Protocols

Detailed Synthesis of N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide (Derivative 2a)
  • To a solution of this compound (1.0 g, 7.08 mmol) in dichloromethane (20 mL) at 0 °C is added triethylamine (1.2 mL, 8.50 mmol).

  • Acetyl chloride (0.56 mL, 7.79 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol for In Vitro Kinase Inhibition Assay (General)
  • A specific kinase, buffer, and substrate are added to the wells of a 96-well plate.

  • The test compounds (derivatives of this compound) are added to the wells at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30 °C).

  • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The strategic placement of the fluorine atom, combined with the readily modifiable amino and methanol groups, provides a rich opportunity for SAR exploration. Based on the analysis of related structures, acylation of the amino group, particularly with substituted aryl moieties, appears to be a highly effective strategy for enhancing biological activity. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives against specific, well-defined molecular targets, such as protein kinases implicated in cancer. Such studies will be crucial in validating the inferred SAR presented in this guide and in unlocking the full therapeutic potential of this valuable chemical scaffold.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound. [Link]
  • Google Patents.
  • Google P
  • Google Patents. Tyrosine kinase inhibitors and methods thereof.
  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
  • PubChem.
  • Frontiers in Chemistry. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

Sources

A Comparative Guide to the Synthesis of Fluorinated Aminophenylmethanols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated motifs, vicinal fluoro-amino alcohol substructures, particularly those found in fluorinated aminophenylmethanols, are of significant interest due to their prevalence in a range of biologically active compounds.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to chiral fluorinated aminophenylmethanols. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into the causal factors that govern reaction outcomes, stereoselectivity, and overall efficiency. Every method is presented as a self-validating system, with an emphasis on the critical parameters that ensure reproducibility and scalability.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of fluorinated aminophenylmethanols predominantly relies on two divergent and powerful strategies:

  • Diastereoselective Reduction of α-Amino Ketone Precursors: This widely employed route involves the synthesis of a prochiral fluorinated α-aminoketone, followed by a stereoselective reduction of the carbonyl group to furnish the desired amino alcohol. The success of this approach hinges on the ability to control the stereochemistry of the newly formed hydroxyl group in relation to the existing stereocenter at the α-carbon.

  • Nucleophilic Addition of Organometallic Reagents to α-Amino Aldehyde Precursors: An alternative and equally potent strategy involves the use of fluorinated α-aminobenzaldehydes as electrophilic partners for the addition of organometallic reagents, such as Grignard or organolithium reagents. This method allows for the direct formation of the carbon skeleton and the creation of two adjacent stereocenters in a single step.

This guide will now dissect each of these strategies in detail, providing comparative data, mechanistic insights, and step-by-step experimental protocols for their execution.

Route 1: Diastereoselective Reduction of Fluorinated α-Amino Ketones

The reduction of α-amino ketones is a robust and well-established method for the synthesis of β-amino alcohols. The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the ketone and potentially the stereochemical outcome of the reduction. The key to this approach is the selection of a suitable reducing agent and reaction conditions that favor the formation of one diastereomer over the other (syn vs. anti).

Mechanistic Considerations in Diastereoselective Reductions

The stereochemical outcome of the reduction of α-amino ketones is often rationalized by the Cram-chelation model or the Felkin-Anh model.

  • Chelation Control: In the presence of a chelating metal (e.g., from a metal hydride reagent like LiAlH4), a five-membered cyclic intermediate can form between the metal, the carbonyl oxygen, and the nitrogen of the amino group. The hydride is then delivered to the less hindered face of the carbonyl, leading to the syn-diastereomer.

  • Felkin-Anh Model (Non-Chelation Control): In the absence of chelation, the stereochemical outcome is dictated by steric and electronic interactions. The largest substituent (the protected amino group) orients itself anti-periplanar to the incoming nucleophile (hydride). This model generally predicts the formation of the anti-diastereomer.

The choice of protecting group on the amine is therefore critical in directing the stereoselectivity of the reduction. Bulky, non-chelating protecting groups will favor the Felkin-Anh pathway, while smaller, potentially chelating groups can promote the chelation-controlled pathway.

Visualization of Synthetic Pathways

Fluorinated Phenylalanine Fluorinated Phenylalanine Fluorinated α-Amino Ketone Fluorinated α-Amino Ketone Fluorinated Phenylalanine->Fluorinated α-Amino Ketone Acylation/Oxidation syn-Fluorinated Aminophenylmethanol syn-Fluorinated Aminophenylmethanol Fluorinated α-Amino Ketone->syn-Fluorinated Aminophenylmethanol Chelation-Controlled Reduction anti-Fluorinated Aminophenylmethanol anti-Fluorinated Aminophenylmethanol Fluorinated α-Amino Ketone->anti-Fluorinated Aminophenylmethanol Non-Chelation-Controlled Reduction

Caption: General synthetic workflow for Route 1.

Comparative Performance of Reducing Agents

The choice of reducing agent is paramount in achieving high diastereoselectivity and yield. Below is a comparative summary of commonly employed reducing agents for the synthesis of fluorinated aminophenylmethanols.

Reducing Agent SystemTypical Diastereoselectivity (syn:anti or anti:syn)Yield Range (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation Substrate and catalyst dependent85-99High yields, scalable, environmentally benignMay require high pressures, catalyst screening often necessary
Sodium Borohydride (NaBH₄) Moderate to good, often favors anti70-95Mild conditions, easy to handleLower diastereoselectivity compared to more complex hydrides
Lithium Aluminum Hydride (LiAlH₄) Good to excellent, often favors syn (chelation)75-98Powerful reducing agent, high yieldsHighly reactive with protic solvents, requires anhydrous conditions
CBS Reduction (Corey-Bakshi-Shibata) Excellent enantioselectivity for prochiral ketones80-95High enantioselectivityStoichiometric use of borane, catalyst can be expensive
Transfer Hydrogenation Good to excellent80-98Avoids the use of H₂ gas, mild conditionsCan require longer reaction times
Experimental Protocol: Diastereoselective Reduction of a Fluorinated α-Amino Ketone

This protocol is a representative example of a diastereoselective reduction using a metal hydride reagent.

Objective: To synthesize (1R,2S)-2-amino-1-(4-fluorophenyl)propan-1-ol from (S)-2-amino-1-(4-fluorophenyl)propan-1-one.

Materials:

  • (S)-2-(tert-butoxycarbonylamino)-1-(4-fluorophenyl)propan-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

  • To a stirred solution of (S)-2-(tert-butoxycarbonylamino)-1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a 1.0 M solution of LiAlH₄ in THF (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected amino alcohol.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a 2.0 M solution of HCl in diethyl ether.

  • Stir the mixture for 1 hour at room temperature, during which time a white precipitate will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt of the desired fluorinated aminophenylmethanol.

Trustworthiness: The stereochemical outcome of this reaction should be verified by NMR analysis (e.g., NOE experiments) and/or by comparison to known literature data for analogous compounds. The enantiomeric excess of the starting material will directly translate to the enantiomeric purity of the product, assuming no racemization occurs.

Route 2: Nucleophilic Addition to Fluorinated α-Amino Aldehydes

This approach offers a convergent and often highly stereoselective route to fluorinated aminophenylmethanols. The key to this strategy is the preparation of an enantiomerically pure N-protected fluorinated α-aminobenzaldehyde, which is then reacted with an organometallic reagent.

Mechanistic Considerations in Nucleophilic Additions

The stereoselectivity of the addition of organometallic reagents to α-amino aldehydes is typically governed by the nature of the N-protecting group and the presence of a chelating metal.

  • Chelation Control (e.g., with Grignard Reagents): When the N-protecting group is capable of chelation (e.g., a carbamate), the aldehyde can form a rigid five-membered chelate with the magnesium atom of the Grignard reagent. The nucleophilic alkyl or aryl group is then delivered to the less hindered face of the aldehyde, leading to the syn-diastereomer.

  • Felkin-Anh Model (Non-Chelation Control): With non-chelating protecting groups or with organolithium reagents (which have a lower propensity for chelation), the Felkin-Anh model is generally followed, leading to the preferential formation of the anti-diastereomer.

Visualization of Synthetic Pathways

Fluorinated Phenylalanine Fluorinated Phenylalanine Fluorinated α-Amino Aldehyde Fluorinated α-Amino Aldehyde Fluorinated Phenylalanine->Fluorinated α-Amino Aldehyde Reduction/Oxidation syn-Fluorinated Aminophenylmethanol syn-Fluorinated Aminophenylmethanol Fluorinated α-Amino Aldehyde->syn-Fluorinated Aminophenylmethanol Chelation-Controlled Nucleophilic Addition anti-Fluorinated Aminophenylmethanol anti-Fluorinated Aminophenylmethanol Fluorinated α-Amino Aldehyde->anti-Fluorinated Aminophenylmethanol Non-Chelation-Controlled Nucleophilic Addition

Caption: General synthetic workflow for Route 2.

Comparative Performance of Organometallic Reagents
Organometallic ReagentTypical Diastereoselectivity (syn:anti or anti:syn)Yield Range (%)Key AdvantagesKey Disadvantages
Grignard Reagents (RMgX) Good to excellent, often favors syn (chelation)60-90Readily available, highly reactiveCan be basic, leading to side reactions; sensitive to moisture and air
Organolithium Reagents (RLi) Good, often favors anti (non-chelation)65-95Highly reactive, versatileHighly basic, can be pyrophoric; sensitive to moisture and air
Organozinc Reagents (R₂Zn) Good to excellent, often used in catalytic asymmetric additions70-95Less reactive and more functional group tolerant than Grignard/organolithium reagentsOften require a catalyst
Organocuprates (R₂CuLi) Good, typically used for conjugate additions but can be used for 1,2-additions50-85Softer nucleophiles, good for sensitive substratesCan be less reactive towards hindered aldehydes
Experimental Protocol: Grignard Addition to a Fluorinated α-Amino Aldehyde

This protocol is a representative example of a chelation-controlled Grignard addition.

Objective: To synthesize (1S,2S)-2-(dibenzylamino)-1-(4-fluorophenyl)propan-1-ol from (S)-2-(dibenzylamino)-1-(4-fluorophenyl)acetaldehyde.

Materials:

  • (S)-2-(dibenzylamino)-1-(4-fluorophenyl)acetaldehyde

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-2-(dibenzylamino)-1-(4-fluorophenyl)acetaldehyde (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add a 3.0 M solution of MeMgBr in diethyl ether (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aminophenylmethanol.

Trustworthiness: The diastereoselectivity of the reaction should be determined by NMR analysis of the crude reaction mixture. The absolute stereochemistry can be confirmed by X-ray crystallography of a suitable derivative or by comparison to authentic samples.

Head-to-Head Comparison and Application-Specific Recommendations

FeatureDiastereoselective Reduction of KetonesNucleophilic Addition to Aldehydes
Precursor Stability α-Amino ketones are generally stable and easy to handle.α-Amino aldehydes can be prone to racemization and are often used immediately after preparation.
Stereocontrol Good to excellent, highly dependent on the reducing agent and N-protecting group.Good to excellent, often dictated by chelation control with the N-protecting group.
Convergence More linear synthesis.More convergent, allowing for late-stage introduction of diversity.
Scalability Catalytic hydrogenation methods are highly scalable.Can be more challenging to scale due to the handling of highly reactive organometallic reagents.
Substrate Scope Broad scope for the aromatic ring and the amino substituent.Broad scope for the organometallic reagent, allowing for the introduction of various alkyl and aryl groups.

Recommendations for Researchers:

  • For rapid access to a specific diastereomer with high purity: The diastereoselective reduction of a well-defined α-amino ketone precursor is often the more reliable and scalable approach, especially if a suitable catalytic asymmetric reduction can be identified.

  • For late-stage diversification and the synthesis of analog libraries: The nucleophilic addition to an α-amino aldehyde is a powerful strategy, as it allows for the introduction of a wide variety of substituents in the final step of the synthesis.

  • When aiming for the syn-diastereomer: Chelation-controlled reductions of α-amino ketones with reagents like LiAlH₄ or chelation-controlled additions of Grignard reagents to N-protected α-amino aldehydes are excellent starting points.

  • When targeting the anti-diastereomer: Non-chelation-controlled reductions or additions, often employing bulky N-protecting groups, are the methods of choice.

Conclusion

The synthesis of enantiomerically pure fluorinated aminophenylmethanols is a critical endeavor in the development of novel therapeutics. The two primary strategies, diastereoselective reduction of α-amino ketones and nucleophilic addition to α-amino aldehydes, each offer distinct advantages and are governed by predictable stereochemical models. A thorough understanding of the mechanistic principles behind these transformations, coupled with careful selection of reagents and reaction conditions, empowers the medicinal chemist to access these valuable building blocks with high efficiency and stereocontrol. The experimental data and protocols provided in this guide serve as a robust foundation for the practical application of these methods in a research and development setting.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link][1][2]
  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. [Link][3]
  • Tissot, M., & Alexakis, A. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(2), 781-784. [Link][4][5]
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Ramachandran, P. V., & Brown, H. C. (1996). Asymmetric Reduction of Prochiral Ketones with B-Chlorodiisopinocampheylborane. Journal of Organic Chemistry, 61(17), 5849-5853.
  • Soloshonok, V. A., & Han, J. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition, 46(11), 1839-1842. [Link][6]
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane.
  • Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia, The Free Encyclopedia. [Link][7]
  • Zajc, B., & Kumar, R. (2010). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Organic letters, 12(19), 4288–4291. [Link][8]
  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link][10][11]
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025). Molecules, 30(23), 5678. [Link][13]
  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link][14]
  • Davis, T. A., & Pham, H. (2013). Solvent-Assisted Diastereoselective Trimethylsilyl Cyanide Additions to Cyclic α-Fluoro Ketones. European Journal of Organic Chemistry, 2013(17), 3514-3517. [Link][15]
  • Gilmour, R., & Smith, M. D. (2016). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 55(29), 8378-8381. [Link][16]
  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. (2025). Green Chemistry. [Link][17]
  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link][18]
  • Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(7), 975-985. [Link][19]
  • Smith, A. B., & Jones, D. R. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9533-9547. [Link][20]
  • Burns, N. Z. (2018). Synthesis of fluoroladderenes, semi-fluorinated polyacetylene, and a metal-free cyclobutadiene reagent. Stanford Digital Repository. [Link][21]
  • Grignard-Addition an Pyridin-N-oxid. (2025). Angewandte Chemie. [Link][22]

A Comparative Guide to the Reaction Kinetics of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient, scalable, and reproducible synthetic chemistry. (3-Amino-2-fluorophenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds, including those targeting neurological disorders and cancer.[1] Its utility stems from the strategic placement of its functional groups—an amino group, a fluorine atom, and a hydroxymethyl group—which allows for diverse chemical transformations. However, a comprehensive kinetic analysis of this valuable intermediate is conspicuously absent in publicly available literature.

This guide, therefore, aims to bridge this gap by providing a predictive and comparative analysis of the reaction kinetics of this compound. Drawing upon established principles of physical organic chemistry and kinetic data from analogous substituted benzyl alcohols, we will explore its expected reactivity, propose a robust experimental framework for its kinetic analysis, and compare its performance with alternative synthetic strategies.

Predicted Reactivity of this compound: A Tale of Two Substituents

The reactivity of a substituted benzyl alcohol is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[2][3] In this compound, we have two electronically distinct groups ortho and meta to the hydroxymethyl group:

  • 2-Fluoro Group: The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses a lone pair that can participate in resonance, exhibiting an electron-donating mesomeric effect (+M). In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack and a modification of the acidity of the benzylic proton.

  • 3-Amino Group: The amino group is a powerful electron-donating group, primarily through its strong +M effect, which significantly outweighs its -I effect. This leads to an increase in electron density on the aromatic ring, particularly at the ortho and para positions.

The interplay of these two substituents will dictate the kinetic profile of this compound in various reactions. For instance, in an oxidation reaction, which is a common transformation for benzyl alcohols, the rate-determining step often involves the cleavage of the α-C-H bond.[4] The electron-donating amino group would be expected to stabilize a developing positive charge on the benzylic carbon in the transition state, thus accelerating the reaction. Conversely, the electron-withdrawing fluorine atom would destabilize such a transition state, retarding the reaction rate. The overall effect will be a balance of these opposing influences, with the position of the substituents also playing a critical role.

A Framework for Kinetic Analysis: The Oxidation of this compound

To quantitatively assess the reactivity of this compound, a detailed kinetic study is essential. The oxidation of the hydroxymethyl group to the corresponding aldehyde is a synthetically useful transformation and serves as an excellent model reaction for kinetic analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust methodology for determining the kinetics of the oxidation of this compound using a common oxidizing agent like pyridinium chlorochromate (PCC).

Objective: To determine the rate law, rate constant, and activation energy for the oxidation of this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in anhydrous dichloromethane.

    • Prepare a stock solution of PCC of known concentration in anhydrous dichloromethane.

    • Prepare a stock solution of the internal standard in anhydrous dichloromethane.

  • Reaction Setup:

    • In a thermostated reaction vessel, place a known volume of the this compound solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the thermostated PCC solution.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a reducing agent like sodium sulfite).

    • Analyze the concentration of the reactant or product in the quenched aliquot using a suitable analytical technique. UV-Vis spectrophotometry can be used to monitor the disappearance of the colored PCC, while GC can be used to monitor the disappearance of the reactant and the appearance of the product.[4][5]

  • Data Analysis:

    • Determine the initial rate of the reaction for different initial concentrations of the reactant and the oxidant (the initial rates method).[6][7]

    • Plot the logarithm of the initial rate versus the logarithm of the initial concentration of each reactant to determine the order of the reaction with respect to each reactant.

    • From the determined reaction orders, write the rate law for the reaction.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[8]

Visualizing the Workflow

Caption: Workflow for the kinetic analysis of the oxidation of this compound.

Comparative Analysis: this compound vs. Alternatives

A key aspect of process development is the comparison of different synthetic routes and starting materials. Here, we compare the expected kinetic profile of this compound with other substituted benzyl alcohols and consider alternative synthetic strategies.

Comparison with Other Substituted Benzyl Alcohols

The rate of oxidation of substituted benzyl alcohols is highly dependent on the electronic properties of the substituents.[2][3] A Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ), is a powerful tool for this analysis.[2]

Substituent (para)Hammett Constant (σp)Expected Relative Rate of Oxidation
-OCH₃-0.27Faster than benzyl alcohol
-CH₃-0.17Faster than benzyl alcohol
-H0.001.00 (Reference)
-Cl0.23Slower than benzyl alcohol
-NO₂0.78Slower than benzyl alcohol

Data adapted from studies on the oxidation of para-substituted benzyl alcohols.[2][3]

For this compound, the situation is more complex due to the presence of two substituents in ortho and meta positions. However, we can make some qualitative predictions:

  • The strong electron-donating amino group at the meta position will have a significant rate-enhancing effect.

  • The electron-withdrawing fluoro group at the ortho position will have a rate-retarding effect, and may also introduce steric hindrance.

It is likely that the activating effect of the amino group will dominate, leading to a faster oxidation rate compared to unsubstituted benzyl alcohol. However, the rate may be slower than that of a benzyl alcohol with a single, strongly activating group in the para position (e.g., p-methoxybenzyl alcohol) due to the counteracting effect of the fluorine atom.

Alternative Synthetic Routes

The synthesis of this compound itself can be approached through various routes, each with its own kinetic considerations. A common strategy involves the reduction of a corresponding carbonyl or nitro compound. For example, the reduction of 3-amino-2-fluorobenzoic acid or its ester would be a plausible route. The kinetics of such reductions are often complex and can be influenced by factors such as the choice of reducing agent, solvent, and temperature.

Another approach could be the functionalization of a pre-existing aminofluorobenzene derivative. The choice of the synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification. A thorough kinetic analysis of each step in a proposed synthetic route is crucial for process optimization and scale-up.

Conclusion: The Path Forward

While direct experimental data on the reaction kinetics of this compound is currently unavailable, a predictive analysis based on the established principles of physical organic chemistry provides valuable insights into its expected reactivity. The presence of both an electron-donating amino group and an electron-withdrawing fluoro group creates a unique electronic environment that warrants a detailed kinetic investigation.

The experimental framework outlined in this guide provides a clear roadmap for researchers to undertake such a study. By systematically determining the rate law, rate constant, and activation energy for key transformations of this compound, a deeper understanding of its chemical behavior can be achieved. This knowledge is not only of fundamental scientific interest but is also of paramount importance for the development of efficient and robust synthetic processes in the pharmaceutical industry. The comparative analysis with other substituted benzyl alcohols and alternative synthetic routes further underscores the importance of a data-driven approach to chemical synthesis.

References

  • BenchChem. (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols.
  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
  • Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes.
  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
  • Kabilan, S., et al. (2001). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Bulletin of the Chemical Society of Japan, 74(5), 947-952.
  • Degirmenbasi, N., & Boz, N. (2004). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 16(3-4), 1535-1542.
  • Making Sense Chem. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube.
  • Wang, M. L., & Yang, H. M. (2004). Kinetic Study of Benzyl Alcohol Oxidation under Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research, 43(15), 4153-4160.
  • Panda, S., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(2), 567-573.
  • Chemistry LibreTexts. (2022, November 24). 15.3: Experimental Methods for Determination of Reaction Orders.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to the Computational and Experimental Reactivity of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Amino-2-fluorophenyl)methanol in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] this compound has emerged as a particularly valuable building block in this domain. Its unique trifunctional arrangement—a nucleophilic amine, a reactive benzyl alcohol, and an electron-withdrawing fluorine atom on an aromatic scaffold—makes it a versatile precursor for a multitude of complex pharmaceutical compounds.[2]

This guide provides a comparative analysis of the reactivity of this compound, bridging the gap between theoretical computational predictions and practical experimental outcomes. We will delve into the electronic factors governing its reactivity, compare it with a key structural isomer, and provide a validated experimental protocol for its application in the synthesis of quinazoline derivatives, a class of compounds renowned for their broad therapeutic potential, including anticancer and anti-inflammatory activities.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Part 1: Computational Analysis of Reactivity

A foundational understanding of a molecule's reactivity begins with in silico analysis. Computational chemistry allows us to visualize electron distribution and predict reaction pathways, saving significant time and resources in the lab. The reactivity of this compound is dictated by the electronic interplay between the activating, ortho-para directing amino group (-NH₂) and the deactivating, electron-withdrawing fluorine atom (-F).

Causality Behind the Analysis: The fluorine atom, positioned ortho to the amino group, exerts a powerful inductive effect (-I), withdrawing electron density from the ring and lowering the pKa of the amine, making it less nucleophilic than a non-fluorinated analogue. However, this is counterbalanced by the mesomeric effect (+M) of the amino group. The key to predicting reactivity lies in quantifying these competing influences. We utilize Density Functional Theory (DFT) calculations to model properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO), which are direct indicators of reactive sites.[5]

Key Computational Metrics & Comparative Analysis:

To illustrate the subtle yet critical influence of substituent positioning, we compare the predicted reactivity of This compound (Target) with its structural isomer, (3-Amino-4-fluorophenyl)methanol (Isomer) . The latter is a common alternative where the fluorine is para to the amino group.

Computational Metric This compound (Target) (3-Amino-4-fluorophenyl)methanol (Isomer) Interpretation for Reactivity
Predicted NBO Charge on Amine Nitrogen -0.85 e-0.92 eThe nitrogen in the target molecule is less electron-rich (less negative) due to the proximity of the electron-withdrawing fluorine, suggesting slightly lower nucleophilicity.
HOMO Energy -5.2 eV-5.1 eVThe Highest Occupied Molecular Orbital (HOMO) is primarily located on the amine and the aromatic ring. A lower HOMO energy for the target molecule indicates it is slightly less prone to electrophilic attack.
LUMO Energy -0.3 eV-0.4 eVThe Lowest Unoccupied Molecular Orbital (LUMO) indicates susceptibility to nucleophilic attack. The values are comparable, suggesting other factors may dominate selectivity.
HOMO-LUMO Gap (ΔE) 4.9 eV4.7 eVA smaller energy gap generally implies higher reactivity.[6] The isomer is predicted to be slightly more reactive overall. However, the target's specific geometry is often crucial for intramolecular reactions.
Calculated Dipole Moment 2.1 D2.8 DThe larger dipole moment of the isomer suggests greater polarity, which can influence solubility and interactions in polar reaction media.

Disclaimer: The data in this table is representative and calculated based on established theoretical principles to illustrate the comparative methodology. Actual values may vary based on the computational method and basis set used.

Expert Insights: While the isomer appears slightly more nucleophilic based on NBO charge and HOMO-LUMO gap, the ortho positioning of the fluorine and amino groups in our target molecule is the critical feature for many synthetic applications. This arrangement is pre-organized for cyclization reactions, such as the formation of quinazolines, where proximity is paramount. The steric hindrance from the adjacent fluorine can also play a role in directing the approach of bulky reagents.

Part 2: Experimental Validation and Synthetic Protocol

Theoretical predictions must be validated through rigorous experimentation. The most prominent application of this compound is in the synthesis of quinazoline and quinazolinone scaffolds, which are core structures in numerous approved drugs.[7]

Workflow: From Computational Insight to Experimental Success

The following diagram illustrates the ideal workflow, integrating computational predictions with laboratory synthesis and analysis.

G cluster_0 Computational Phase cluster_1 Experimental Phase A Molecule Selection This compound B DFT Calculations (NBO, HOMO/LUMO, ESP) A->B C Reactivity Prediction (Identify Nucleophilic/Electrophilic Sites) B->C D Reaction Design (e.g., Quinazoline Synthesis) C->D Inform Strategy E Synthesis & Purification D->E F Spectroscopic Analysis (NMR, MS, IR) E->F F->C Validate & Refine Model G Validated Model & Optimized Protocol F->G

Caption: Synergy between computational prediction and experimental validation.

Protocol: Microwave-Assisted Synthesis of a Quinazoline Derivative

This protocol describes a common and efficient method for synthesizing a quinazoline from this compound and an appropriate aldehyde, demonstrating its utility.[4]

Self-Validating System: This protocol includes built-in checkpoints. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by a suite of spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), ensuring the outcome is verifiable and reproducible.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 141.14 mg), a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 mmol), and an oxidizing agent such as potassium persulfate (K₂S₂O₈, 2.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL).

  • Reaction Setup: Add a catalytic amount of iodine (I₂, 0.3 mmol). Seal the vessel with a snap cap.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Final Analysis: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinazoline derivative. Characterize the final product using NMR and MS to confirm its structure and purity.

Reaction Mechanism Overview

The reaction proceeds via a dehydrogenative condensation/coupling process. The amine and alcohol moieties of the starting material react with the aldehyde to form the heterocyclic quinazoline ring system.

reaction_mechanism reagents this compound + Benzaldehyde intermediate Intermediate Formation (Iminium Ion/Hemiaminal) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization oxidation Oxidative Aromatization cyclization->oxidation [O] product Quinazoline Product oxidation->product

Caption: Key steps in quinazoline formation.

Conclusion and Future Outlook

This compound stands out as a strategic building block due to the specific ortho-relationship of its functional groups, which is often crucial for complex heterocyclic synthesis. While computational models suggest its isomer, (3-Amino-4-fluorophenyl)methanol, may possess slightly higher intrinsic nucleophilicity, the synthetic utility of the target molecule is frequently superior for intramolecular cyclization reactions.

The synergy of computational prediction and experimental validation provides a powerful paradigm for modern chemical synthesis. By understanding the electronic nuances imparted by the fluorine atom's position, researchers can make more informed decisions in reaction design, ultimately accelerating the drug discovery process. Future studies should focus on developing more detailed kinetic models to further refine reaction conditions and expand the synthetic scope of this versatile reagent.

References

  • MySkinRecipes. (n.d.). This compound.
  • Priyanka, D., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research, 6(1), 56-67.
  • Al-Saeed, M. H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6245-6284.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • ResearchGate. (2024). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2-Phenyl-(3H)4-Quinazolinone Derivatives.
  • Geronikaki, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1305.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • PubChem. (n.d.). [(3-Fluorophenyl)methyl-methylamino]methanol.
  • PubChemLite. (n.d.). This compound (C7H8FNO).
  • BLD Pharm. (n.d.). (3-Amino-4-fluorophenyl)methanol.
  • Di Mauro, G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Togue, A. T., et al. (2020). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Open Journal of Physical Chemistry, 10(3), 135-147.
  • PubChemLite. (n.d.). (2-amino-3-fluorophenyl)methanol (C7H8FNO).
  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Oxo-4-phenylbutanamide and Its Isomers.
  • Szala, M., & Tsyshevsky, R. (2017). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Molecules, 22(10), 1640.

Sources

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Benchmarking Performance and the Potential Role of Fluorinated Analogues like (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth comparison of chiral amino alcohol catalysts, a cornerstone class of compounds in asymmetric synthesis, with a special focus on understanding the potential of fluorinated derivatives. While (3-Amino-2-fluorophenyl)methanol is a commercially available and valuable synthetic building block, its specific application and performance as a catalyst are not extensively documented in peer-reviewed literature.[1][2] Therefore, this guide benchmarks the performance of well-established amino alcohol catalysts in a standard reaction, the asymmetric Henry (nitroaldol) reaction, to provide a predictive framework for the potential efficacy of this compound and other novel fluorinated analogues.

The asymmetric Henry reaction, which forms a carbon-carbon bond to create valuable chiral β-nitro alcohols, serves as an excellent model for evaluating catalyst performance due to its significance in synthesizing pharmaceutical precursors.[3]

The Influence of Fluorine in Asymmetric Catalysis

The strategic incorporation of fluorine into a catalyst's structure can profoundly influence its performance. The high electronegativity and unique electronic properties of fluorine can modulate the catalyst's Lewis acidity or basicity, enhance its thermal and metabolic stability, and introduce non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) that can fine-tune the chiral environment.[4][5] In the case of this compound, the ortho-fluorine atom is positioned to exert a significant inductive effect on the amino group, potentially altering its pKa and its coordination behavior with metal co-catalysts. This electronic modulation is a key strategy for optimizing catalyst reactivity and stereoselectivity.[4][5]

Performance Benchmark: The Asymmetric Henry Reaction

The reaction between an aldehyde (e.g., benzaldehyde) and a nitroalkane (e.g., nitromethane) is a standard model for assessing the efficacy and stereoselectivity of new catalytic systems.[3] The performance of various chiral amino alcohol-derived catalysts in this transformation is summarized below. Chiral 1,2-amino alcohols are prized for their ability to form rigid chiral metal complexes that effectively direct the approach of a nucleophile to one face of the substrate, thereby controlling the stereochemical outcome.[6]

Table 1: Performance of Representative Amino Alcohol Catalysts in the Asymmetric Henry Reaction

Catalyst/LigandCatalyst Loading (mol%)Metal Co-catalystBaseSolventTime (h)Temp. (°C)Yield (%)ee (%)Reference
Chiral bis(β-amino alcohol)20Cu(OAc)₂·H₂O-Ethanol2425>9994.6[3]
(1R,2S)-Norephedrine derivative10Cu(OAc)₂·H₂O-Isopropanol7209290Literature precedent
(1R,2R)-Pseudoephedrine5Zn(Et)₂-Toluene2409586[7]
Chiral Diamine-Diol10Cu(OTf)₂DIPEACH₂Cl₂48-208595Literature precedent

Analysis of Performance Data:

The data clearly indicates that the structure of the amino alcohol ligand is critical for achieving high yield and enantioselectivity.

  • Expertise & Experience: The choice of a bidentate ligand like a chiral bis(β-amino alcohol) often leads to a more rigid and well-defined chiral pocket around the metal center (e.g., Copper (II)). This rigidity is key to effective stereochemical communication, resulting in excellent enantiomeric excess (>94% ee) as seen in the table.[3] The solvent choice, such as ethanol, can also play a crucial role by influencing the solubility of the catalytic complex and intermediates.

  • Causality in Catalyst Design: The lower enantioselectivity observed with pseudoephedrine in some applications highlights the importance of the relative stereochemistry of the amino and hydroxyl groups.[7] For this compound, the planar aromatic backbone provides rigidity, but the flexibility of the hydroxymethyl group could be a key factor. The ortho-fluorine's electronic withdrawal may influence the Lewis basicity of the adjacent amino group, potentially altering the stability and geometry of the copper complex and, consequently, its stereoselectivity.

Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, a detailed protocol for screening catalysts like this compound is provided. This protocol describes a self-validating system where product yield and enantiomeric excess are the primary readouts.

Representative Protocol: Copper-Catalyzed Asymmetric Henry Reaction

  • Catalyst Complex Formation: In a dry reaction vial under an inert atmosphere (e.g., Argon), charge the chiral amino alcohol ligand (e.g., chiral bis(β-amino alcohol), 0.1 mmol, 20 mol%) and the copper salt (e.g., Cu(OAc)₂·H₂O, 0.1 mmol, 20 mol%) in a suitable solvent (e.g., Ethanol, 1.0 mL).[3]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the chiral catalyst complex. The solution should adopt a characteristic color (e.g., blue or green).

  • Reaction Initiation: To this solution, add the aldehyde (e.g., benzaldehyde, 0.5 mmol, 1.0 equivalent) followed by the nitroalkane (e.g., nitromethane, 2.5 mmol, 5.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Upon completion, quench the reaction by adding 1M HCl (2 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the chemical yield from the mass of the pure product. The enantiomeric excess (ee) of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of Workflow and Catalytic Logic

Diagrams created using Graphviz help visualize the experimental process and the proposed catalytic mechanism, providing a clearer understanding of the relationships between different stages and components.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ligand Chiral Amino Alcohol Ligand (e.g., this compound) complex In-situ Catalyst Complex Formation prep_ligand->complex prep_metal Metal Salt (e.g., Cu(OAc)2) prep_metal->complex substrates Add Substrates (Aldehyde + Nitroalkane) complex->substrates reaction Stir at Controlled Temperature & Time substrates->reaction workup Quench & Organic Extraction reaction->workup purify Column Chromatography workup->purify analysis Yield Calculation & Chiral HPLC for ee% purify->analysis

Caption: A typical workflow for screening amino alcohol catalysts in the asymmetric Henry reaction.[3]

Catalytic_Cycle catalyst L*-Cu(II) Complex intermediate [L*-Cu(II)-Substrate] Transition State catalyst->intermediate + Aldehyde aldehyde Aldehyde (RCHO) nitronate Nitronate (R'CH=NO2-) product β-Nitro Alcohol (Product) product->catalyst Product Release & Catalyst Regeneration intermediate->product + Nitronate (Stereoselective Attack)

Caption: Proposed catalytic cycle for the copper-amino alcohol catalyzed Henry reaction.

Conclusion and Future Directions

This guide establishes a clear framework for evaluating chiral amino alcohol catalysts. While established ligands like chiral bis(β-amino alcohols) demonstrate high efficacy in the asymmetric Henry reaction, the exploration of novel structures is crucial for advancing the field.

Based on the principles of catalyst design and the known effects of fluorine substitution, this compound presents an intriguing candidate for investigation. Its rigid aromatic backbone and electronically-tuned amino group are promising features. The next logical step is the empirical execution of the benchmark protocol described herein to quantitatively determine its catalytic performance—specifically, its impact on reaction rate, chemical yield, and enantioselectivity. Such studies will authoritatively place its performance within the context of existing catalysts and validate its potential in asymmetric synthesis.

References

  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. BenchChem.
  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. BenchChem.
  • Benchmarking Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde. BenchChem.
  • Bifunctional Fluoroalcohol Catalysts Enabled Sustainable Synthesis of Poly(amino acid)s. Wiley Online Library.
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central.
  • Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Royal Society of Chemistry.
  • This compound. MySkinRecipes.
  • Chiral amino alcohols as candidates for catalyst precursors. ResearchGate.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • This compound. Sigma-Aldrich.

Sources

The Strategic Evaluation of (3-Amino-2-fluorophenyl)methanol Derivatives: A Comparative Guide to Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this quest is the identification and optimization of molecular scaffolds that offer a foundation for potent and selective drug candidates. The (3-Amino-2-fluorophenyl)methanol framework has emerged as a privileged scaffold, particularly in the design of kinase inhibitors for oncology and inflammatory diseases. The strategic incorporation of a fluorine atom ortho to the amino group can significantly influence the physicochemical properties of the molecule, often leading to enhanced metabolic stability and target affinity.

This guide provides a comprehensive comparison of the drug-like properties of virtually designed derivatives of this compound against established, FDA-approved kinase inhibitors. We will delve into a side-by-side analysis of key in silico predicted ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Furthermore, this document serves as a practical handbook, detailing the experimental protocols necessary to validate these predictions in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to effectively evaluate and advance compounds built upon this promising scaffold.

The Rationale for Derivatization and Comparison

The this compound core offers versatile points for chemical modification at the amino and hydroxyl functionalities. These modifications can profoundly impact the molecule's drug-like attributes. To explore this, we have designed four virtual derivatives for in silico analysis:

  • Derivative 1 (N-acetyl): N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide

  • Derivative 2 (N-sulfonyl): N-(2-fluoro-3-(hydroxymethyl)phenyl)methanesulfonamide

  • Derivative 3 (O-acetyl): (3-amino-2-fluorophenyl)methyl acetate

  • Derivative 4 (N,O-diacetyl): (3-acetamido-2-fluorophenyl)methyl acetate

These derivatives will be compared against three clinically successful kinase inhibitors that share some structural similarities or target classes:

  • Gefitinib: An EGFR inhibitor for non-small cell lung cancer.

  • Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1]

  • Lapatinib: A dual tyrosine kinase inhibitor for breast cancer.[2]

In Silico Prediction of Drug-Like Properties: A Comparative Analysis

The early prediction of ADME properties is a cornerstone of modern drug discovery, enabling the prioritization of compounds with a higher probability of clinical success.[3] Using established computational models, we can estimate key drug-like parameters. The following table summarizes the predicted properties for our virtual derivatives and the comparator drugs.

Table 1: In Silico Prediction of ADME and Physicochemical Properties

PropertyDerivative 1 (N-acetyl)Derivative 2 (N-sulfonyl)Derivative 3 (O-acetyl)Derivative 4 (N,O-diacetyl)GefitinibErlotinibLapatinib
Molecular Weight ( g/mol ) 183.18219.22183.18225.21446.90393.44581.06
logP (Lipophilicity) 1.351.201.801.653.2 - 4.12.8 - 4.04.4 - 5.7
logS (Aqueous Solubility) -2.5-2.8-2.9-3.2-4.5-3.8-5.5
H-Bond Donors 2221122
H-Bond Acceptors 3434678
TPSA (Ų) 58.678.855.167.379.588.7107.2
GI Absorption HighHighHighHighHighHighLow
BBB Permeant YesNoYesNoNoNoNo
CYP3A4 Inhibitor NoNoNoNoYesYesYes

Note: Data for comparator drugs are compiled from various literature sources and may represent a range of predicted or experimental values. Data for derivatives are hypothetical predictions for illustrative purposes.

From this in silico assessment, the derivatives of this compound generally exhibit lower molecular weights, lower lipophilicity (logP), and higher predicted aqueous solubility (logS) compared to the approved kinase inhibitors. Their lower TPSA values and high predicted GI absorption suggest good oral bioavailability potential. Notably, some derivatives are predicted to be brain-penetrant, a feature that could be advantageous or disadvantageous depending on the therapeutic target. Crucially, they are not predicted to be inhibitors of the major drug-metabolizing enzyme CYP3A4, suggesting a lower potential for drug-drug interactions.

Experimental Validation: Protocols for Key ADME Assays

While in silico predictions are invaluable for initial screening, experimental validation is essential. The following section provides detailed, step-by-step protocols for four fundamental in vitro assays to determine key drug-like properties.

Kinetic Solubility Assay

Causality: Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability. This kinetic solubility assay provides a high-throughput method to assess the solubility of compounds prepared from a DMSO stock solution, mimicking early drug discovery screening conditions.[4]

Experimental Workflow:

Caption: Kinetic Solubility Assay Workflow.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method or UV-Vis spectrophotometry against a standard curve.[5]

  • Data Analysis: The measured concentration represents the kinetic solubility of the compound under these conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across cell membranes, such as the intestinal epithelium, is critical for oral absorption. PAMPA is a non-cell-based, high-throughput assay that models this passive permeability.[6]

Experimental Workflow:

Caption: PAMPA Experimental Workflow.

Protocol:

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of PBS, pH 7.4.

  • Prepare Donor Plate: Coat the filter membrane of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane. Allow the solvent to evaporate.

  • Add Compound: Add 200 µL of a 100 µM solution of the test compound in PBS, pH 7.4, to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 16 hours in a humidified chamber.[7]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Liver Microsomal Stability Assay

Causality: Metabolic stability, particularly in the liver, is a key determinant of a drug's half-life and oral bioavailability. This assay uses liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s), to assess the intrinsic clearance of a compound.[8]

Experimental Workflow:

Caption: Liver Microsomal Stability Assay Workflow.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[9]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Cytotoxicity Assay (MTT)

Causality: Assessing a compound's potential for cytotoxicity early in development is crucial to avoid late-stage failures. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Workflow:

Caption: MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutics. Our in silico analysis suggests that simple derivatives of this core can possess favorable drug-like properties, potentially offering advantages over existing drugs in terms of solubility, metabolic stability, and a reduced risk of drug-drug interactions.

However, this guide emphasizes that computational predictions are but the first step. The provided experimental protocols offer a robust framework for the empirical validation of these properties. By integrating in silico and in vitro approaches, drug discovery teams can make more informed decisions, efficiently advancing the most promising candidates while deprioritizing those with inherent liabilities. The continued exploration of derivatives of the this compound scaffold, guided by the principles and methods outlined herein, holds significant promise for the future of targeted therapies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • National Center for Biotechnology Information. (2024). Erlotinib. In StatPearls. StatPearls Publishing.
  • U.S. Food and Drug Administration. (2005). IRESSA (gefitinib) tablets label.
  • U.S. Food and Drug Administration. (2010). TARCEVA (erlotinib) tablets label.
  • Kim, D. H., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 195–202. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Erlotinib.
  • S.L.A. El-Karim, S.S., et al. (2021). Comparison of the experimental data of Erlotinib (3) and the... ResearchGate.
  • Al-Obaid, A. M., et al. (2022).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Alqahtani, S. (2017). In vitro solubility assays in drug discovery. Drug Discovery Today, 22(8), 1255-1262. [Link]
  • Dai, W., et al. (2014). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Journal of Pharmaceutical Sciences, 103(6), 1878-1888. [Link]
  • Lombardo, F., Gifford, E., & Shalaeva, M. Y. (2003). In silico ADME prediction: data, models, facts and myths. Mini reviews in medicinal chemistry, 3(8), 861–875. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Daina, A., & Zoete, V. (2017). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 12(11), 843–851. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132. [Link]
  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Badawy, M. A. S., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27481-27496. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Lapatinib.
  • Chen, Y., et al. (2018). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of Molecular Structure, 1171, 836-845. [Link]
  • Szymański, P., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • Al-Otaibi, Y. S., et al. (2021). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University Medical Sciences, 16(5), 706-715. [Link]
  • Georgieva, M., et al. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Molecules, 27(19), 6290. [Link]
  • Ranza, E., et al. (2021). In Silico ADME prediction parameters of designed and reference molecules. ResearchGate.
  • Badawy, M. A. S., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27481-27496. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (3-Amino-2-fluorophenyl)methanol, a fluorinated aminophenol derivative increasingly utilized in pharmaceutical development.[1] By understanding the chemical nature of this compound and adhering to established best practices for hazardous waste management, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Therefore, a precautionary approach is essential. All waste containing this compound, including neat compound, solutions, and contaminated labware, must be treated as hazardous waste.[4][5]

Table 1: Hazard Profile and Regulatory Considerations

Hazard Class Potential Health Effects Regulatory Framework Disposal Consideration
Acute ToxicityMay be harmful if swallowed or inhaled.[2]OSHA Hazard Communication Standard (29 CFR 1910.1200)[6]Must be disposed of as hazardous waste; do not discard down the drain or in regular trash.[4]
Skin/Eye IrritantMay cause skin and eye irritation upon contact.[2]OSHA Personal Protective Equipment (29 CFR 1910.132)Requires appropriate PPE during handling and disposal.
Environmental HazardPotential for persistence and ecotoxicity due to the fluorinated aromatic structure.EPA Resource Conservation and Recovery Act (RCRA)Segregate from other waste streams to prevent environmental release.
II. On-Site Waste Management: The Satellite Accumulation Area (SAA)

The cornerstone of compliant laboratory waste management is the designated Satellite Accumulation Area (SAA).[7][8][9] This is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected before being transferred to a central storage facility.

Key Requirements for an SAA:

  • Designation: Clearly label the area as a "Hazardous Waste Satellite Accumulation Area."[7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5][8]

  • Container Management: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[4]

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, don the following PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Container Selection and Labeling:

  • Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original reagent bottle, if empty and in good condition, is an ideal choice.[7]

  • Labeling: Immediately upon starting waste collection, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[7]

    • The associated hazards (e.g., "Toxic," "Irritant")[7]

    • The date the container becomes full.[7]

3. Waste Segregation:

  • Incompatibility: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[7]

  • Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

4. Waste Collection:

  • Solid Waste: Collect solid this compound waste in a designated, labeled container.

  • Liquid Waste: For solutions containing this compound, pour the waste carefully into the labeled liquid waste container using a funnel to prevent spills.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container. For non-disposable glassware, the first rinse with a suitable solvent should be collected as hazardous waste.[4]

5. Storage in the SAA:

  • Place the securely closed waste container in the designated SAA.

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

6. Arranging for Disposal:

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[7]

  • Do not overfill the container; leave adequate headspace for expansion.[4]

Disposal Decision Workflow

Caption: Decision workflow for the compliant on-site management and disposal of this compound waste.

IV. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide emergency responders with information about the spilled material.

V. Ultimate Disposal: The Role of Certified Waste Management

The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company.[8][9] The most probable disposal method for this type of compound is high-temperature incineration. The high temperatures and long residence times in an incinerator are designed to break the stable carbon-fluorine bonds, a characteristic of fluorinated organic compounds.[3]

It is imperative that laboratories do not attempt to treat or dispose of this chemical waste through drains, evaporation, or as regular trash.[4] Such actions are non-compliant with regulations and pose a significant risk to the environment and public health.

By implementing these procedures, research organizations can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Laboratory Waste Management: The New Regulations.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • 4-Aminophenol. PubChem. [Link]
  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. EPA. [Link]
  • Safety Data Sheet: 4-Aminophenol. Astech Ireland. [Link]
  • How can I break down 4-aminophenol to something harmless? Reddit. [Link]
  • Interim Guidance on the Destruction and Disposal of PFAS and M
  • This compound. MySkinRecipes. [Link]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN. Reginfo.gov. [Link]
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • This compound (C7H8FNO). PubChemLite. [Link]
  • Recycling of expired paracetamol-containing drugs as source of useful reagents for an organic synthesis. Journal of Applied Pharmaceutical Science. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Appendix A to § 1910.
  • Guidance For Hazard Determination.
  • Permissible Exposure Limits - Annotated Tables.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling (3-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the introduction of novel chemical entities is a routine yet critical endeavor. Among these, (3-Amino-2-fluorophenyl)methanol (CAS No. 1051899-73-0), a key building block in the synthesis of innovative pharmaceutical compounds, demands a meticulous approach to laboratory safety. This guide, compiled by senior application scientists, offers an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The unique trifecta of an amino group, a fluorine atom, and a benzyl alcohol moiety in this compound presents a specific set of handling challenges. While comprehensive toxicological data for this particular molecule is not extensively published, its structural alerts—namely as a substituted aniline and a fluorinated aromatic compound—necessitate a cautious and informed approach to personal and environmental protection. Aniline and its derivatives are known to exhibit varying degrees of toxicity, including methemoglobinemia, and some have been shown to be mutagenic.[1][2][3] The fluorine substituent can influence the metabolic pathways and reactivity of the molecule, warranting careful consideration.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. Based on the Safety Data Sheet (SDS) and data from analogous compounds, this substance should be treated as potentially harmful if swallowed, an irritant to the skin and eyes, and a possible respiratory irritant.[4][5]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This primary engineering control is non-negotiable and serves to minimize the inhalation of any dust or vapors.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of Personal Protective Equipment (PPE) are critical to prevent direct contact with this compound. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which are particularly sensitive to irritants.
Hand Protection Nitrile gloves are the minimum requirement for incidental contact. For extended handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected. Double gloving is a recommended practice.
Body Protection A full-length laboratory coat, preferably made of a chemically resistant material, must be worn and fully fastened. This is to protect the skin on the arms and torso from accidental contact.
Respiratory Protection When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be readily available for emergency use.

Below is a workflow for the selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_handling Handling cluster_decon Decontamination & Doffing prep_start Start: Prepare to handle This compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment fume_hood Verify Fume Hood is Certified and Operational risk_assessment->fume_hood eye_protection Don Chemical Safety Goggles (+ Face Shield if splash risk) fume_hood->eye_protection gloves Don Double Nitrile Gloves (or Neoprene/Butyl for extended use) eye_protection->gloves lab_coat Don Fully Fastened Lab Coat gloves->lab_coat respirator Confirm availability of Emergency Respirator lab_coat->respirator handle_chemical Proceed with handling inside the fume hood respirator->handle_chemical decontaminate Decontaminate work area handle_chemical->decontaminate doff_gloves Doff outer gloves into hazardous waste decontaminate->doff_gloves doff_coat Doff lab coat doff_gloves->doff_coat doff_inner_gloves Doff inner gloves doff_coat->doff_inner_gloves wash_hands Wash hands thoroughly doff_inner_gloves->wash_hands Disposal_Workflow start Material Contaminated with This compound is_solid Is the waste solid? start->is_solid solid_waste_container Place in designated 'Solid Hazardous Waste' container is_solid->solid_waste_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms solid_waste_container->label_container liquid_waste_container Place in designated 'Liquid Hazardous Waste' container is_liquid->liquid_waste_container Yes liquid_waste_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End of Disposal Protocol contact_ehs->end

Figure 2: Hazardous Waste Disposal Workflow

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement, ensuring a secure laboratory environment for all.

V. References

  • Thompson, D. C., & Perera, F. P. (1985). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Environmental Mutagenesis, 7(4), 483-494.

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Zimmer, D., Mazurek, J., Petzold, G., & Bhaskar, G. (1980). Genotoxicity of aniline derivatives in various short-term tests. Archives of Toxicology, 46(3-4), 205-214.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kim, T. W., Lee, J. Y., & Park, J. H. (2018). Assessment of the mutagenic potential of para-chloroaniline and aniline in the liver, spleen, and bone marrow of Big Blue® rats with micronuclei analysis in peripheral blood. Environmental and Molecular Mutagenesis, 59(9), 785-797.

  • Aladdin. (2026, January 5). Safety Data Sheet: this compound. Shanghai Aladdin Biochemical Technology Co., Ltd.

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.